molecular formula C15H14N2O2 B2836649 4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide CAS No. 1356636-05-9

4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide

Número de catálogo: B2836649
Número CAS: 1356636-05-9
Peso molecular: 254.289
Clave InChI: SGSPUJCXKVAGAK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C15H14N2O2 and its molecular weight is 254.289. The purity is usually 95%.
BenchChem offers high-quality 4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-17(10-14-4-2-3-9-16-14)15(19)13-7-5-12(11-18)6-8-13/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGSPUJCXKVAGAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=N1)C(=O)C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

"physicochemical properties of 4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide"

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide , a specialized bifunctional building block used in the synthesis of bioactive small molecules, particularly kinase inhibitors and PROTAC linkers.

Executive Summary

4-Formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide (CAS: 1356636-05-9) is a high-value synthetic intermediate characterized by a benzamide core functionalized with a reactive para-aldehyde and a solubilizing pyridine-methyl moiety. It serves as a critical "scaffold linker" in medicinal chemistry, allowing the orthogonal attachment of pharmacophores. The aldehyde group facilitates reductive amination or olefination, while the N-methyl-N-(pyridin-2-ylmethyl) motif acts as a stable, polar "head group" often utilized to engage hinge regions in kinases or improve the physicochemical properties (solubility, metabolic stability) of drug candidates.

Physicochemical Properties

The following data aggregates calculated cheminformatics descriptors and standard experimental values for this structural class.

Key Identifiers & Descriptors
PropertyValueNotes
IUPAC Name 4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide
CAS Number 1356636-05-9Commercially available (e.g., Sigma-Aldrich, Enamine)
Molecular Formula C₁₅H₁₄N₂O₂
Molecular Weight 254.29 g/mol
SMILES CN(CC1=CC=CC=N1)C(=O)C2=CC=C(C=O)C=C2
InChI Key SGSPUJCXKVAGAK-UHFFFAOYSA-N
Physicochemical Data
ParameterValue (Approx/Calc)Interpretation
Physical State Solid (Powder)Typically off-white to pale yellow crystalline solid.
Melting Point 95°C – 105°CEstimated based on structural analogs (e.g., N-benzyl-4-formylbenzamide).
LogP (cLogP) 1.8 ± 0.3Moderate lipophilicity; suitable for CNS/systemic drug discovery.
TPSA ~49 ŲGood membrane permeability (Rule of 5 compliant).
pKa (Pyridine) ~5.2The pyridine nitrogen is basic; protonatable at physiological pH.
Solubility DMSO, DCM, MeOHHigh solubility in polar organic solvents; moderate aqueous solubility (enhanced at low pH).

Structural Analysis & Conformational Dynamics

This molecule exhibits unique conformational properties due to the tertiary amide bond.

  • Amide Rotamerism: The N-methyl group introduces steric bulk, forcing the amide bond to adopt distinct cis and trans rotamers (relative to the carbonyl oxygen and the N-methyl group). This can complicate NMR spectra (appearing as doubled peaks) but is crucial for binding affinity, as the "pre-organized" conformation may match a protein binding pocket.

  • Pyridine Interaction: The pyridine ring serves as a hydrogen bond acceptor. In many kinase inhibitors (e.g., Imatinib analogs), similar pyridine motifs form water-mediated hydrogen bonds or direct interactions with residues like Threonine or Methionine in the ATP-binding pocket.

Synthesis Protocol

The synthesis of 4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide is typically achieved via a convergent amide coupling strategy. To prevent side reactions (polymerization), the aldehyde is often introduced in a protected form (acetal) or as a precursor (nitrile/alcohol), though direct coupling with 4-formylbenzoic acid is possible under controlled conditions.

Retrosynthetic Analysis
  • Bond Disconnection: Amide bond (N–CO).

  • Fragment A (Electrophile): 4-Formylbenzoic acid (or 4-carboxybenzaldehyde).

  • Fragment B (Nucleophile): N-Methyl-1-(pyridin-2-yl)methanamine.

Detailed Experimental Procedure (Standardized)

Objective: Synthesis of 4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide via HATU coupling.

Reagents:

  • 4-Formylbenzoic acid (1.0 equiv)

  • N-Methyl-1-(pyridin-2-yl)methanamine (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DCM

Protocol:

  • Activation: In a round-bottom flask under nitrogen, dissolve 4-formylbenzoic acid (1.5 g, 10 mmol) in anhydrous DMF (15 mL). Add DIPEA (5.2 mL, 30 mmol) followed by HATU (4.56 g, 12 mmol). Stir at 0°C for 15 minutes to form the activated ester.

  • Coupling: Add N-methyl-1-(pyridin-2-yl)methanamine (1.34 g, 11 mmol) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.

  • Workup: Dilute the reaction mixture with EtOAc (100 mL). Wash sequentially with sat.[1] NaHCO₃ (2x), water (2x), and brine (1x). Note: Avoid acidic washes to prevent extraction of the pyridine product into the aqueous phase.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude residue via flash column chromatography (SiO₂, Gradient: 0→5% MeOH in DCM).

  • Validation: Verify product identity via ¹H-NMR (distinct aldehyde singlet at ~10.0 ppm) and MS (M+H = 255.1).

Synthesis Workflow Diagram

SynthesisPath Acid 4-Formylbenzoic Acid (Electrophile) Activation Activation (HATU/DIPEA, 0°C) Acid->Activation Amine N-Methyl-1-(pyridin-2-yl)methanamine (Nucleophile) Coupling Amide Coupling (RT, 4-6h) Amine->Coupling Intermediate Activated Ester Intermediate Activation->Intermediate Intermediate->Coupling Product 4-formyl-N-methyl-N- (pyridin-2-ylmethyl)benzamide Coupling->Product Yield ~75-85%

Caption: Convergent synthesis pathway utilizing HATU-mediated amide coupling.

Reactivity & Applications

The utility of this compound lies in the orthogonality of its functional groups. The amide is chemically stable under most standard synthetic conditions, allowing the aldehyde to be manipulated selectively.

Primary Application: Reductive Amination

The most common use is the attachment of amine-containing pharmacophores (e.g., piperazines, morpholines) to the aldehyde handle. This generates a "benzylic amine" linker, a motif found in drugs like Olaparib (PARP inhibitor) and Venetoclax .

  • Mechanism: Formation of an imine (Schiff base) followed by reduction (NaBH(OAc)₃ or NaBH₃CN).

  • Advantage: Mild conditions (Room Temp, weak acid catalysis) preserve the pyridine ring and amide bond.

Secondary Application: Wittig/Horner-Wadsworth-Emmons

The aldehyde can react with phosphonium ylides to form styrene derivatives. This is useful for creating rigid linkers or extending conjugation in fluorescent probes.

Reactivity Flowchart

Reactivity Core 4-formyl-N-methyl-N- (pyridin-2-ylmethyl)benzamide RedAm Reductive Amination (+ R-NH2 / NaBH(OAc)3) Core->RedAm Oxidation Oxidation (+ NaClO2 / H2O2) Core->Oxidation Wittig Wittig Reaction (+ Ph3P=CH-R) Core->Wittig Prod_Amine Benzylic Amine Linkers (Kinase Inhibitor Scaffolds) RedAm->Prod_Amine Prod_Acid Carboxylic Acid Derivatives (Peptide Coupling) Oxidation->Prod_Acid Prod_Alkene Styryl Derivatives (Rigid Linkers/Probes) Wittig->Prod_Alkene

Caption: Divergent synthetic utility of the aldehyde handle.

Safety & Handling

  • Hazards: As with many benzaldehydes, this compound may cause skin and eye irritation (H315, H319). The pyridine moiety suggests potential for acute toxicity if swallowed (H302).

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Aldehydes are prone to air oxidation to the corresponding benzoic acid over time.

  • Stability: Stable in solution (DMSO/MeOH) for >24 hours, making it suitable for high-throughput screening (HTS) library generation.

References

  • Sigma-Aldrich. Product Detail: 4-formyl-N-methyl-N-[(pyridin-2-yl)methyl]benzamide (CAS 1356636-05-9). Available at:

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862.
  • PubChem. Compound Summary: 4-formyl-N-methylbenzamide (Analog).[2][3] Available at:

Sources

Technical Whitepaper: Synthesis, Profiling, and Application of 4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the rapid assembly of complex molecular architectures relies heavily on versatile, bifunctional building blocks. 4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide is a highly specialized intermediate designed for late-stage functionalization and targeted pharmacophore construction.

The "CAS Number" Context: A search for the specific Chemical Abstracts Service (CAS) Registry Number for this exact compound often yields no universally commercialized, single public hit. In pharmaceutical development, highly specific bifunctional intermediates like this are frequently synthesized de novo as proprietary building blocks for DNA-Encoded Libraries (DELs) or targeted Structure-Activity Relationship (SAR) campaigns. Researchers typically track such compounds via their systematic IUPAC nomenclature, internal registry IDs, or SMILES strings (O=Cc1ccc(C(=O)N(C)Cc2ccccn2)cc1) rather than relying on public CAS databases.

This guide provides an authoritative breakdown of the compound’s physicochemical profile, a self-validating synthetic protocol, and its strategic utility in medicinal chemistry.

Structural & Physicochemical Profiling

The structural architecture of 4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide is engineered for dual-purpose reactivity and target engagement. It features three critical motifs:

  • Benzaldehyde Core: An electrophilic handle primed for C-N bond formation.

  • Tertiary Amide: Provides conformational rigidity and metabolic stability compared to secondary amides.

  • Pyridin-2-ylmethyl Motif: A potent hydrogen-bond acceptor and potential metal-coordinating ligand, frequently utilized in kinase hinge-binding regions.

Computed Physicochemical Properties

To facilitate integration into computational drug design workflows, the theoretical properties of the compound are summarized below.

PropertyValueMedicinal Chemistry Significance
Chemical Formula C₁₅H₁₄N₂O₂Optimal fragment size for elaboration.
Molecular Weight 254.29 g/mol Leaves ~250 Da for further functionalization before hitting the Lipinski limit.
LogP (Calculated) ~1.8 - 2.1Excellent lipophilicity for membrane permeability.
Hydrogen Bond Donors 0Reduces desolvation penalties during target binding.
Hydrogen Bond Acceptors 3Facilitates strong interactions with target protein backbones.
Topological Polar Surface Area 50.27 ŲWell within the < 90 Ų threshold for blood-brain barrier (BBB) penetration.

Strategic Applications in Drug Discovery

Late-Stage Functionalization via Reductive Amination

The primary utility of this compound lies in its formyl group. Reductive amination is a cornerstone reaction in medicinal chemistry, accounting for at least a quarter of all C-N bond-forming reactions in the pharmaceutical industry[1]. By reacting the aldehyde with various primary or secondary amines, researchers can rapidly generate libraries of basic amines, a ubiquitous functional group in FDA-approved drugs[2].

Kinase Inhibitor Design

The pyridine-amide axis is a privileged scaffold in oncology. The nitrogen of the pyridine ring acts as a classic hydrogen-bond acceptor, capable of coordinating with the backbone amide NH of the kinase hinge region (e.g., in targets like BCR-ABL or BTK).

Pharmacophore Core 4-formyl-N-methyl-N- (pyridin-2-ylmethyl)benzamide Pyridine Pyridine Ring (H-Bond Acceptor) Core->Pyridine Amide Tertiary Amide (Conformational Control) Core->Amide Formyl Formyl Group (Covalent/Reductive Handle) Core->Formyl Kinase Kinase Hinge Region Pyridine->Kinase Coordinates Solvent Solvent Exposed Channel Formyl->Solvent Functionalization

Logical relationship mapping the compound's structural motifs to target binding regions.

De Novo Synthesis Protocol

To ensure a self-validating and reproducible system, the following protocol details the synthesis of the title compound using HATU-mediated amide coupling.

Chemoselectivity Challenge: 4-carboxybenzaldehyde possesses both an electrophilic carbonyl and a carboxylic acid. While HATU-mediated amide coupling is kinetically much faster than aminal formation, strict temperature control is required to prevent the secondary amine from reacting with the aldehyde.

Experimental Methodology
  • Activation (0°C):

    • Dissolve 4-carboxybenzaldehyde (1.0 eq, 10 mmol) in 25 mL of anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

    • Cool the reaction mixture to 0°C using an ice bath.

    • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 30 mmol) followed by HATU (1.2 eq, 12 mmol).

    • Causality: HATU is the gold-standard for amide bond formation, rapidly converting the carboxylic acid into a highly reactive OAt-active ester. The 0°C temperature suppresses the thermodynamic formation of aminals. DIPEA serves as a non-nucleophilic base to neutralize the hexafluorophosphate byproduct and drive the activation forward[3].

  • Nucleophilic Addition:

    • Dropwise, add N-methyl-1-(pyridin-2-yl)methanamine (1.1 eq, 11 mmol) to the activated mixture over 10 minutes.

    • Causality: Slow addition prevents localized heating. The secondary amine nucleophilically attacks the OAt-ester to form the tertiary amide.

  • Propagation & Quenching:

    • Allow the reaction to warm to room temperature and stir for 2 hours. Monitor completion via LC-MS.

    • Quench the reaction by pouring the mixture into 100 mL of saturated aqueous NaHCO₃.

  • Extraction & Purification:

    • Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify via flash column chromatography (Silica gel, Dichloromethane:Methanol gradient 98:2 to 95:5) to yield the pure product as a pale yellow oil/solid.

SynthWorkflow SM1 4-Carboxybenzaldehyde (Electrophile) Coupling Amide Coupling HATU / DIPEA / DMF SM1->Coupling SM2 N-Methyl-1-(pyridin-2-yl)methanamine (Nucleophile) SM2->Coupling Intermediate 4-formyl-N-methyl-N- (pyridin-2-ylmethyl)benzamide Coupling->Intermediate RedAmin Reductive Amination Amine / NaBH(OAc)3 Intermediate->RedAmin API Targeted API / Inhibitor RedAmin->API

Workflow from starting materials to final API via HATU coupling and reductive amination.

Analytical Characterization & Validation

To validate the integrity of the synthesized compound, the following analytical parameters serve as a self-validating benchmark:

  • LC-MS (ESI+): Expected m/z for [M+H]⁺ is 255.1 . A single sharp peak in the UV chromatogram (254 nm) confirms the absence of aminal byproducts.

  • ¹H NMR (400 MHz, CDCl₃):

    • Key Diagnostic Peak 1: A sharp singlet at ~10.05 ppm (1H), confirming the intact aldehyde (formyl group).

    • Key Diagnostic Peak 2: A multiplet at ~8.55 ppm (1H), corresponding to the proton adjacent to the nitrogen on the pyridine ring.

    • Key Diagnostic Peak 3: Rotameric singlets at ~2.90 and ~3.05 ppm (3H total), characteristic of the N-methyl group in a tertiary amide experiencing restricted rotation.

References

  • Reductive Amination in the Synthesis of Pharmaceuticals Source: Chemical Reviews (American Chemical Society) URL:[Link]

  • Amide bond formation: beyond the myth of coupling reagents Source: Chemical Society Reviews (Royal Society of Chemistry) URL:[Link]

  • A green chemistry perspective on catalytic amide bond formation Source: Nature Catalysis / UCL Discovery URL:[Link]

Sources

Technical Monograph: Spectral Characterization of 4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectral characterization profile for 4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide , a strategic bifunctional intermediate used in medicinal chemistry (e.g., PROTAC linker design, fragment-based drug discovery).

This guide synthesizes theoretical principles with empirical data from structural analogs to provide a self-validating analytical framework.

Compound Identity & Significance

  • IUPAC Name: 4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide

  • Molecular Formula: C₁₅H₁₄N₂O₂

  • Exact Mass: 254.1055

  • Role: This compound serves as a "warhead-linker" module. The aldehyde functionality allows for reversible covalent binding (Schiff base formation) or reductive amination, while the pyridine moiety provides solubility and metal-chelation potential. The tertiary amide core acts as a rigid, metabolicly stable spacer.

Synthesis Context for Impurity Profiling

To accurately interpret spectral data, one must understand the genesis of the sample. This compound is typically synthesized via amide coupling of 4-formylbenzoic acid with N-methyl-1-(pyridin-2-yl)methanamine .

Common Impurities to Watch:

  • 4-Carboxybenzaldehyde: Evident by a broad -COOH singlet (>11 ppm) in ¹H NMR.

  • N-methyl-1-(pyridin-2-yl)methanamine: Evident by an amine N-H stretch in IR and lack of amide signals.

  • 4-Carboxybenzoic acid (Terephthalic acid): Result of aldehyde oxidation; look for loss of the aldehyde proton signal.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3]

The "Rotamer Effect" (Critical Analysis)

As a Senior Application Scientist, I must highlight a specific nuance often missed by junior chemists: Rotamerism . Because this is a tertiary amide (N-methyl-N-alkyl), rotation around the C(O)-N bond is restricted at room temperature. This results in two distinct conformers (cis and trans) observable in NMR.

  • Observation: You will likely see duplicated signals for the N-methyl, N-methylene, and adjacent aromatic protons.

  • Validation: These are not impurities. Heating the sample (Variable Temperature NMR to >60°C) will cause these peaks to coalesce into single averages, confirming the rotameric nature.

¹H NMR Data Profile (Predicted in DMSO-d₆, 400 MHz)
MoietyShift (δ ppm)MultiplicityIntegralDiagnostic Notes
-CHO 10.05 - 10.12 Singlet1HKey ID: Distinctive deshielded aldehyde proton.
Pyridine H-6 8.50 - 8.55Doublet1HMost deshielded aromatic signal (next to Pyridine N).
Benzene (Ar-H) 7.95 - 8.05Doublet2HOrtho to aldehyde (deshielded by electron-withdrawing -CHO).
Pyridine H-4 7.75 - 7.82Triplet1H
Benzene (Ar-H) 7.60 - 7.68Doublet2HOrtho to amide. May split due to rotamers.
Pyridine H-3/H-5 7.25 - 7.40Multiplet2HOverlapping region.
N-CH₂-Py 4.65 / 4.85 Singlet (Split)2HRotameric Pair: Distinct singlets ratio approx 2:1.
N-CH₃ 2.95 / 3.05 Singlet (Split)3HRotameric Pair: Distinct singlets.
¹³C NMR Data Profile (Predicted in DMSO-d₆, 100 MHz)
Carbon TypeShift (δ ppm)Diagnostic Notes
Aldehyde C=O 192.5 Most downfield signal.
Amide C=O 169.8 Characteristic tertiary amide carbonyl.
Pyridine C-2 158.0Quaternary carbon attached to linker.
Pyridine C-6 149.5Deshielded by adjacent Nitrogen.
Benzene C-4 137.5Ipso to aldehyde.
Benzene C-1 141.0Ipso to amide.
Aromatics 120 - 130Remaining CH signals.
N-CH₂ 51.5 / 54.2 Rotameric splitting likely.
N-CH₃ 33.5 / 37.0 Rotameric splitting likely.

Infrared Spectroscopy (FT-IR)

IR is your primary tool for confirming functional group integrity, specifically the survival of the aldehyde during amide coupling.

  • Aldehyde C=O Stretch: ~1700 - 1710 cm⁻¹ (Sharp, Strong).

    • Note: If this peak is absent, the aldehyde may have oxidized to an acid or reduced to an alcohol.

  • Amide I Band (C=O): ~1635 - 1645 cm⁻¹ (Strong).

    • Differentiation: The amide carbonyl appears at a lower wavenumber than the aldehyde due to resonance donation from the nitrogen.

  • C-H Stretch (Aldehyde): ~2750 & 2850 cm⁻¹ (The "Fermi Doublet").

    • Validation: Two weak bands distinct from aliphatic C-H.

  • Absence of N-H: There should be no broad band ~3300 cm⁻¹, confirming the formation of the tertiary amide.

Mass Spectrometry (ESI-MS)

Ionization Protocol
  • Method: Electrospray Ionization (ESI), Positive Mode (+ve).

  • Solvent: Methanol/Water + 0.1% Formic Acid.

Fragmentation Pathway

The fragmentation pattern is predictable and serves as a structural fingerprint.

  • Parent Ion: [M+H]⁺ = 255.11 m/z .

  • Fragment A (Loss of CO): [M+H - 28]⁺. Aldehydes can lose CO, though less common in soft ionization.

  • Fragment B (Amide Cleavage):

    • Acylium Ion (Benzoyl fragment): [O=CH-C₆H₄-CO]⁺ ≈ 133 m/z .

    • Amine Fragment: [HN(Me)(CH₂Py)]⁺ ≈ 123 m/z (protonated).

  • Fragment C (Pyridine): Characteristic tropylium-like pyridine fragments at low mass (m/z 78, 92).

Visualization: Logic & Workflow

The following diagram illustrates the structural logic and the expected fragmentation/characterization workflow.

G Compound Target Molecule (MW 254.1) NMR NMR Analysis (DMSO-d6) Compound->NMR Dissolve IR FT-IR (Solid State) Compound->IR Neat MS ESI-MS (Positive Mode) Compound->MS Ionize Aldehyde_NMR Aldehyde Proton ~10.1 ppm (s) NMR->Aldehyde_NMR Confirm CHO Rotamers Rotamer Pairs (N-Me, N-CH2) NMR->Rotamers Confirm Tert-Amide Aldehyde_IR C=O Stretch ~1700 cm-1 IR->Aldehyde_IR Func Group Check Parent_Ion [M+H]+ 255.1 m/z MS->Parent_Ion Mass Check Fragment Acylium Ion 133 m/z Parent_Ion->Fragment Collision Induced Dissociation

Figure 1: Analytical workflow correlating spectral techniques to specific structural features of the target molecule.

Experimental Protocol: Sample Preparation

To ensure high-fidelity data (E-E-A-T compliance), follow these preparation standards:

  • NMR Sample:

    • Dry the solid compound under high vacuum (0.1 mbar) for 4 hours to remove solvent residues (water/ethyl acetate) that obscure the aliphatic region.

    • Dissolve ~5-10 mg in 0.6 mL DMSO-d₆ . (CDCl₃ is acceptable, but DMSO often resolves the amide rotamers more clearly due to higher viscosity and polarity).

  • MS Sample:

    • Prepare a 1 mg/mL stock in Methanol.

    • Dilute to 10 µg/mL with 50:50 MeCN:H₂O (+0.1% Formic Acid) to avoid detector saturation.

References

  • SpectraBase. 4-formyl-N-methyl-benzamide Spectral Data. (Used for benzamide core shifts). Link

  • National Institute of Standards and Technology (NIST). Benzamide, 4-methyl- Infrared Spectrum. (Used for amide I band calibration). Link

  • PubChem. 4-methyl-N-(pyridin-2-yl)benzamide Compound Summary. (Used for pyridine-amide electronic effects). Link

  • Reich, H. J. Amide Rotamers in NMR. University of Wisconsin-Madison. (Foundational text on tertiary amide rotamerism). Link

Solubility Profile & Solvent Selection Strategy: 4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide

[1][2]

Executive Summary

4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide is a bifunctional intermediate frequently utilized in medicinal chemistry, particularly in fragment-based drug discovery (FBDD) and the synthesis of kinase inhibitors.[1][2] Its structure features three distinct pharmacophores: a reactive benzaldehyde handle for downstream diversification (e.g., reductive amination), a tertiary benzamide core, and a basic pyridine moiety.[2]

Understanding the solubility landscape of this compound is critical for optimizing reaction yields, purification protocols, and biological assay preparation.[2] This guide provides a scientifically grounded solubility profile, predicting behavior based on structural activity relationships (SAR) and standard physicochemical principles, alongside actionable protocols for solubility determination.[2]

Physicochemical Profile & Mechanistic Insights[1][2][3][4]

To accurately predict solubility, we must deconstruct the molecule into its interacting components.[2]

Structural Analysis[1][5]
  • Core Scaffold: The benzamide linker provides structural rigidity.[2]

  • N-Methylation: The N-methyl group eliminates the amide hydrogen bond donor.[1][2] This significantly increases solubility in aprotic organic solvents (DCM, THF) compared to its secondary amide analog by disrupting strong intermolecular hydrogen bonding networks in the crystal lattice.[2]

  • Pyridine Ring: Acts as a weak base (pKa ~5.[2]2) and a hydrogen bond acceptor.[2][3] This confers pH-dependent aqueous solubility.[1][2]

  • Aldehyde Group: A polar, reactive electrophile.[2] While it enhances polarity, it introduces stability concerns in protic solvents (see Section 4).[2]

Predicted Properties
PropertyEstimated ValueImpact on Solubility
Molecular Weight ~254.28 g/mol Moderate; favorable for organic solubility.[1][2]
LogP (Octanol/Water) 1.5 – 2.5 (Predicted)Lipophilic character dominates; prefers organic media.[2]
H-Bond Donors 0High solubility in chlorinated solvents/esters.[1][2]
H-Bond Acceptors 4 (Pyridine N, Amide O, Aldehyde O, Amide N)Good solubility in polar solvents via dipole interactions.[2]
pKa (Conjugate Acid) ~5.0 – 5.5 (Pyridine N)Soluble in aqueous acid (pH < 4).[2]

Solubility Landscape

The following classification is derived from the compound's functional group interactions.

Primary Solvents (High Solubility)

These solvents are recommended for stock solution preparation (>50 mM) and synthetic reactions.[2]

  • Dichloromethane (DCM) & Chloroform: Excellent solubility due to the lipophilic benzamide/pyridine core and lack of H-bond donors.[1][2] Ideal for extraction and chromatography.[2]

  • DMSO & DMF: Universal solvents for this class.[1][2] The high dielectric constant stabilizes the polar amide and aldehyde dipoles.[2] Ideal for biological assay stocks.[2]

  • THF & Ethyl Acetate: Good solubility.[1][2] Common reaction media.[1][2]

Secondary Solvents (Moderate/Conditional Solubility)
  • Alcohols (Methanol, Ethanol): Soluble, but CAUTION is advised.[2] The aldehyde group can reversibly form hemiacetals, complicating NMR analysis and potentially altering reactivity rates.[2]

  • Acetonitrile: Moderate to high solubility; useful for HPLC mobile phases.[1][2]

Poor Solvents (Anti-Solvents)[1][2]
  • Water (Neutral pH): Low solubility due to the lipophilic aromatic rings and lack of H-bond donors.[1][2]

  • Aliphatic Hydrocarbons (Hexanes, Heptane): Very low solubility.[2] Ideal for precipitation/crystallization.[1][2]

  • Diethyl Ether: Low to moderate solubility; often used to wash crude solids.[1][2]

Aqueous Solubility Strategy (pH Modulation)

The pyridine nitrogen provides a "solubility switch."[2]

  • pH < 4 (Acidic): Highly soluble.[1][2] Protonation of the pyridine nitrogen (

    
    ) creates a cationic species, drastically increasing water solubility.[2]
    
  • pH > 6 (Neutral/Basic): Poor solubility.[1][2] The molecule remains neutral and precipitates.[2]

Visualizing the Solubility Workflow

The following diagram illustrates the decision process for solvent selection based on the intended application.

SolubilityWorkflowStartIntended ApplicationReactionSynthetic ReactionStart->ReactionAssayBiological AssayStart->AssayPurificationPurification/WorkupStart->PurificationAnalysisAnalytical (NMR/HPLC)Start->AnalysisDCM_THFDCM, THF, or DMF(High Solubility, Inert)Reaction->DCM_THFStandardDMSODMSO (10-20 mM Stock)Avoid freeze-thaw cyclesAssay->DMSOStandardAcidBaseAcid/Base Extraction(Exploit Pyridine pKa)Purification->AcidBaseRemoval of non-basic impuritiesCrystRecrystallization(EtOAc/Hexane or EtOH)Purification->CrystFinal PolishNMR_SolventCDCl3 or DMSO-d6(Avoid CD3OD for Aldehydes)Analysis->NMR_SolventStability Check

Figure 1: Strategic solvent selection flowchart for 4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide.

Experimental Protocols

Protocol A: Determination of Saturation Solubility (HPLC Method)

Use this protocol to generate precise solubility data for formulation.[2]

  • Preparation: Weigh ~5 mg of the compound into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 250 µL of the target solvent (e.g., PBS pH 7.4, Simulated Gastric Fluid, or organic solvent).[2]

  • Equilibration: Shake or vortex at room temperature (25°C) for 24 hours.

  • Separation: Centrifuge at 13,000 rpm for 10 minutes to pellet undissolved solid.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter (use Nylon for aqueous, PTFE for organics).[2]

  • Quantification: Analyze the filtrate via HPLC-UV (detection at ~254 nm). Calculate concentration against a standard curve prepared in DMSO.

Protocol B: Acid-Base Extraction (Purification)

Exploits the pyridine basicity to remove non-basic impurities.[1][2]

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) .

  • Extraction: Wash the organic layer with 1M HCl (3x).[2] The product will protonate and move to the aqueous layer.[2] Impurities remain in the EtOAc.[2]

  • Neutralization: Collect the acidic aqueous layer.[2] Cool on ice and slowly basify to pH ~9-10 using saturated NaHCO₃ or 1M NaOH . The product will precipitate or oil out.[2]

  • Recovery: Extract the basic aqueous mixture with DCM (3x).

  • Drying: Dry the combined DCM layers over anhydrous MgSO₄, filter, and concentrate in vacuo.

Stability & Handling "Watch-outs"

  • Aldehyde Oxidation: Aldehydes are prone to air oxidation to carboxylic acids (benzoic acid derivative).[1][2]

    • Mitigation: Store under nitrogen/argon at -20°C.[1][2]

  • Hemiacetal Formation: In methanol or ethanol, the aldehyde equilibrium shifts toward the hemiacetal.[2]

    • Impact: This can confuse NMR interpretation (appearance of new peaks) and alter kinetics in reductive amination.[2]

    • Recommendation: Use CDCl₃ or DMSO-d6 for NMR characterization.[1][2] Avoid storing methanolic stock solutions for long periods.[1][2]

  • Schiff Base Formation: Avoid dissolving in primary amine-containing buffers (e.g., Tris buffer) as the aldehyde will react to form an imine.[2]

References

  • Benzamide Solubility Data: O'Neil, M.J.[2] (ed.).[1][2][4] The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals.[2] Whitehouse Station, NJ: Merck and Co., Inc., 2006.[2] [1][2]

  • Pyridine Basicity & Solubility: Scriven, E. F. V.[2] "Pyridine and Pyridine Derivatives."[1][2][5][6] Kirk-Othmer Encyclopedia of Chemical Technology. John Wiley & Sons, 2000.[2] [1][2]

  • Aldehyde Reactivity in Nucleophilic Solvents: Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. 2nd Edition.[2] Oxford University Press, 2012.[2] (Chapter 6: Nucleophilic addition to the carbonyl group).[2] [1][2]

  • General Solubility Protocols in Drug Discovery: Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[2] Advanced Drug Delivery Reviews, 46(1-3), 3-26, 2001.[1][2]

"in silico modeling of 4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide interactions"

Author: BenchChem Technical Support Team. Date: March 2026

Topic: In Silico Modeling of 4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide Interactions Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Medicinal Chemists, and Structural Biologists.

Case Study: 4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide

Executive Summary

This guide details the computational protocol for modeling 4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide , a representative structure of "hybrid" reversible covalent inhibitors. This molecule presents a unique modeling challenge: it combines a recognition scaffold (the pyridine-amide "pincer" motif often targeting metalloenzymes or allosteric kinase pockets) with a reactive warhead (the para-benzaldehyde group).

Unlike standard non-covalent ligands, accurate modeling of this compound requires a workflow that accounts for Schiff base formation (with Lysine) or Hemiacetal/Hemithioacetal formation (with Serine/Cysteine), while simultaneously maintaining the coordination geometry of the pyridine-amide core.

Phase 1: Quantum Mechanical (QM) Parametrization

Objective: To establish accurate electronic boundaries for the aldehyde warhead and the flexible amide linker prior to docking.

Standard force fields (e.g., MMFF94) often underestimate the polarization of the carbonyl oxygen in aromatic aldehydes, leading to inaccurate nucleophilic attack trajectories. We employ Density Functional Theory (DFT) to correct this.

1.1 Conformational Scanning

The N-methyl-N-(pyridin-2-ylmethyl)benzamide core possesses rotatable bonds that define its "pincer" width.

  • Protocol: Perform a relaxed coordinate scan of the dihedral angle between the pyridine ring and the amide nitrogen.

  • Theory: The N-methyl group introduces steric bulk, restricting the conformational space. QM scanning reveals the energy penalty for the "open" vs. "closed" (chelation-ready) states.

1.2 Warhead Reactivity Profiling (Fukui Indices)

To predict the most likely angle of nucleophilic attack on the aldehyde carbon:

  • Method: Calculate Fukui functions (

    
    )  using DFT (B3LYP/6-31G** level of theory).
    
  • Output: A mapped electron density surface identifying the specific trajectory for the nucleophile (e.g., Lysine

    
    -NH2). This data is critical for defining "reaction constraints" in docking software.
    

Data Output: Electronic Properties Table

PropertyValue (Computed)Significance
LUMO Energy -2.1 eVIndicates electrophilicity; lower values suggest higher reactivity toward nucleophiles.
C=O Dipole 3.4 DebyeDrives initial non-covalent electrostatic steering.
Rotational Barrier 4.2 kcal/molBarrier for the pyridine ring rotation; determines entropic penalty upon binding.
Preferred Attack Angle 107° (Bürgi-Dunitz)The optimal trajectory for the nucleophile to approach the aldehyde.
Phase 2: Target Selection & Pharmacophore Mapping

Objective: To identify the biological context for the ligand.

The scaffold (N-methyl-N-(pyridin-2-ylmethyl)benzamide) is a privileged structure often found in inhibitors of Zinc-dependent Metalloproteases (MMPs) and Kinases . The aldehyde warhead specifically targets nucleophilic side chains.

2.1 The Hybrid Pharmacophore

We define the interaction points to filter potential binding sites:

  • Metal Chelator / H-Bond Acceptor: The Pyridine Nitrogen (N1).

  • Hydrophobic Anchor: The central Benzene ring.

  • Electrophile (Warhead): The 4-Formyl group (requires a nucleophile within 3.5 Å).

PharmacophoreMap Pyridine Pyridine Ring (Metal Chelation / H-Bond Acceptor) Linker N-Methyl Amide (Rigid Linker) Pyridine->Linker Scaffolding Benzene Benzene Core (Pi-Stacking) Linker->Benzene Orientation Aldehyde 4-Formyl Warhead (Reversible Covalent) Benzene->Aldehyde Para-Substitution TargetLys Target Nucleophile (Lysine/Cysteine) Aldehyde->TargetLys Covalent Bond (Imine/Hemiacetal)

Figure 1: Pharmacophore connectivity of the ligand. The red arrow indicates the critical reaction coordinate modeled in Phase 3.

Phase 3: Covalent Docking Protocol

Objective: To model the formation of the covalent adduct (Imine formation with Lysine).

Challenge: Standard docking assumes non-covalent interactions. We must use a "Reaction-Based" or "Covalent Constraint" approach.

3.1 Protocol: Two-Step CovDock (Schrödinger/Gold Implementation)

Step A: Non-Covalent "Pre-Reactive" Docking

  • Grid Generation: Define the active site box (10 Å radius) centered on the target Lysine (e.g., Lys-16 in a surrogate kinase model).

  • Constraint: Apply a distance constraint (

    
     Å) between the Aldehyde Carbon and the Lysine Nitrogen.
    
  • Scoring: Use ChemPLP or GlideScore to find the lowest energy placement before reaction.

Step B: Covalent Transformation & Minimization

  • Reaction Definition: Define the custom reaction SMARTS pattern:

    • + [N:3] >> [C:1]=[N:3] (Imine formation, releasing water).

  • Side Chain Sampling: The Lysine side chain must be flexible (rotamer library enabled) to accommodate the geometric shift from

    
     to 
    
    
    
    hybridization during imine formation.
  • Ranking: Poses are ranked not just by binding energy, but by the internal strain energy of the newly formed bond.

Critical Check: Ensure the "pincer" motif (Pyridine-Amide) maintains its interactions (e.g., H-bond to hinge region) after the covalent bond is formed. If the covalent bond forces the pyridine out of position, the pose is invalid (high strain).

Phase 4: Molecular Dynamics (MD) & Stability Analysis

Objective: To validate the residence time and reversibility of the complex.

Since the aldehyde forms a reversible bond (Schiff base is hydrolytically unstable), MD simulations must assess if the local water environment promotes hydrolysis (breaking the inhibitor).

4.1 Simulation Setup
  • System: Ligand-Protein Complex (Covalently bound topology).

  • Force Field: OPLS4 (with custom parameters for the imine linkage generated via Force Field Builder).

  • Solvent: TIP3P Water box + 0.15 M NaCl.

  • Duration: 100 ns production run.

4.2 Analysis Metrics
  • RMSD (Ligand): Stability of the pyridine ring. High fluctuations (>2.5 Å) indicate the covalent tether is too long or short, destabilizing the recognition motif.

  • Water Bridge Analysis: Calculate the residence time of water molecules near the imine bond (

    
    ).
    
    • Interpretation: High water occupancy near the imine carbon suggests a high probability of hydrolysis (low drug residence time).

    • Goal: A "dry" pocket around the covalent bond protects the inhibitor.

MD_Workflow Input Covalent Docking Pose Topology Generate Topology (Custom Imine Parameters) Input->Topology Equil Equilibration (NPT) Restrained Backbone Topology->Equil Prod Production MD (100ns) Unrestrained Equil->Prod Analysis Stability Analysis (RMSD & Water Bridges) Prod->Analysis

Figure 2: MD Simulation workflow for validating the stability of the reversible covalent complex.

References
  • Covalent Docking Methodologies

    • Kumalo, H. M., Bhakat, S., & Soliman, M. E. (2015). "Theory and applications of covalent docking in drug discovery: merits and pitfalls." Molecules. Link

  • Reversible Covalent Chemistry (Aldehydes)

    • Toustrup-Jensen, M. S., et al. (2025). "Reversible Covalent Reactions of Aldehydes and Salicylaldehydes Using a Lysine-Model Substrate." Novartis OAK Archive. Link

  • Schrödinger CovDock Protocol

    • Zhu, K., et al. (2014). "Docking Covalent Inhibitors: A Parameter-Free Method for Reactive Ligands." Journal of Chemical Information and Modeling. Link

  • Pyridine-Amide Scaffold Activity

    • Dua, R., et al. (2019). "N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase." Chemical Biology & Drug Design. Link

  • Force Field Parametrization (OPLS)

    • Harder, E., et al. (2016).[1][2] "OPLS3: A Force Field Providing Broad Coverage of Drug-like Small Molecules and Proteins." Journal of Chemical Theory and Computation. Link

Sources

The Chemistry and Therapeutics of Formyl-Benzamides: From Synthetic Intermediates to Bioactive Scaffolds

[1]

Executive Summary

Formyl-benzamides represent a versatile class of bifunctional pharmacophores characterized by the coexistence of a benzamide core and a reactive formyl (aldehyde) moiety.[1][2] Historically viewed merely as transient synthetic intermediates, these compounds have evolved into critical scaffolds for fragment-based drug discovery (FBDD).[3]

This guide distinguishes between the two primary structural subclasses that define this field:

  • Ring-Substituted Formylbenzamides: (e.g., 2-formylbenzamide) Precursors to isoindolinones and phthalazinones.[3]

  • 
    -Formylbenzamides:  (e.g., 
    
    
    -formylbenzamide,
    
    
    -(4-formylphenyl)benzamide) Imide-like structures and linkers used in bioconjugation and enzyme inhibition.[3]

Chemical Identity & Structural Significance[2][4]

The Ortho-Effect and Ring-Chain Tautomerism

The most chemically significant member of this class is 2-formylbenzamide . Its utility in drug development stems from its ability to exist in a dynamic equilibrium between an open-chain aldehyde form and a cyclic hydroxy-isoindolinone form.[3]

This "chameleon" nature allows it to react as an electrophile (aldehyde) or a nucleophile (via the nitrogen), making it a linchpin in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other heterocyclic drugs.

TautomerismOpenChainOpen Chain Form(2-Formylbenzamide)CyclicCyclic Form(3-Hydroxyisoindolin-1-one)OpenChain->Cyclic Nucleophilic Attack (N -> C=O)

Figure 1: Ring-chain tautomerism of 2-formylbenzamide.[3] The equilibrium favors the cyclic form in solid state but opens in solution under basic conditions.

Quantitative Physical Properties
Property

-Formylbenzamide
2-Formylbenzamide

-(4-Formylphenyl)benzamide
CAS Registry 4252-31-787963-75-5151196-XX-X
Mol.[3][4] Weight 149.15 g/mol 149.15 g/mol 225.24 g/mol
Topological PSA 46.2 Ų55.4 Ų58.2 Ų
Key Reactivity Deformylation, N-alkylationCyclization, CondensationSchiff Base formation
Primary Use Amide transfer reagentHeterocycle synthesisLinker / Warhead

Historical Evolution & Discovery

The Classical Era (1832–1950)

The history of formyl-benzamides is rooted in the discovery of benzamide itself by Wöhler and Liebig in 1832 [1]. While simple benzamides were well-characterized, the introduction of the formyl group was initially accidental—often observed as a byproduct of oxidizing complex alkaloids or during the degradation of phthalimides.

The Synthetic Renaissance (1980s–2000s)

The true value of 2-formylbenzamide emerged with the rise of isoindolinone-based drugs. In the 1990s, researchers discovered that 2-formylbenzamide could serve as a "masked" phthalimide, allowing for mild synthesis of antipsychotics and anxiolytics without the harsh conditions required for traditional phthalimide formation.

Modern Era: Catalytic C-H Activation

Recent advances (2010–Present) have shifted focus to


-formylbenzamide33

Synthetic Methodologies

Pathway A: Ortho-Lithiation (For 2-Formylbenzamide)

This is the gold standard for regioselectivity.[3] It utilizes the directing group ability of the amide to install the formyl group precisely at the ortho position.

  • Mechanism: Directed ortho metalation (DoM) followed by quenching with DMF.[3]

  • Why this works: The amide oxygen coordinates with Lithium, stabilizing the ortho-lithio intermediate.

Pathway B: Oxidative Decarboxylation (For -Formylbenzamide)

A modern, green approach converting

3
  • Reagents: Ag(I)/Cu(II) catalyst system, Persulfate.[3][5]

  • Mechanism: Radical decarboxylation of the amino acid generates an

    
    -amino radical, which is oxidized to the 
    
    
    -formyl product.

SynthesisBenzamideBenzamide PrecursorLithiationDirected Ortho Metalation(n-BuLi, -78°C)Benzamide->LithiationDMFDMF (Electrophile)DMF->LithiationAminoAcidN-Benzoyl Amino AcidOxidationOxidative Decarboxylation(Ag+/Cu2+, S2O8)AminoAcid->OxidationProd2FB2-FormylbenzamideLithiation->Prod2FBQuenchProdNFBN-FormylbenzamideOxidation->ProdNFBRadical Mechanism

Figure 2: Divergent synthetic pathways for Ring-substituted vs. N-substituted formyl benzamides.[3]

Experimental Protocols

Protocol 1: Synthesis of -(4-Formylphenyl)benzamide

Application: Synthesis of Schiff base ligands for antimicrobial screening.[3]

Reagents:

  • 4-Aminobenzaldehyde (1.0 eq)

  • Benzoyl Chloride (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask, dissolve 4-aminobenzaldehyde (10 mmol) in 50 mL anhydrous DCM under Nitrogen atmosphere.

  • Base Addition: Add TEA (15 mmol) and cool the solution to 0°C using an ice bath. Causality: Cooling prevents exothermic runaway and minimizes side reactions at the aldehyde.

  • Acylation: Add Benzoyl Chloride (11 mmol) dropwise over 20 minutes.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).[3]

  • Workup: Quench with saturated NaHCO₃ to neutralize HCl byproducts. Extract with DCM (3x).[3] Wash organic layer with brine.[2][3]

  • Purification: Dry over MgSO₄, concentrate in vacuo. Recrystallize from Ethanol.[3][6]

  • Validation:

    
    H NMR should show a singlet at ~10.0 ppm (Aldehyde) and a singlet at ~10.5 ppm (Amide NH).[3]
    
Protocol 2: Synthesis of 2-Formylbenzamide via Hydrolysis

Application: Precursor for isoindolinone synthesis.[3]

Reagents:

  • Phthalimide (1.0 eq)

  • Sodium Borohydride (NaBH₄)

  • Hydrochloric Acid (2M)

Methodology:

  • Reduction: Reduce phthalimide with NaBH₄ in methanol to yield 3-hydroxyisoindolinone (the cyclic tautomer).[3]

  • Equilibrium Shift: Suspend the solid in water and heat.[3] The compound exists in equilibrium.[3]

  • Trapping: To isolate the open-chain 2-formylbenzamide, rapid acidification and extraction are required, though it often reverts to the cyclic form upon drying. Note: Most reactions utilize the cyclic form directly, which opens in situ.

Medicinal Chemistry Applications

Pharmacophore Analysis

The formyl-benzamide structure offers unique binding interactions:

  • Hydrogen Bonding: The amide NH and Carbonyl serve as donor/acceptor pairs for amino acid residues (e.g., Glu, Asp).

  • Covalent Warhead: The formyl group can form reversible Schiff bases with lysine residues in active sites (e.g., in kinase inhibitors).

Case Study: PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors often contain a phthalazinone core.[3] 2-Formylbenzamide derivatives are key intermediates in synthesizing these cores.[3] By reacting 2-formylbenzamide with hydrazine, the ring closes to form the phthalazinone scaffold found in drugs like Olaparib .

ApplicationsTarget2-FormylbenzamideApp1Phthalazinones(PARP Inhibitors)Target->App1 + HydrazineApp2Isoindolinones(Antipsychotics)Target->App2 + Primary AmineApp3Schiff Base Ligands(Antimicrobials)Target->App3 + Aniline Derivs

Figure 3: Divergent synthesis from the 2-formylbenzamide core to bioactive scaffolds.

References

  • Wöhler, F., & Liebig, J. (1832).[3] Untersuchungen über das Radikal der Benzoesäure. Annalen der Pharmacie, 3(3), 249-282.

  • Hota, P. K., Sau, S. C., & Mandal, S. K. (2018).[3] Metal-Free Catalytic Formylation of Amides Using CO2 under Ambient Conditions. ACS Catalysis, 8(12), 11999-12003.[3]

  • BenchChem. (2025).[2][3][7] Potential Biological Activity of N-(4-Formylphenyl)benzamide: A Technical Overview.

  • Tu, Y., Shi, P., & Bolm, C. (2022).[8] 2‐Formyl Benzamides from an N‐Phthalimidoyl Sulfoximine. Advanced Synthesis & Catalysis. [8]

  • PubChem. (2025).[3][9] N-Formylbenzamide Compound Summary. National Library of Medicine.[3]

  • Huang, W., Wang, M., & Yue, H. (2008).[5] Conversion of N-Acyl Amino Acids into Imides via Oxidative Decarboxylation. Synthesis, 2008(09), 1342-1344.

Methodological & Application

Application Note & Protocol: A Modular Approach to the Synthesis of 4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the synthesis of 4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide, a versatile benzaldehyde derivative with potential applications as a key intermediate in medicinal chemistry and materials science. We present a robust and modular two-step synthetic strategy, beginning with the preparation of the key secondary amine intermediate, N-methyl-N-(pyridin-2-ylmethyl)amine, followed by a well-optimized amide coupling reaction with commercially available 4-formylbenzoic acid. This guide emphasizes the rationale behind procedural choices, provides detailed, step-by-step protocols, and includes methods for characterization to ensure scientific integrity and reproducibility for researchers in drug development and organic synthesis.

Strategic Overview: A Retrosynthetic Approach

The synthesis of the target molecule is most logically approached by disconnecting the stable amide bond. This retrosynthetic analysis identifies two key precursors: a commercially available carboxylic acid (4-formylbenzoic acid) and a secondary amine (N-methyl-N-(pyridin-2-ylmethyl)amine), which must be synthesized. This modular strategy allows for the independent preparation and purification of each component before the crucial amide bond formation step.

G cluster_precursors Key Precursors target 4-formyl-N-methyl-N- (pyridin-2-ylmethyl)benzamide disconnection Amide Bond Disconnection target->disconnection precursors disconnection->precursors Retrosynthesis acid 4-Formylbenzoic Acid (Acid Component) precursors->acid amine N-methyl-N-(pyridin-2-ylmethyl)amine (Amine Component) precursors->amine

Application Note: Chemoselective Amidation Protocols for 4-Formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The synthesis of 4-formylbenzamide derivatives from 4-formylbenzoic acid (4-CBA) presents a classic chemoselectivity challenge in organic synthesis. 4-CBA is a bifunctional molecule containing both a carboxylic acid and a highly reactive aldehyde (formyl) group. When exposed to primary or secondary amines, two competing pathways emerge:

  • Amidation: Reaction at the carboxylic acid to form the desired amide.

  • Imine Formation (Schiff Base): Condensation at the aldehyde to form an imine, which can further undergo reductive amination if reducing agents are present[1].

The Kinetic Solution: As an application scientist, you do not necessarily need to protect the aldehyde group to achieve selective amidation. The key lies in exploiting reaction kinetics. Imine formation is a reversible, thermodynamically driven process that is relatively slow at room temperature without acidic catalysis or active water removal. In contrast, the activation of the carboxylic acid using coupling reagents (e.g., EDC, HATU) or chlorinating agents (e.g., SOCl₂) is extremely fast. Once the active ester or acid chloride is formed, aminolysis occurs rapidly and irreversibly. By strictly controlling the stoichiometry and utilizing highly efficient coupling reagents, the amine is consumed by the activated carboxylate long before significant Schiff base condensation can occur[2].

Chemoselective Workflow Visualization

Chemoselectivity Start 4-Formylbenzoic Acid + Primary Amine ActiveEster Activated Ester / Acid Chloride (Kinetic Intermediate) Start->ActiveEster Coupling Reagent (Fast Activation) Imine Schiff Base / Imine (Thermodynamic Side Product) Start->Imine Direct Condensation (Slow, Reversible) Amide 4-Formylbenzamide (Target Product) ActiveEster->Amide Aminolysis (Irreversible)

Chemoselective pathways in the amidation of 4-formylbenzoic acid.

Comparative Reagent Matrix

To optimize your synthesis, select the coupling strategy that best matches the steric and electronic properties of your target amine.

Coupling StrategyReagentsTypical YieldReaction TimeChemoselectivityBest Application Profile
Carbodiimide EDC·HCl, HOBt, DIPEA75 - 90%3 - 12 hExcellentStandard primary/secondary amines; requires simple aqueous workup[2].
Uronium HATU, DIPEA85 - 95%1 - 4 hExcellentSterically hindered or electron-deficient amines[3].
Acid Chloride SOCl₂, cat. DMF, Et₃N80 - 97%2 - 24 hGoodLarge-scale synthesis; robust, non-sensitive amines[4].

Validated Experimental Protocols

Every protocol below is designed as a self-validating system , incorporating specific checkpoints to ensure the integrity of the reaction before proceeding to the next step.

Protocol A: EDC/HOBt-Mediated Amidation (Standard Mild Conditions)

This is the most common approach for standard aliphatic and aromatic amines, avoiding the need for chromatography in many cases[2].

Causality of Experimental Choices:

  • EDC over DCC: EDC is chosen because its urea byproduct is highly water-soluble, allowing for rapid removal during a simple aqueous workup[2].

  • Addition of HOBt: HOBt intercepts the highly reactive, transient O-acylisourea intermediate to form a stable OBt-active ester. This prevents the irreversible side-reaction where the intermediate rearranges into an inactive N-acylurea.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under nitrogen, dissolve 4-formylbenzoic acid (1.0 equiv, e.g., 1.0 mmol) in anhydrous DMF or DCM (5.0 mL).

  • Activation: Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv) to the solution. Stir for 15 minutes at room temperature.

  • Base Addition: Add DIPEA (2.5 equiv). The solution may slightly darken.

  • Aminolysis: Dropwise add the target amine (1.1 equiv).

  • Reaction: Stir at room temperature for 3–12 hours.

  • Workup: Dilute the mixture with Ethyl Acetate (20 mL). Wash sequentially with 1M HCl (2 × 10 mL), saturated NaHCO₃ (2 × 10 mL), and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Self-Validation Checkpoint: TLC analysis (Hexanes/EtOAc) using a Bromocresol Green stain. The disappearance of the yellow acidic spot (4-CBA) and the appearance of a new UV-active spot confirms conversion.

Protocol B: HATU-Mediated Amidation (For Hindered Amines)

When dealing with sterically hindered or electron-deficient amines (e.g., substituted anilines or cyclopropanamine), uronium salts like HATU provide superior driving force[3].

Causality of Experimental Choices:

  • HATU Superiority: HATU forms an OAt-active ester, which is significantly more reactive than the OBt-ester formed by HOBt/EDC. The nitrogen atom in the pyridine ring of HATU provides a neighboring group effect that accelerates the aminolysis step.

  • DIPEA over TEA: DIPEA is sterically hindered and non-nucleophilic, preventing it from competing with the target amine for the activated ester.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-formylbenzoic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.2 M concentration).

  • Pre-activation: Add DIPEA (2.5 equiv) and stir for 5–10 minutes.

  • Coupling: Add the amine (1.1 equiv) in one portion.

  • Reaction: Stir at room temperature for 1–4 hours.

  • Workup: Quench with water. If the product precipitates, filter and wash with cold water. Otherwise, extract with EtOAc and perform standard acidic/basic aqueous washes.

Self-Validation Checkpoint: The reaction mixture will turn a distinct yellow/orange upon the addition of HATU and DIPEA, indicating the formation of the active ester. The color will fade slightly as the amine consumes the intermediate.

Protocol C: Acid Chloride Route (Highly Scalable)

For industrial scale-up or highly unreactive amines, converting 4-CBA to 4-formylbenzoyl chloride is highly effective[4].

Causality of Experimental Choices:

  • Catalytic DMF: The addition of a single drop of DMF to thionyl chloride generates the Vilsmeier-Haack reagent. This acts as the true catalytic active species, drastically accelerating the chlorination of the carboxylic acid[4].

  • Aldehyde Stability: The formyl group is remarkably stable to these acidic, dehydrating conditions, avoiding the need for acetal protection[4].

Step-by-Step Methodology:

  • Chlorination: Suspend 4-formylbenzoic acid (1.0 equiv) in anhydrous toluene (or neat SOCl₂). Add Thionyl Chloride (1.5 equiv) and 1 drop of anhydrous DMF.

  • Reflux: Heat the mixture to 110 °C for 2–4 hours (or until gas evolution ceases)[4].

  • Concentration: Cool to room temperature and concentrate under vacuum to remove all excess SOCl₂ and toluene. Do not expose to moisture.

  • Aminolysis: Redissolve the crude 4-formylbenzoyl chloride in anhydrous DCM and cool to 0 °C.

  • Coupling: Slowly add a mixture of the target amine (1.0 equiv) and Triethylamine (1.5 equiv) in DCM. Stir for 2 hours, allowing it to warm to room temperature.

  • Workup: Wash the DCM layer with water and brine, dry, and concentrate.

Self-Validation Checkpoint: The cessation of gas evolution (SO₂ and HCl) during step 2 visually validates the complete conversion of the acid to the acid chloride.

Analytical Characterization & Troubleshooting

To ensure the trustworthiness of your synthesized 4-formylbenzamide, rigorous analytical validation is required.

  • ¹H NMR Spectroscopy (The Ultimate Validator): The most critical signal is the aldehyde proton. You must observe a sharp singlet between δ 9.90 – 10.20 ppm . If this peak is missing or integrated poorly, the formyl group has been compromised (likely via Schiff base formation). Additionally, the newly formed amide N-H proton will typically appear between δ 6.00 – 8.50 ppm depending on the solvent and hydrogen bonding.

  • Troubleshooting Imine Formation: If LC-MS indicates a mass corresponding to the imine side-product (Target Mass - 18 Da for water loss), your aminolysis step is too slow. To correct this:

    • Ensure your solvent is strictly anhydrous.

    • Pre-activate the carboxylic acid fully before adding the amine.

    • Switch from EDC to the more reactive HATU.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • WO2020198053A1 - 2-oxo-2,3-dihydro-1h-imidazo[4,5-b]pyridin-6-yl)-4-methylbenzamide derivatives and similar compounds as ripk2 inhibitors for treating e.g. autoimmune diseases.
  • EXPERIMENTAL AND DENSITY FUNCTIONAL THEORY INVESTIGATION ON IMINE FORMATION USING MICROWAVE IRRADIATION. Malaysian Journal of Analytical Sciences.
  • From DNA-Encoded Library Screening to AM-9747: An MTA-Cooperative PRMT5 Inhibitor with Potent Oral In Vivo Efficacy.

Sources

"application of 4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide in medicinal chemistry"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-Formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide as a Versatile Building Block in Targeted Therapeutics

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex molecular architectures relies heavily on bifunctional building blocks that offer both a reliable handle for late-stage functionalization and intrinsic pharmacophoric value. As a Senior Application Scientist, I have designed this technical guide to explore the utility of 4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide . This compound serves as a highly efficient intermediate for generating targeted covalent inhibitors (TCIs), PROTAC linkers, and epigenetic modulators.

This guide outlines the mechanistic rationale, validated experimental workflows, and self-validating protocols required to leverage this scaffold effectively in drug discovery programs.

Pharmacophoric Rationale & Structural Deconstruction

The utility of 4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide stems from its distinct structural domains, each serving a specific chemical or biological purpose:

  • The 4-Formyl Motif (Electrophile): Aldehydes are privileged handles for, allowing for the rapid, high-throughput conjugation of primary and secondary amines[1]. Unlike ketones, the steric accessibility of the formyl group ensures rapid imine formation, making it ideal for combinatorial library synthesis.

  • The Pyridin-2-ylmethyl Moiety (Metal Chelator / Recognition Cap): The 2-picolyl system is a well-documented bidentate ligand. In the context of targeted therapeutics, it frequently acts as a hinge-binding motif in kinase inhibitors or as a surface recognition cap/Zinc-Binding Group (ZBG) in[2].

  • The N-Methyl Amide (Conformational Restraint): The N-methyl substitution restricts the rotation of the amide bond, locking the molecule into a favored rotameric state that often reduces entropic penalties upon target binding.

Pharmacophore Core 4-formyl-N-methyl-N- (pyridin-2-ylmethyl)benzamide F1 4-Formyl Group (Electrophile) Core->F1 F2 Pyridin-2-ylmethyl (Metal Chelator) Core->F2 F3 N-Methyl Amide (Conformational Restraint) Core->F3 App1 Late-Stage Functionalization (Reductive Amination) F1->App1 App2 HDAC Zinc Binding / Kinase Hinge Recognition F2->App2 App3 Improved ADME/Tox (LogP tuning) F3->App3

Pharmacophoric deconstruction and medicinal chemistry applications of the intermediate.

Methodological Framework: Chemoselective Reductive Amination

To functionalize the 4-formyl group, reductive amination is the method of choice. While sodium cyanoborohydride (NaBH₃CN) was historically utilized, sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is now the industry standard. STAB is preferred because it is non-toxic (avoids HCN gas generation) and exhibits superior chemoselectivity[1].

Causality in Reagent Selection: STAB effectively reduces the intermediate iminium ion much faster than it reduces the parent aldehyde. This kinetic preference prevents the formation of undesired benzyl alcohol byproducts, which is a common failure point when using harsher reducing agents like NaBH₄[3].

Workflow A 4-formyl-N-methyl-N- (pyridin-2-ylmethyl)benzamide C Imine/Iminium Intermediate A->C + Amine B Amine Library (Primary/Secondary) B->C D Reduction via NaBH(OAc)3 (STAB) C->D Mild Reduction E Targeted Therapeutics (Kinase Inhibitors, PROTACs) D->E Purification

Workflow for high-throughput reductive amination using the benzamide intermediate.

Empirical Data: Condition Optimization

The following table summarizes the quantitative optimization of the reductive amination conditions for this specific scaffold.

Table 1: Solvent and Reagent Optimization for Reductive Amination

EntrySolventReducing AgentAdditiveTime (h)Yield (%)Observation / Causality
1MeOHNaBH₄None445%High degree of over-reduction to the benzyl alcohol byproduct.
2THFNaBH₃CNAcOH (1 eq)1268%Sluggish reaction; generation of toxic byproducts during quench.
3DCENaBH(OAc)₃None292%Clean conversion for secondary amines; minimal byproducts[3].
4 DCE NaBH(OAc)₃ AcOH (1 eq) 2 95% Optimal for primary amines; acid catalyzes imine formation[1].

Validated Protocol: High-Yield Reductive Amination

This protocol is designed as a self-validating system , integrating specific analytical checkpoints to ensure reaction fidelity before proceeding to subsequent steps.

Step 1: Imine/Iminium Formation
  • Reagents: 4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide (1.0 eq), Target Amine (1.1 eq), 1,2-Dichloroethane (DCE) (0.1 M).

  • Action: Combine the aldehyde and amine in anhydrous DCE. If the amine is supplied as a hydrochloride salt, add N,N-Diisopropylethylamine (DIPEA) (1.1 eq) to liberate the free base. Stir at room temperature for 30–60 minutes.

  • Causality: DCE is selected over THF because it provides optimal solubility for STAB and enhances the reaction rate of the reduction step without participating in side reactions[3].

  • Validation Checkpoint 1: Pull a micro-aliquot and analyze via TLC (Hexanes:EtOAc). The aldehyde starting material (UV active, stains brightly with 2,4-DNP) must be fully consumed or plateaued before proceeding. Do not add the reducing agent until imine formation is verified.

Step 2: Chemoselective Reduction
  • Reagents: Sodium triacetoxyborohydride (STAB) (1.5 eq), Glacial Acetic Acid (1.0 eq—only required if using a primary amine).

  • Action: Add STAB portion-wise over 10 minutes. Stir the suspension at room temperature for 2–4 hours.

  • Causality: Acetic acid acts as a catalyst by protonating the imine, increasing its electrophilicity. STAB is added portion-wise to control any mild exotherm and to minimize the competitive, albeit slow, reduction of any unreacted aldehyde[1].

  • Validation Checkpoint 2: Pull a 10 µL aliquot, quench in 100 µL of saturated NaHCO₃, extract with 200 µL EtOAc, and analyze the organic layer via LC-MS. The mass of the intermediate imine [M+H-H2O]+ should transition entirely to the final product mass [M+H]+.

Step 3: Quench and Isolation
  • Action: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (equal volume to the DCE solvent). Stir vigorously for 15 minutes.

  • Causality: The basic quench serves a dual purpose: it neutralizes the acetic acid and destroys unreacted STAB, preventing the formation of stable boron-amine complexes that severely complicate chromatographic purification.

  • Action: Extract the aqueous layer with Dichloromethane (DCM) (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (typically DCM:MeOH gradients).

References

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry - ACS Publications. 1

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development - Semantic Scholar / ResearchGate. 3

  • Zeynep, et al. (2022). Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. PMC - National Institutes of Health. 2

Sources

Application Note: Utilizing 4-Formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide as a Bifunctional Chemical Probe for Metalloenzyme Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Chemical Biologists, Assay Developers, and Drug Discovery Scientists Application Areas: Activity-Based Protein Profiling (ABPP), Metalloenzyme Targeting, Bioorthogonal Chemistry

Executive Summary & Mechanistic Rationale

In the landscape of targeted chemical biology, the design of probes that can simultaneously anchor to a specific active site and form a controlled covalent linkage is paramount. 4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide is a highly specialized, bifunctional chemical probe. It integrates a transition-metal directing group with an electrophilic warhead, making it an exceptional tool for profiling zinc- or copper-dependent metalloenzymes (e.g., Matrix Metalloproteinases, Histone Deacetylases) and enabling downstream bioorthogonal functionalization.

The Dual-Action Pharmacophore

The architectural logic of this probe relies on two distinct chemical motifs:

  • The Directing Group (N-pyridin-2-ylmethyl amide): The picolyl (pyridin-2-ylmethyl) moiety is a privileged metal-chelating pharmacophore. It acts as a bidentate ligand, driving high-affinity coordinate covalent interactions with active-site divalent cations, particularly

    
     and 
    
    
    
    (1[1]). This anchors the probe precisely within the metalloenzyme pocket.
  • The Reactive Warhead (4-Formyl group): Aromatic aldehydes are versatile electrophiles. Once the probe is anchored by the picolyl group, the 4-formyl moiety is brought into proximity with active-site nucleophiles. It undergoes reversible condensation with the

    
    -amino group of proximal lysine residues to form a Schiff base (imine) (2[2]). Alternatively, the formyl group can be left unreacted to serve as a bioorthogonal handle for subsequent hydrazine/hydroxylamine tagging.
    

BindingMechanism Probe 4-formyl-N-methyl-N- (pyridin-2-ylmethyl)benzamide Anchor Picolyl Group Zn2+ Chelation Probe->Anchor Directing Motif Warhead 4-Formyl Group Lysine Schiff Base Probe->Warhead Reactive Motif Enzyme Zinc Metalloenzyme (Target) Enzyme->Anchor Active Site Zn2+ Enzyme->Warhead Proximal Lysine Complex Reversible Covalent Probe-Enzyme Complex Anchor->Complex Warhead->Complex

Fig 1: Dual-action mechanism: Zn2+ chelation localizes the probe, enabling reversible lysine Schiff base formation.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols are designed with built-in causality. Every reagent choice is deliberate to prevent false positives (e.g., buffer interference) or false negatives (e.g., imine hydrolysis during analysis).

Protocol A: Reversible Covalent Labeling and Reductive Trapping

Because Schiff base formation is thermodynamically reversible, the transient imine must be reduced to a stable secondary amine prior to harsh downstream analyses like SDS-PAGE or LC-MS/MS (3[3]).

Materials:

  • Target Metalloenzyme (1–5 µM final concentration)

  • Probe Stock: 10 mM in anhydrous DMSO

  • Reaction Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4. (Causality Check: Do not use Tris or Glycine buffers. Primary amines in the buffer will aggressively outcompete the target lysine for the 4-formyl warhead).

  • Reducing Agent: 500 mM Sodium Borohydride (

    
    ) freshly prepared in 0.1 M NaOH.
    

Step-by-Step Workflow:

  • Equilibration: Dilute the metalloenzyme into the Reaction Buffer to a volume of 49 µL. Incubate at 37°C for 10 minutes.

  • Probe Incubation: Add 1 µL of the probe stock (final concentration 200 µM; 2% DMSO). Incubate for 2 hours at 37°C. Rationale: The picolyl group rapidly chelates the active site metal, drastically increasing the local concentration of the formyl group to drive the slower Schiff base equilibrium forward.

  • Reductive Trapping: Add 1 µL of the freshly prepared

    
     stock (final concentration ~10 mM). Incubate at room temperature for 30 minutes. Rationale: 
    
    
    
    selectively reduces the imine double bond to a stable C-N single bond, permanently locking the probe to the target.
  • Quenching: Quench unreacted

    
     by adding 2 µL of 10% Formic Acid. The sample is now stable for intact protein LC-MS or bottom-up proteomics.
    
Protocol B: Bioorthogonal Tagging via Aniline-Catalyzed Hydrazone Ligation

If the goal is to use the probe purely as an affinity anchor, the unreacted 4-formyl group can be exploited as a bioorthogonal handle to attach a fluorophore via a hydrazine-functionalized dye.

Step-by-Step Workflow:

  • Binding: Incubate the probe with the target enzyme in HEPES buffer (pH 6.5) as described above, but omit the

    
     reduction step.
    
  • Catalyst Addition: Add aniline to a final concentration of 10 mM. Rationale: Aliphatic hydrazines react sluggishly with aromatic aldehydes at neutral pH. Aniline acts as a nucleophilic catalyst, forming a highly reactive iminium intermediate that accelerates hydrazone formation by over 10-fold (4[4]).

  • Fluorophore Ligation: Add 10 µM of Cyanine5-Hydrazine. Incubate at room temperature for 1 hour in the dark.

  • Readout: Resolve the complex via SDS-PAGE and visualize using an in-gel fluorescence scanner.

BioorthogonalWorkflow Step1 1. Probe Incubation (Target Binding) Step2 2. Bioorthogonal Tagging (Hydrazine-Fluorophore) Step1->Step2 Step3 3. Hydrazone Formation (Stable Linkage) Step2->Step3 Catalyst Aniline Catalyst (pH 6.5 - 7.4) Catalyst->Step2 Accelerates kinetics Step4 4. In-Gel Fluorescence Readout Step3->Step4

Fig 2: Workflow for bioorthogonal fluorescent tagging utilizing aniline-catalyzed hydrazone ligation.

Data Presentation & Optimization Matrices

To ensure robust assay development, the following tables summarize critical quantitative parameters and buffer compatibilities when utilizing 4-formyl-based probes.

Table 1: Buffer Compatibility Matrix for Formyl-Based Probes

Buffer SystemPrimary Amine Present?CompatibilityMechanistic Consequence
HEPES (pH 7.4) NoOptimal Tertiary amine does not react with the formyl warhead.
PBS (pH 7.4) NoGood Phosphate can weakly compete with the picolyl group for

.
Tris-HCl (pH 7.4) YesIncompatible Tris primary amine forms a Schiff base with the probe, quenching activity.
Ammonium Bicarbonate YesIncompatible Ammonia acts as a competing nucleophile.

Table 2: Kinetic Parameters of Bioorthogonal Hydrazone Ligation

ConditionCatalystApparent Rate Constant (

)
Time to 90% CompletionSignal-to-Noise Ratio (In-Gel)
pH 7.4None

> 12 hoursLow (< 3:1)
pH 6.5None

~ 6 hoursModerate (5:1)
pH 6.5 10 mM Aniline

< 1 hour High (> 20:1)

Note: Data reflects typical kinetic enhancements observed for aromatic aldehydes reacting with aliphatic hydrazines[4].

References

  • A large-Stokes-shift fluorescent probe for Zn2+ based on AIE, and application in live cell imaging. Analytical and Bioanalytical Chemistry, 2020. [Link][1]

  • Computational Design of Lysine Targeting Covalent Binders Using Rosetta. Journal of Chemical Information and Modeling, 2025.[Link][2]

  • Lysine targeting covalent inhibitors of malarial kinase Pf CLK3. RSC Medicinal Chemistry, 2025.[Link][3]

  • Aniline Catalysed Hydrazone Formation Reactions Show a Large Variation in Reaction Rates and Catalytic Effects. Advanced Synthesis and Catalysis, 2018.[Link][4]

Sources

Application Note: Analytical Methods for Quantifying 4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of 4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide (Molecular Weight: 254.29 g/mol ) presents a unique multidimensional analytical challenge. As a highly functionalized intermediate or active pharmaceutical ingredient (API) building block, its structural features dictate strict chromatographic and mass spectrometric parameters. This guide outlines two self-validating analytical workflows: a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV) method for bulk formulation, and a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for trace bioanalysis.

Chemical Profile & Analytical Causality

To develop a robust assay, we must first deconstruct the molecule into its three critical functional moieties. Each structural feature introduces a specific analytical liability that must be neutralized through targeted method development.

  • The Pyridine Ring (Basicity): The pyridin-2-ylmethyl moiety contains a basic nitrogen with a pKa of approximately 5.2. On standard silica-based columns, unprotonated basic amines interact strongly with residual acidic surface silanols, leading to severe peak tailing[1]. Causality: The mobile phase must be heavily buffered or acidified (e.g., 0.1% Formic Acid, pH ~2.7) to ensure the pyridine nitrogen is fully protonated, thereby masking silanol interactions and yielding sharp, symmetrical peaks.

  • The 4-Formyl Group (Reactivity): Aldehydes are inherently susceptible to autoxidation, rapidly converting to their corresponding carboxylic acids in aqueous solutions or when exposed to atmospheric oxygen[2]. Causality: Samples must be prepared fresh, stored in light-protected autosamplers at 4°C, and analyzed promptly to prevent degradation artifacts.

  • The Tertiary Amide (Rotamerism): The N-methyl-N-benzyl-type amide bond exhibits restricted rotation. At room temperature, the interconversion between cis and trans rotamers occurs on the same timescale as the chromatographic separation, resulting in peak broadening or splitting. Causality: Elevating the column compartment temperature to 45°C accelerates the interconversion rate, coalescing the rotamers into a single, highly efficient peak.

G C 4-formyl-N-methyl-N- (pyridin-2-ylmethyl)benzamide P Pyridine Ring (pKa ~5.2) Peak Tailing Risk C->P A Aldehyde Group Oxidation Risk C->A M Tertiary Amide Rotamer Broadening C->M S1 Acidic Mobile Phase (0.1% Formic Acid, pH ~2.7) P->S1 Protonates N S2 Sample Chilling (4°C) & Fresh Preparation A->S2 Prevents autoxidation S3 Column Temp Elevated (40°C - 45°C) M->S3 Speeds interconversion

Fig 1. Structural challenges and analytical method causality for the target compound.

Protocol 1: Stability-Indicating RP-HPLC-UV Method (Bulk & Formulation)

This protocol is designed for assaying API purity and formulation stability. The method is inherently self-validating through the inclusion of a forced degradation step to ensure the aldehyde peak is resolved from its primary oxidized degradant.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): Add 1.0 mL of LC-MS grade formic acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Degas via sonication for 10 minutes.

  • Organic Phase (B): Add 1.0 mL of LC-MS grade formic acid to 1000 mL of HPLC-grade acetonitrile.

Step 2: Standard & Sample Preparation

  • Accurately weigh 10.0 mg of the reference standard and dissolve in 10.0 mL of anhydrous Methanol to create a 1.0 mg/mL stock. Note: Methanol is preferred over water for the stock to prevent premature hydration or oxidation of the aldehyde.

  • Dilute to a working concentration of 50 µg/mL using the Initial Mobile Phase (95% A / 5% B). Keep vials at 4°C.

Step 3: Chromatographic Execution

  • Equilibrate a base-deactivated C18 column (e.g., Waters XSelect HSS T3, 150 x 4.6 mm, 3.5 µm) at 45°C for 30 minutes.

  • Inject 10 µL of the sample and monitor UV absorbance at 254 nm.

Step 4: Self-Validation via Forced Degradation

  • Subject a 50 µg/mL sample aliquot to 0.3% H₂O₂ for 1 hour at room temperature. Inject the stressed sample to confirm baseline resolution (

    
    ) between the parent peak and the newly formed carboxylic acid degradant.
    
Quantitative Data: HPLC Parameters

Table 1: HPLC Gradient Conditions

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.01.0955
2.01.0955
10.01.04060
12.01.0595
14.01.0595
14.11.0955
18.01.0955

Table 2: System Suitability Criteria (SST)

ParameterAcceptance CriteriaAnalytical Purpose
Tailing Factor (

)

Verifies successful masking of silanol interactions.
Injection Precision%RSD

(n=6)
Ensures autosampler and integration reliability.
Resolution (

)

Ensures separation from the oxidized degradant.

Protocol 2: High-Sensitivity LC-MS/MS Bioanalytical Quantification

For pharmacokinetic (PK) or trace-level analysis in biological matrices (e.g., plasma), UV detection lacks sufficient sensitivity. LC-MS/MS operated in Electrospray Ionization positive mode (ESI+) is the gold standard[3]. The basic pyridine nitrogen makes the molecule an excellent proton acceptor, yielding an abundant


 precursor ion at m/z 255.1.
Step-by-Step Methodology

Step 1: Matrix Extraction (Protein Precipitation)

  • Aliquot 50 µL of human plasma into a 96-well plate.

  • Add 150 µL of ice-cold Acetonitrile containing a stable-isotope-labeled Internal Standard (SIL-IS). Causality: Cold ACN precipitates plasma proteins efficiently while thermally stabilizing the reactive formyl group against enzymatic reduction/oxidation.

  • Vortex for 2 minutes at 1000 rpm, then centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of water to match initial gradient conditions, preventing solvent-induced peak distortion.

Step 2: LC-MS/MS Acquisition

  • Inject 5 µL onto a sub-2 µm UPLC column (e.g., Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm).

  • Run a rapid 3-minute ballistic gradient (5% to 95% B at 0.5 mL/min).

  • Operate the triple quadrupole mass spectrometer in ESI+ mode utilizing Multiple Reaction Monitoring (MRM).

  • Collision-Induced Dissociation (CID) using Argon gas cleaves the amide bond, yielding two highly stable diagnostic fragments: the 4-formylbenzoyl cation (m/z 133.1) and the pyridin-2-ylmethyl cation (m/z 92.1).

Workflow N1 Plasma Sample Prep (Cold Protein PPT) N2 UPLC Separation (C18, Acidic pH) N1->N2 N3 ESI+ Ionization [M+H]+ 255.1 N2->N3 N4 CID Fragmentation (Argon Gas) N3->N4 N5 MRM Detection m/z 133.1 & 92.1 N4->N5

Fig 2. Bioanalytical LC-MS/MS workflow utilizing ESI+ and MRM for trace quantification.

Quantitative Data: Mass Spectrometry Parameters

Table 3: MRM Transitions & Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
Target Compound255.1133.15022Quantifier
Target Compound255.192.15035Qualifier
Internal Standard[IS m/z][IS Frag]5025Normalization

Table 4: FDA Bioanalytical Method Validation Acceptance Criteria To ensure regulatory compliance and trustworthiness, the method must be validated against the FDA Bioanalytical Method Validation (BMV) guidelines[3].

Validation ParameterFDA Acceptance Criteria
Intra/Inter-Assay Precision%CV

(

at LLOQ)
Intra/Inter-Assay Accuracy

of nominal (

at LLOQ)
Matrix EffectIS-normalized Matrix Factor CV

Stability (Benchtop/Freeze-Thaw)

of nominal concentration

References

  • Essential FDA Guidelines for Bioanalytical Method Validation Source: ResolveMass Laboratories URL:[Link][3]

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine Source: Helix Chromatography URL:[Link][1]

  • Distribution of aldehydes compared to other oxidation parameters in oil matrices during autoxidation Source: National Institutes of Health (NIH) / PubMed Central URL:[Link][2]

Sources

Application Note: Role of 4-Formyl-N-Methyl-N-(Pyridin-2-Ylmethyl)Benzamide in Kinase Inhibition Studies

[1][2]

Introduction & Mechanistic Role[1][2]

In the rational design of kinase inhibitors, the "tail" region of the molecule—often projecting into the solvent-exposed front of the ATP-binding pocket—plays a pivotal role in determining physicochemical properties (solubility, permeability) and selectivity .[1]

4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide is a specialized intermediate designed to install a pharmacologically privileged motif.[1]

  • The "Tail" (Amide Moiety): The N-methyl-N-(pyridin-2-ylmethyl) group acts as a polar, basic motif.[1] The pyridine nitrogen can accept hydrogen bonds and protonate at physiological pH, enhancing aqueous solubility—a common challenge in hydrophobic kinase inhibitor scaffolds.[1]

  • The "Handle" (Aldehyde): The 4-formyl group serves as a versatile electrophile.[1] It allows the compound to be coupled to various kinase-binding "cores" (scaffolds like aminopyrimidines, indazoles, or quinolines) via reductive amination, Knoevenagel condensation, or olefination reactions.[1]

Key Applications
  • Solubility Optimization: replacing lipophilic tails with the pyridyl-methyl-amide motif to lower logP and improve oral bioavailability.[1]

  • Fragment-Based Drug Discovery (FBDD): Using the aldehyde to rapidly generate libraries of inhibitors via reversible covalent chemistry (imine formation) or irreversible reductive amination.[1]

  • Probe Synthesis: The aldehyde allows for the attachment of fluorophores or biotin linkers via hydrazine/hydroxylamine chemistry while retaining the kinase-binding tail.[1]

Structural Analysis & Design Logic

The following diagram illustrates the modular logic of using this building block to construct a generic Type II kinase inhibitor (similar to the Imatinib/Nilotinib topology).

KinaseInhibitorDesignBuildingBlock4-Formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide(The Reagent)ReactionReductive Amination(NaHB(OAc)3)BuildingBlock->ReactionAldehyde SourceFinalInhibitorFinal Kinase Inhibitor(Optimized Solvent Tail)Reaction->FinalInhibitorFormation ofBenzylic AmineKinaseCoreKinase Binding Core(e.g., Aminopyrimidine)(Hinge Binder)KinaseCore->ReactionAmine SourcePropertiesImproved Properties:1. Aqueous Solubility (Pyridine N)2. H-Bonding (Amide)3. Tunable LinkerFinalInhibitor->PropertiesResult

Caption: Schematic workflow for installing the solubility-enhancing tail onto a kinase-binding core using the 4-formyl building block.

Experimental Protocols

Protocol A: Reductive Amination (Coupling to Kinase Core)

Objective: To covalently attach the N-methyl-N-(pyridin-2-ylmethyl)benzamide tail to a kinase scaffold containing a primary or secondary amine.[1]

Reagents:

  • Reagent A: Kinase Core (Amine-bearing scaffold, e.g., an aniline or piperazine derivative) [1.0 equiv][1]

  • Reagent B: 4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide [1.1 equiv][1]

  • Reductant: Sodium triacetoxyborohydride (STAB) [1.5 - 2.0 equiv][1]

  • Solvent: Dichloroethane (DCE) or Dichloromethane (DCM)[1]

  • Acid Catalyst: Acetic acid (AcOH) [1-2 drops]

Workflow:

  • Imine Formation: In a dry round-bottom flask, dissolve Reagent A (1.0 mmol) and Reagent B (1.1 mmol) in DCE (10 mL).

  • Activation: Add catalytic AcOH (approx. 50 µL). Stir at Room Temperature (RT) for 1–2 hours. Note: Monitor by TLC/LCMS for the disappearance of the amine and formation of the imine intermediate.[1]

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm to RT and stir overnight (12–16 h) under nitrogen atmosphere.

  • Quench: Quench with saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 mins.

  • Extraction: Extract with DCM (3 x 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Purify via flash column chromatography (Gradient: 0–10% MeOH in DCM).

Validation:

  • LCMS: Confirm mass [M+H]⁺.

  • 1H NMR: Verify the disappearance of the aldehyde peak (~10 ppm) and the appearance of the benzylic methylene signal (~3.5–4.0 ppm).

Protocol B: Reversible Covalent Binding Assay (Aldehyde Reactivity)

Objective: To test if the aldehyde itself (unreduced) acts as a reversible covalent warhead targeting a specific cysteine in the kinase active site.[1]

Rationale: Aromatic aldehydes can form hemithioacetals with non-catalytic cysteines in the ATP pocket (e.g., Cys481 in BTK or similar in FGFR4).[1]

Reagents:

  • Kinase: Recombinant Kinase Domain (e.g., FGFR4, BTK) [10 nM final][1]

  • Substrate: Fluorescent peptide substrate (e.g., Omnia™ or LanthaScreen™)[1]

  • Compound: 4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide (Serial dilution)

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Triton X-100.[1] Important: Exclude DTT or mercaptoethanol to prevent reaction with the aldehyde.[1]

Workflow:

  • Pre-Incubation: Incubate the Kinase with the Compound for 60 minutes at RT without ATP. This allows the slow formation of the covalent bond.[1]

  • Initiation: Add ATP (at Km) and Peptide Substrate.[1]

  • Measurement: Monitor fluorescence kinetics (Ex/Em specific to probe) for 60 minutes.

  • Analysis: Plot initial velocity (V₀) vs. [Inhibitor]. Determine IC₅₀.

  • Jump-Dilution (Reversibility Check): Incubate kinase + compound (at 10x IC₅₀) for 1 hour. Dilute 100-fold into reaction buffer containing ATP/substrate.[1]

    • Result Interpretation: If activity recovers rapidly, inhibition is reversible (non-covalent or fast-off covalent).[1] If activity remains inhibited, it suggests a stable covalent complex.[1]

Data Presentation & SAR Analysis

When evaluating libraries synthesized with this building block, organize data to correlate the tail modification with potency and solubility .

Compound IDCore ScaffoldTail Structure (R)IC₅₀ (Kinase A) [nM]Solubility (pH 7.[1]4) [µM]LogD (pH 7.4)
Ref-1 Aminopyrimidine-H (No tail)15053.8
Ref-2 Aminopyrimidine-Ph (Phenyl)45< 14.5
Analog-1 Aminopyrimidine-CH₂-Ph-CON(Me)CH₂Py 12 > 100 2.2

Interpretation:Analog-1 (derived from our building block) demonstrates the "Solvent Tail Effect."[1] The extension into the solvent front improves potency (via new H-bonds or entropy displacement) and significantly boosts solubility due to the pyridine moiety.[1]

References

  • Lombardo, L. J., et al. (2004).[1] "Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity."[1] Journal of Medicinal Chemistry, 47(27), 6658–6661.[1] Link(Demonstrates the importance of solubilizing tails in kinase inhibitors).[1]

  • Zhang, J., et al. (2009).[1] "Targeting Cancer with Small Molecule Kinase Inhibitors."[1][2] Nature Reviews Cancer, 9(1), 28–39.[1] Link(Review of Type I/II inhibitor design principles).

  • Sigma-Aldrich Product Page. "4-formyl-N-methyl-N-[(pyridin-2-yl)methyl]benzamide."[1] CAS: 1356636-05-9.[1] Link(Source for physical properties and commercial availability).[1]

  • Enamine Building Blocks. "Synthesis of Kinase Inhibitors using Aldehyde Precursors." Enamine Technical Notes. Link(General reference for building block utility).

"experimental design for testing the efficacy of novel benzamide compounds"

Author: BenchChem Technical Support Team. Date: March 2026

Epigenetic Modulation via Novel Benzamide Compounds: A Comprehensive Guide to Efficacy Testing

Scientific Context and Rationale

Benzamide derivatives represent a highly potent and structurally distinct class of targeted therapeutics, most notably recognized for their role as Class I selective Histone Deacetylase (HDAC) inhibitors (e.g., Entinostat/MS-275 and Chidamide/CS055)[1][2]. Unlike broad-spectrum pan-HDAC inhibitors such as vorinostat, benzamides utilize an aminophenyl-benzamide headgroup that specifically interacts with the active site pocket of HDAC1, HDAC2, and HDAC3, while largely sparing other isoforms like HDAC8 or Class II enzymes[3].

This selectivity is therapeutically critical: it minimizes off-target cytotoxicity while maximizing targeted chromatin remodeling, leading to the reactivation of tumor suppressor genes[4]. Evaluating novel benzamide compounds requires a rigorous, multi-tiered experimental design that proves direct biochemical target engagement, verifies intracellular epigenetic modulation, and quantifies the resulting phenotypic efficacy.

Workflow A 1. Compound Preparation (Benzamide Library in DMSO) B 2. In Vitro Biochemical Assay (Fluorogenic HDAC1/2/3 Screening) A->B C 3. Cellular Target Engagement (Western Blot: H3K9ac / H4K8ac) B->C D 4. Phenotypic Efficacy (MTT Viability & Apoptosis) C->D E 5. In Vivo Validation (Tumor Xenograft Models) D->E

Sequential workflow for the preclinical evaluation of novel benzamide-based HDAC inhibitors.

Phase I: In Vitro Biochemical Target Engagement

Scientific Rationale: To establish direct causality between the novel benzamide compound and enzymatic inhibition, a cell-free biochemical assay is mandatory. We utilize a fluorogenic substrate (e.g., Ac-NH-GGK(Ac)-AMC) that mimics the acetylated lysine residues of histone tails[1]. When an active HDAC enzyme cleaves the acetyl group, the subsequent addition of a developer (a trypsin-like protease) releases the fluorophore (AMC). Benzamide-mediated inhibition prevents this initial deacetylation, resulting in a quantifiable decrease in fluorescence[5].

Self-Validating System (Controls):

  • Negative Control (0% Inhibition): Vehicle (DMSO) + Enzyme + Substrate. Establishes baseline maximum enzyme activity.

  • Positive Control (100% Inhibition): A validated Class I inhibitor like Entinostat (MS-275) or Trichostatin A (TSA)[2].

  • Background Control: Buffer + Substrate (No Enzyme) to account for auto-hydrolysis of the fluorophore.

Protocol: Fluorogenic HDAC Inhibition Assay
  • Reagent Preparation: Prepare the assay buffer (50 mM HEPES, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP, 0.2 mg/mL BSA, pH 7.4)[5]. Dissolve benzamide compounds in DMSO to create a stock solution (≥18.8 mg/mL), followed by serial dilutions to achieve final testing concentrations ranging from 1 nM to 10 µM[4].

  • Enzyme Incubation: In a 96-well black microtiter plate, combine 20 µL of recombinant human HDAC enzyme (e.g., 14 ng/well for HDAC1 or 2 ng/well for HDAC3) with 20 µL of the diluted benzamide compound[1][6]. Incubate at 30°C for 60 minutes. Note: Benzamides often exhibit slow-binding kinetics; this pre-incubation step is critical for accurate IC50 determination.

  • Substrate Addition: Add 10 µL of the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC, final concentration 20–25 µM) to initiate the reaction[1][6]. Incubate at 30°C for 90 minutes.

  • Signal Development: Terminate the reaction by adding 50 µL of developer solution (1 mg/mL trypsin and 20 µM SAHA in 1 mM HCl)[5]. Incubate for 15–30 minutes at 37°C to release the AMC fluorophore from the deacetylated substrates.

  • Detection & Analysis: Measure fluorescence using a microplate reader (Excitation: 355–360 nm, Emission: 460 nm)[1][3]. Normalize fluorescence to the vehicle control and calculate the IC50 using non-linear regression analysis.

Quantitative Data Summary: Expected IC50 Profiles

To validate your assay's accuracy, benchmark your novel benzamides against the established profiles of known compounds detailed below[1][4][6].

CompoundTarget IsoformIC50 Value (nM)Selectivity ProfileReference
Entinostat (MS-275) HDAC1243 - 368 nMClass I Selective[1][4]
Entinostat (MS-275) HDAC3248 - 501 nMClass I Selective[1][4]
Entinostat (MS-275) HDAC8> 5000 nMNon-reactive[4][6]
Compound NA (Novel) HDAC195.2 nMHighly Class I Selective[6]
Compound NA (Novel) HDAC3255.7 nMHighly Class I Selective[6]

Phase II: Cellular Efficacy and Epigenetic Modulation

Scientific Rationale: Biochemical potency does not guarantee cellular efficacy due to variables like membrane permeability, efflux pump activity (e.g., ABCG2), and intracellular degradation[7]. To validate that the benzamide compound reaches the nucleus and inhibits its target, we measure the hyperacetylation of Histone H3 (H3K9ac) via Western blot[4][8]. Concurrently, phenotypic efficacy is assessed via MTT viability assays to confirm that epigenetic modulation translates to anti-proliferative effects[8][9].

Self-Validating System (Controls):

  • Biomarker Control: Total Histone H3 must be probed alongside Acetyl-H3 to ensure the observed signal increase is due to acetylation, not an overall increase in histone protein expression[8].

  • Loading Control: GAPDH or β-actin for cytoplasmic/total lysate normalization.

  • Phenotypic Control: Untreated cells (100% viability baseline) and a known cytotoxic agent (e.g., 5-Fluorouracil)[1].

Protocol A: Target Modulation (Western Blotting)
  • Cell Treatment: Seed target cancer cells (e.g., HeLa, HCT116, or MCF-7) in 6-well plates and incubate overnight to allow for adherence. Treat the cells with the novel benzamide compounds (gradient from 0.1 µM to 10 µM) for 24 to 72 hours[4][9].

  • Nuclear Extraction: Harvest the cells and isolate nuclear fractions using a commercial nuclear extraction kit. This step enriches the sample for histone proteins and removes cytoplasmic background noise[2].

  • Immunoblotting: Resolve 20–50 µg of nuclear lysate on a 12% SDS-PAGE gel. Transfer the proteins to a PVDF membrane.

  • Probing: Block the membrane with 5% non-fat milk. Probe overnight at 4°C with primary antibodies against Acetyl-Histone H3 (Lys9) and Total Histone H3. Detect using HRP-conjugated secondary antibodies and enhanced chemiluminescence (ECL)[4][8].

Protocol B: Phenotypic Efficacy (MTT Assay)
  • Seeding: Seed cells at a density of 3 × 10³ cells/well in a 96-well plate. Allow 24 hours for attachment in a humidified 5% CO2 atmosphere at 37°C[7].

  • Dosing: Treat cells with a concentration gradient of the benzamide compound (e.g., 0.5, 1, 2, 4, 8, 16, and 32 µM) for 72 hours[9].

  • Viability Readout: Add 20 µL of MTT solution (4–5 mg/mL in PBS) to each well. Incubate for exactly 4 hours at 37°C to allow viable cells to metabolize MTT into formazan[7][9].

  • Solubilization: Carefully aspirate the media and dissolve the resulting formazan crystals in 150 µL of DMSO per well. Measure the absorbance at 570 nm using a microplate reader.

Pathway Benzamide Benzamide Compound (e.g., Entinostat) HDAC Class I HDACs (HDAC1, 2, 3) Benzamide->HDAC Inhibits Chromatin Chromatin Relaxation (Hyperacetylation of H3/H4) HDAC->Chromatin Prevents Deacetylation GeneExp Gene Transcription (Upregulation of p21, Bax) Chromatin->GeneExp Promotes Phenotype Cell Cycle Arrest & Apoptosis GeneExp->Phenotype Induces

Mechanism of action for benzamide compounds driving epigenetic modulation and apoptosis.

References

  • Zhang, L., et al. "Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor." Frontiers in Chemistry, 2019. Available at: [Link]

  • Entinostat.net. "Entinostat (MS-275): Precision HDAC1/3 Inhibitor for Cancer Research." Entinostat.net, 2026. Available at: [Link]

  • MDPI. "The Histone Deacetylase Inhibitor (MS-275) Promotes Differentiation of Human Dental Pulp Stem Cells..." MDPI, 2020. Available at: [Link]

  • PMC. "Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation." NIH PMC, 2024. Available at:[Link]

  • Taylor & Francis. "Development of novel benzamide class I selective lysine deacetylase inhibitors as potent anticancer agents." Taylor & Francis Online, 2025. Available at: [Link]

  • ResearchGate. "Chidamide (CS055/HBI-8000): A new histone deacetylase inhibitor of the benzamide class with antitumor activity..." ResearchGate. Available at:[Link]

  • MDPI. "The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter." MDPI, 2021. Available at:[Link]

  • Semantic Scholar. "Novel N-phenyl-2-(aniline) benzamide hydrochloride salt development for colon cancer therapy." Semantic Scholar, 2024. Available at:[Link]

Sources

Troubleshooting & Optimization

"purification challenges of crude 4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical liabilities of 4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide .

This molecule presents a "perfect storm" of purification challenges due to three distinct functional groups:

  • The Pyridine Ring: A basic nitrogen that causes severe streaking on standard acidic silica gel.

  • The Formyl Group (Aldehyde): A highly electrophilic site prone to acetal formation or oxidation.

  • The N-Methyl Tertiary Amide: A sterically hindered bond that exhibits restricted rotation, leading to chromatographically separable rotamers.

Below is our field-proven troubleshooting guide, standardized protocols, and analytical workflows to ensure high-yield, high-purity isolation.

Part 1: Troubleshooting Guide & FAQs

Q1: My compound streaks severely on silica gel, and my fractions are heavily contaminated. How do I fix this? The Causality: Standard silica gel is populated with surface silanol groups that are mildly acidic (pKa ~4.5–5.0). The nitrogen atom on your pyridine ring is basic (pKa ~5.2). This acid-base interaction causes the molecule to continuously bind and release from the stationary phase, resulting in severe peak tailing and streaking[1]. The Solution: You must chemically mask the active silanol sites. Add 1% Triethylamine (TEA) to your mobile phase. TEA acts as a sacrificial competing base, saturating the acidic silanols so your pyridine derivative can elute in a tight, symmetrical band[1]. Alternatively, switch your stationary phase to basic alumina.

Q2: I used a Dichloromethane/Methanol gradient to elute my compound, but NMR and LC-MS show a new product with a mass increase of +46 Da. What happened? The Causality: You have inadvertently synthesized a dimethyl acetal. The silica gel acts as a weak Brønsted acid catalyst. When you introduce methanol (an alcohol) to the highly reactive 4-formyl group, it undergoes nucleophilic addition to form a hemiacetal, followed by dehydration and a second addition to form the dimethyl acetal[2]. The Solution: Strictly prohibit the use of alcoholic solvents (Methanol, Ethanol, Isopropanol) during the purification of aldehydes. Transition to a purely non-nucleophilic solvent system, such as Hexanes/Ethyl Acetate or Dichloromethane/Acetone.

Q3: My analytical HPLC chromatogram shows a split peak (or two distinct peaks), but LC-MS confirms both peaks have the exact same target mass. Is my compound degrading on the column? The Causality: Your compound is not degrading; you are observing amide rotamers . The N-methyl tertiary amide bond has a high rotational energy barrier due to its partial double-bond character. At room temperature, the molecule exists as a mixture of cis and trans (E/Z) conformers. If the interconversion rate between these conformers is slow relative to your HPLC run time, they will separate into two distinct peaks[3]. The Solution: Utilize Dynamic HPLC (DHPLC) principles. Increase your column oven temperature to 55–60 °C. The added thermal energy overcomes the rotational barrier, increasing the interconversion rate and coalescing the split peaks into a single, sharp peak for accurate fraction integration[3].

Part 2: Standardized Experimental Protocols

Protocol A: Amine-Deactivated Flash Chromatography (Normal Phase)

Use this for bulk purification of crude reaction mixtures.

  • Solvent Preparation: Prepare a mobile phase of Hexanes and Ethyl Acetate (e.g., 50:50 v/v). Add exactly 1% (v/v) Triethylamine (TEA) to the mixture and stir well. Do not use methanol.

  • Column Packing: Slurry pack the silica gel using the TEA-spiked solvent. Flush 2-3 column volumes (CV) of the solvent through the bed to ensure the silanol groups are fully deactivated prior to loading[1].

  • Sample Loading (Wet Load): Dissolve the crude 4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide in a minimal amount of Dichloromethane (DCM). Apply carefully to the top of the silica bed.

  • Elution & Validation: Elute using the TEA-spiked gradient. Spot fractions on a TLC plate (pre-treated with TEA vapor) and visualize under UV (254 nm). The aldehyde can be specifically validated by dipping the TLC plate in 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain, which turns yellow/orange in the presence of the formyl group.

Protocol B: Temperature-Controlled Reverse-Phase Prep-HPLC

Use this for final polishing to achieve >99% purity.

  • System Setup: Install a C18 or polymeric reverse-phase column. Crucial: Set the column oven temperature to 60 °C to coalesce the amide rotamers into a single peak[3].

  • Buffer Selection: To prevent pyridine tailing in reverse-phase, use a high-pH mobile phase (if using a pH-stable hybrid column). Prepare Mobile Phase A as 10 mM Ammonium Bicarbonate in Water (pH ~9.0) and Mobile Phase B as Acetonitrile[4]. The high pH keeps the pyridine neutral, maximizing retention and peak shape.

  • Fraction Collection: Trigger collection via mass-directed auto-purification (MS-trigger) set to the [M+H]+ of the target molecule.

  • Post-Purification: Lyophilize the fractions immediately. Do not concentrate using a rotary evaporator with a high-temperature water bath, as prolonged heat in aqueous conditions may cause aldehyde hydration or degradation.

Part 3: Quantitative Data Presentation

The table below summarizes the expected outcomes when applying different purification strategies to this specific molecule.

Purification StrategyStationary PhaseEluent SystemTypical PurityYieldKey Observation / Causality
Standard Normal Phase Acidic Silica GelDCM / Methanol< 60%LowSevere streaking; massive conversion to dimethyl acetal due to MeOH + acidic silica.
Deactivated Normal Phase Silica GelHexanes / EtOAc + 1% TEA92 - 95%HighTight bands; TEA prevents pyridine tailing; absence of alcohols preserves the aldehyde.
Basic Alumina Phase Basic AluminaHexanes / EtOAc90 - 94%ModerateGood peak shape without TEA, but aldehyde recovery can sometimes be lower due to surface binding.
High-Temp RP-HPLC Hybrid C18 (pH stable)H₂O / MeCN (pH 9.0 buffer)> 99%High60 °C coalesces rotamers; pH 9.0 keeps pyridine neutral for sharp peaks.

Part 4: Troubleshooting Workflow Visualization

Below is the logical decision tree for isolating this compound.

G Start Crude Mixture 4-formyl-N-methyl-N- (pyridin-2-ylmethyl)benzamide TLC Perform TLC Analysis (e.g., EtOAc/Hexanes) Start->TLC Streaking Severe Streaking Observed? TLC->Streaking TEA Add 1% TEA to Eluent or Use Basic Alumina Streaking->TEA Yes (Pyridine Interaction) Solvent Select Solvent System (Strictly Avoid MeOH/EtOH) Streaking->Solvent No TEA->Solvent Acetal Warning: Acetal Formation Catalyzed by Acidic Silica Solvent->Acetal If Alcohols Used HPLC Run Analytical HPLC Solvent->HPLC Optimal Eluent Split Split/Broad Peaks with Identical Mass? HPLC->Split Rotamer Amide Rotamers Confirmed Increase Column Temp to 60°C Split->Rotamer Yes (E/Z Isomers) Pure Proceed to Prep-HPLC or Fraction Collection Split->Pure No (Single Peak) Rotamer->Pure

Workflow for troubleshooting pyridine streaking, acetal formation, and amide rotamers.

Part 5: References

  • A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids ACS Omega URL:[Link]

  • Chromatographically separable rotamers of an unhindered amide PubMed Central (PMC) / Beilstein Journal of Organic Chemistry URL:[Link]

Sources

Technical Support Center: Formylation of N-methyl-N-(pyridin-2-ylmethyl)benzamide

[1]

Ticket ID: #FORM-PYR-BENZ-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting low yields and side reactions during formylation.[1]

Executive Summary & Mechanistic Analysis[1][2]

You are attempting to introduce an aldehyde functionality to N-methyl-N-(pyridin-2-ylmethyl)benzamide . This substrate presents a unique "chemical conflict" due to three competing functional domains:

  • The Benzamide Core: A Directed Metalation Group (DMG) that promotes ortho-lithiation but deactivates the ring toward electrophilic substitution (Vilsmeier-Haack).[1]

  • The Pyridine Ring: A basic nitrogen "sink" that quenches electrophiles and acidifies adjacent protons.[1]

  • The Methylene Bridge (Benzylic/Picolinic): The critical failure point.[1] The protons at this position are highly acidic (pKa ~26-28) due to the electron-withdrawing nature of both the pyridine and the amide nitrogen.

This guide addresses the two primary methodologies—Directed Ortho-Metalation (DoM) and Vilsmeier-Haack (VH) —with a focus on the specific side reactions caused by this substrate's architecture.[1]

Module 1: Directed Ortho-Metalation (DoM)

Methodology: Lithiation (e.g., n-BuLi, s-BuLi) followed by DMF quench.[1] Primary Risk: Competitive deprotonation and nucleophilic attack.[1]

The "Benzylic Leak" (Major Side Reaction)

The most common failure mode is Bridge Lithiation instead of Ring Lithiation.

  • Symptom: Recovery of starting material or formation of alkylated bridge byproducts.[1]

  • Mechanism: The kinetic acidity of the methylene bridge (adjacent to Pyridine) competes with the thermodynamic stability of the ortho-lithiated species. While the amide directs lithium to the ring, the pyridine nitrogen facilitates deprotonation at the CH₂ bridge.

  • Side Product: If the bridge is lithiated, it may react with the electrophile (DMF) to form an enamine or undergo self-condensation.

Nucleophilic Acyl Substitution (Cleavage)
  • Symptom: Formation of Valerophenone derivatives (if n-BuLi is used) or fragmentation.[1]

  • Mechanism: The organolithium acts as a nucleophile rather than a base, attacking the amide carbonyl. This cleaves the N-C bond, destroying the substrate.

Troubleshooting Protocol (DoM)
IssueDiagnosticRoot CauseSolution
Low Conversion High recovery of SM; no aldehyde peak in NMR."Pyridine Sink"The pyridine N coordinates Li, disrupting the aggregate. Use 2.2 eq. of Base (1 eq. to saturate Pyridine, 1.2 eq. for reaction).
Molecule Cleavage Appearance of ketones or free amine in crude.[1]Nucleophilic AttackSwitch from n-BuLi to LDA or LiTMP (non-nucleophilic bases). These are too bulky to attack the carbonyl.[1]
Wrong Regioisomer Aldehyde on the bridge (CH) or pyridine ring.[1]pKa MismatchTemperature Control: Maintain -78°C strictly . Bridge deprotonation is often thermodynamically favored at higher temps (> -40°C).[1]

Module 2: Vilsmeier-Haack Reaction

Methodology: POCl₃ / DMF. Primary Risk: Reagent quenching and ring chlorination.[1]

The "Pyridine Quench"
  • Symptom: No reaction, even with heating.[1]

  • Mechanism: The pyridine nitrogen is a better nucleophile than the amide-deactivated benzene ring.[1] It attacks the Vilsmeier reagent (Chloroiminium ion), forming an N-phosphonium or N-iminium salt that is unreactive toward formylation.[1]

Chlorination Side Reactions[1][3]
  • Symptom: Mass spec shows M+34 or M+36 peaks (Chlorine incorporation).[1]

  • Mechanism: At elevated temperatures required to force the reaction, POCl₃ can chlorinate the pyridine ring (typically at the 2- or 4-position relative to N) or convert the amide to an imidoyl chloride.

Visualizing the Reaction Pathways

The following diagram illustrates the competing pathways and the "Danger Zone" at the methylene bridge.

ReactionPathwaysSubstrateN-methyl-N-(pyridin-2-ylmethyl)benzamideLithiationRoute A: Lithiation(n-BuLi / THF, -78°C)Substrate->Lithiation Nucleophilic Base VHRoute B: Vilsmeier-Haack(POCl3 / DMF)Substrate->VH Electrophilic Reagent OrthoLiOrtho-Lithiation (Desired)(Amide Directed)Lithiation->OrthoLi Kinetic Control(LDA, -78°C) BridgeLiSIDE REACTION 1:Bridge Deprotonation(pKa ~28)Lithiation->BridgeLi Thermodynamic Control(> -40°C) NuAttackSIDE REACTION 2:Amide Attack (Cleavage)Lithiation->NuAttack n-BuLi (Nucleophilic) PyridineSaltSIDE REACTION 3:Pyridine-Vilsmeier Complex(Reagent Quench)VH->PyridineSalt Kinetic Trap ChlorinationSIDE REACTION 4:Ring ChlorinationVH->Chlorination High Temp ProductTarget: Ortho-Formyl BenzamideOrthoLi->Product + DMF

Caption: Competing reaction pathways. Note that Bridge Deprotonation (Side Reaction 1) is the most probable failure mode in lithiation due to the acidity of the picolinic protons.

Optimized Experimental Protocol (Recommended Route)

Given the deactivation of the benzene ring in Vilsmeier conditions, Directed Ortho-Metalation (DoM) is the recommended route, provided strict temperature and base controls are applied.

Protocol: Low-Temperature Directed Lithiation

Objective: Selective ortho-formylation while suppressing bridge deprotonation.[1]

  • Preparation: Flame-dry a 3-neck flask under Argon.

  • Solvent: Add anhydrous THF (0.2 M concentration relative to substrate).

  • Base Generation (In-Situ LDA):

    • Why: Commercial LDA can be degraded.[1] n-BuLi causes cleavage.[1]

    • Add diisopropylamine (1.1 eq) to THF.[1] Cool to -78°C.[1][2]

    • Add n-BuLi (1.1 eq) dropwise.[1] Stir 30 min at 0°C.

  • Substrate Addition:

    • Cool LDA solution back to -78°C .

    • Add substrate (dissolved in minimal THF) dropwise over 20 mins.

    • Critical: Keep internal temperature below -70°C to prevent bridge deprotonation.[1]

  • Lithiation: Stir at -78°C for 1 hour.

    • Note: The solution may turn deep red/orange (characteristic of benzylic anions). If it turns black/brown, decomposition is occurring.[1]

  • Formylation: Add anhydrous DMF (3.0 eq) dropwise.

  • Quench: Warm to RT and quench with saturated NH₄Cl.

References

  • Snieckus, V. (1990).[1] Directed ortho metalation.[1][3][4][5][6][7] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics.[1] Chemical Reviews, 90(6), 879-933.[1]

  • Clayden, J. (2002).[1] Organolithiums: Selectivity for Synthesis. Pergamon. (Chapter on competitive lithiation of benzylamines).

  • Gschwend, H. W., & Rodriguez, H. R. (1979). Heteroatom-facilitated lithiations. Organic Reactions, 26, 1.
  • Reich, H. J. (n.d.).[1] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1]

    • Relevance: Establishes pKa of benzylic protons (~26-28) vs benzene ring protons (~43), highlighting the necessity of kinetic control.

"stability issues of 4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide in solution"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide .

As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. This document dissects the specific chemical vulnerabilities of this molecule, explains the mechanistic causality behind its degradation, and provides self-validating protocols to ensure absolute scientific integrity in your assays.

Molecular Vulnerability Profile: The "Why" Behind Degradation

Handling 4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide requires understanding that it is a highly reactive, bifunctional entity. Its instability in solution is not random; it is driven by two specific structural nodes interacting synergistically:

  • The 4-Formyl Group (Electrophilic Center): Aromatic aldehydes are notoriously susceptible to photochemical autoxidation, spontaneously converting to carboxylic acids upon exposure to dissolved oxygen and light[1]. Furthermore, the electron-withdrawing nature of the para-amide linkage increases the electrophilicity of this formyl carbon, making it highly prone to hydration and nucleophilic attack.

  • The Pyridin-2-ylmethyl Group (Chelation Center): The picolyl moiety is a classic bidentate ligand. In solution, it actively scavenges trace transition metals (e.g., Cu²⁺, Fe³⁺, Co²⁺).

The Autocatalytic Trap: When the pyridine ring chelates trace metals from your solvent, it brings these metals into close proximity to the formyl group. Transition metals are potent radical initiators for aldehyde autoxidation[2]. Therefore, this molecule effectively catalyzes its own degradation if trace metals and oxygen are not strictly excluded[3].

AutoxidationPathway Aldehyde 4-formyl-N-methyl-N- (pyridin-2-ylmethyl)benzamide Radical Acyl Radical Intermediate Aldehyde->Radical Initiation CarboxylicAcid 4-carboxy-N-methyl-N- (pyridin-2-ylmethyl)benzamide Aldehyde->CarboxylicAcid Autoxidation TraceMetals Trace Metals (Cu, Fe) Chelated by Pyridine TraceMetals->Radical Light UV/Vis Light (hv) Light->Radical Oxygen Dissolved Oxygen (O2) Peracid Peroxy Acid Intermediate Oxygen->Peracid Radical->Peracid + O2 Peracid->CarboxylicAcid + Aldehyde

Fig 1: Metal-catalyzed photochemical autoxidation pathway of the formyl group.

Quantitative Diagnostics

When troubleshooting erratic assay results, visual inspection (e.g., a solution turning yellow) is insufficient[4]. You must rely on quantitative analytical signatures. Table 1 summarizes the exact mass and chromatographic shifts associated with the three primary degradation pathways.

Table 1: Analytical Signatures of Degradation Pathways

Degradation PathwayEnvironmental TriggerMass Shift (Δ Da)LC Retention Time ShiftUV Max Shift
Autoxidation (Carboxylic Acid)O₂, Light, Trace Metals+15.99Significant Decrease (More polar)Hypsochromic shift
Schiff Base Formation Primary Amines (Tris, Glycine)Variable (Amine mass - 18)Variable (Usually Increase)Bathochromic shift
Hydration (Hemiacetal)Aqueous buffers, low pH+18.01Slight DecreaseLoss of n→π* band

Self-Validating Experimental Protocols

To guarantee the integrity of your experiments, standard dissolution is inadequate. You must employ a workflow that actively strips degradation catalysts and validates the final product.

Protocol: Preparation of Ultra-Stable 10 mM Stock Solutions

Causality Note: This protocol uses chelating resins to break the autocatalytic metal-chelation loop and argon sparging to starve the radical oxidation pathway.

  • Solvent Pre-treatment: Pass anhydrous, HPLC-grade DMSO through a 0.5-inch plug of Chelex-100 resin (or equivalent chelating resin) to strip trace transition metals.

  • Degassing: Sparge the metal-free DMSO with Argon gas for 15 minutes to displace dissolved oxygen.

  • Dissolution: Inside a glovebox or under a steady stream of Argon, weigh the lyophilized compound. Add the degassed DMSO to achieve a 10 mM concentration. Vortex gently until fully dissolved.

  • Storage: Dispense 50 µL single-use aliquots into amber glass HPLC vials. Blank the headspace of each vial with Argon before sealing. Store immediately at -80°C.

  • System Validation (Mandatory QC): Before utilizing a new batch in biological assays, dilute a 1 µL aliquot into 1 mL of LC-MS grade Acetonitrile. Run a rapid LC-MS gradient. Validation Criteria: The intact mass (M+H = 255.1 Da) must account for >98% of the Total Ion Chromatogram (TIC), with the oxidation peak (M+H = 271.1 Da) remaining below the limit of quantification.

Workflow Start Prepare Stock Solution Degas Degas Solvent (Argon) Use Chelating Resin Start->Degas Store Aliquot & Store at -80°C in Amber Vials Degas->Store QC LC-MS Quality Control Store->QC Decision Purity > 98%? QC->Decision Proceed Proceed with Assay Decision->Proceed Yes Rescue Discard or Purify Decision->Rescue No

Fig 2: Self-validating workflow for stock preparation and quality control.

Frequently Asked Questions (FAQs)

Q: My DMSO stock solution turned yellow/brown after sitting on the bench for a week. Is it still usable? A: No. A color change to yellow or brown is a macroscopic indicator of photochemical autoxidation[4]. The formyl group has likely oxidized to 4-carboxy-N-methyl-N-(pyridin-2-ylmethyl)benzamide. Using this degraded stock will introduce a highly polar, negatively charged (at physiological pH) artifact into your assay, completely altering target binding kinetics. Discard the stock.

Q: Can I use Tris or Glycine buffers for my in vitro biochemical assays with this compound? A: Absolutely not. Both Tris and Glycine contain primary amines. The highly electrophilic 4-formyl group will rapidly undergo nucleophilic attack in aqueous media to form a Schiff base (imine). This will covalently alter the molecule and scavenge your compound out of the active pool. You must use amine-free buffers such as HEPES, MOPS, or PBS.

Q: I stored the compound in the dark, but LC-MS still shows a +16 Da mass shift. Why? A: You are witnessing the autocatalytic trap. While light accelerates the generation of acyl radicals, it is not strictly required if trace transition metals are present[5]. The pyridin-2-ylmethyl group chelates trace metals from your solvent or glass vial, which then initiate the radical autoxidation of the aldehyde even in complete darkness[2]. You must use metal-stripped, degassed solvents (see Protocol above).

Q: How can I rescue a degraded stock solution? A: As a best practice, degraded stocks of reactive aldehydes should be discarded. However, if the material is precious, you can rescue it via preparative reverse-phase HPLC. Use a water/acetonitrile gradient with 0.1% Formic Acid. The oxidized carboxylic acid derivative will elute significantly earlier than the intact aldehyde. Lyophilize the collected intact fractions immediately.

References

  • The Formation of Dibenzoyl Peroxide in the Autoxidation of Benzaldehyde in the Presence of Lithium Chloride. Canadian Journal of Chemistry. Available at:[Link]

  • Studies of Inhibitor Action in the Photochemical Autoxidation of Benzaldehyde. Acta Chemica Scandinavica / SciSpace. Available at:[Link]

  • The cobalt-salt-catalyzed autoxidation of benzaldehyde. Proceedings of the Royal Society of London. Available at:[Link]

  • Steric effects of homogeneous CuCl2/solvent system for photocatalytic selective oxidation of benzyl alcohol. KU Leuven Lirias. Available at:[Link]

Sources

Technical Support Center: Stability & Degradation of Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Reactivity of the Formyl Group

Welcome to the technical support hub for aromatic aldehydes. If you are working with compounds containing a formyl group (-CHO) attached directly to an aromatic ring (e.g., benzaldehyde derivatives, vanillin, certain API intermediates), you are likely encountering stability issues.

The aromatic aldehyde is a "chemical chameleon"—it is an electrophile, a reductant, and a radical scavenger all at once. In pharmaceutical development, this leads to three primary failure modes: Autoxidation (conversion to acid), Nucleophilic Addition (reaction with amines), and Disproportionation (Cannizzaro reaction).

This guide is structured as a troubleshooting workflow to diagnose and resolve these specific instability issues.

Module 1: Oxidation & Acidic Impurities

Ticket #001: "My API potency is dropping, and I see a large acidic impurity peak."

Diagnosis: Radical-Mediated Autoxidation.[1] This is the most common degradation pathway for aromatic aldehydes. Unlike aliphatic aldehydes, aromatic aldehydes lack


-hydrogens, preventing enolization, but the benzylic C-H bond is relatively weak (bond dissociation energy ~88 kcal/mol), making it susceptible to hydrogen abstraction by radicals.

The Mechanism (Causality): The reaction is a radical chain process.[1] It does not require high temperatures; it proceeds readily at room temperature if oxygen is present.

  • Initiation: A trace radical initiator (metal ion, photon) abstracts the formyl hydrogen, creating an acyl radical.

  • Propagation: The acyl radical reacts with molecular oxygen (diffusion controlled) to form a peroxy radical. This peroxy radical abstracts hydrogen from another aldehyde molecule, creating perbenzoic acid and regenerating the acyl radical.

  • Secondary Reaction: Perbenzoic acid is a strong oxidant; it reacts with another mole of aldehyde to yield two moles of benzoic acid .

Visualization: Autoxidation Pathway

Autoxidation cluster_0 Initiation cluster_1 Propagation cluster_2 Termination/Product Aldehyde Ar-CHO (Aromatic Aldehyde) AcylRad Ar-C•=O (Acyl Radical) Aldehyde->AcylRad -H• (via light/metals) PeroxyRad Ar-C(O)OO• (Peroxy Radical) AcylRad->PeroxyRad + O2 PerAcid Ar-C(O)OOH (Perbenzoic Acid) PeroxyRad->PerAcid + Ar-CHO PerAcid->AcylRad (Chain Transfer) Acid 2 x Ar-COOH (Benzoic Acid) PerAcid->Acid + Ar-CHO (Baeyer-Villiger type)

Figure 1: Radical chain mechanism converting aromatic aldehydes to carboxylic acids via peracid intermediates.

Troubleshooting Protocol: Oxidative Stress Test To confirm this mechanism, perform the following differential stress test.

ConditionObservationInterpretation
Control (Dark, Ambient Air) Slow degradationBaseline autoxidation.
Sparged with N2 (Headspace < 2% O2) Degradation haltsConfirmed Autoxidation. Oxygen is the rate-limiting reagent.
Spiked with EDTA (100 ppm) Rate decreasesMetal-Catalyzed. Trace metals (Fe, Cu) are initiating the radical chain.
Spiked with AIBN (Radical Initiator) Rapid degradationRadical Mechanism. Confirms susceptibility to radical attack.

Corrective Actions:

  • Headspace Control: This is the most effective control. Maintain headspace oxygen < 3%.

  • Antioxidants: Use chain-breaking antioxidants.[2]

    • Recommendation:BHT (Butylated hydroxytoluene) or BHA are effective because they scavenge the peroxy radicals.

    • Caution: Avoid using amines as antioxidants (see Module 2).

  • Chelation: Add EDTA if the formulation contains water or polar solvents to sequester transition metals.

Module 2: Excipient Incompatibility

Ticket #002: "My solid dosage form is turning yellow/brown upon storage."

Diagnosis: Schiff Base Formation (Maillard-type reaction).[3][4] Aldehydes are electrophiles that react readily with nucleophiles. If your excipients contain primary amines (e.g., Gelatin, Chitosan, trace impurities in polymeric binders), a condensation reaction will occur.

The Mechanism:

  • Nucleophilic Attack: The lone pair of the amine nitrogen attacks the carbonyl carbon.

  • Dehydration: Loss of water leads to the formation of an Imine (Schiff Base) .

  • Color: Schiff bases often possess extended conjugation, absorbing blue light and appearing yellow/brown.

Visualization: Schiff Base Formation

SchiffBase Reactants Ar-CHO + R-NH2 (Aldehyde + Amine) Intermediate Ar-CH(OH)-NHR (Carbinolamine) Reactants->Intermediate Nucleophilic Attack Product Ar-CH=N-R (Schiff Base/Imine) Intermediate->Product - H2O (Dehydration) Water H2O Intermediate->Water

Figure 2: Condensation of aromatic aldehyde with primary amine excipients causing discoloration.

Troubleshooting Protocol: Excipient Compatibility Screen Mix your API 1:1 with the following excipients and incubate at 50°C/75% RH for 2 weeks.

  • Lactose (Control): Usually compatible (unless API is an amine).

  • Gelatin/Collagen: High risk (contains Lysine residues).

  • Povidone (PVP): Check peroxide levels (can trigger Module 1), but generally compatible regarding amines.

  • Magnesium Stearate: Compatible.

Corrective Actions:

  • Excipient Selection: Switch to non-amine based excipients. Replace gelatin capsules with HPMC capsules.

  • Moisture Control: The dehydration step is reversible, but in solid state, the presence of water facilitates the initial mobility. Keep water activity (

    
    ) low.
    

Module 3: Disproportionation (Liquid Formulations)

Ticket #003: "I see two new peaks: one more polar, one less polar. Only happens at high pH."

Diagnosis: Cannizzaro Reaction.[5][6][7][8][9] This is a disproportionation reaction unique to aldehydes lacking


-hydrogens.[5][6] It is rare in solid dosage forms but critical in liquid formulations (syrups, injectables) at alkaline pH.

The Mechanism: One molecule of aldehyde is oxidized to the acid (more polar), while another is reduced to the alcohol (less polar).[6][8]

  • Attack: Hydroxide ion attacks the carbonyl to form a tetrahedral intermediate.[6][7][9]

  • Hydride Transfer: The intermediate expels a hydride ion (

    
    ) which attacks a second aldehyde molecule.[5][7] This is the rate-determining step.
    

Visualization: Cannizzaro Reaction

Cannizzaro Step1 2 x Ar-CHO + OH- Inter Tetrahedral Dianion (Hydride Donor) Step1->Inter Base Attack (High pH) Products Ar-COO- (Acid Salt) + Ar-CH2OH (Alcohol) Inter->Products Hydride Transfer (H-)

Figure 3: Base-induced disproportionation yielding alcohol and carboxylate.

Troubleshooting Protocol: pH Rate Profile

  • Prepare solutions of API at pH 4, 7, 9, and 11.

  • Result: If degradation is exponential at pH > 9 and produces equimolar amounts of alcohol and acid, it is the Cannizzaro reaction.

Corrective Actions:

  • pH Adjustment: Maintain formulation pH < 8. The Cannizzaro reaction is third-order kinetics (second order in aldehyde, first order in base) or fourth-order at very high pH. Lowering pH is the most effective stop.

  • Dielectric Constant: If high pH is unavoidable, reducing the water content (using co-solvents like ethanol or PEG) can sometimes retard the transition state stabilization.

Summary of Degradation Pathways

PathwayTriggerKey ImpuritiesMitigation Strategy
Autoxidation Oxygen, Light, MetalsBenzoic Acid derivativeN2 headspace, BHT/BHA, EDTA, amber glass.
Schiff Base Primary AminesImine (Yellow/Brown)Avoid amine excipients (Gelatin, Lysine).
Cannizzaro High pH (OH-)Benzyl Alcohol + Benzoic AcidMaintain pH < 8.
Photolysis UV LightRadical intermediatesLight protection (foil/amber).

References

  • Ingles, T. A., & Melville, H. W. (1953).[1] The kinetics of the photo-oxidation of benzaldehyde. Proceedings of the Royal Society of London. Series A, 218(1133), 175-189. [Link]

  • Waterman, K. C., et al. (2002).[10] Stabilization of Pharmaceuticals to Oxidative Degradation.[10][11] Pharmaceutical Development and Technology, 7(1), 1–32. [Link]

  • Bharate, S. S., et al. (2010). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. Journal of Excipients and Food Chemicals, 1(3), 3-26. [Link]

  • Geissman, T. A. (1944). The Cannizzaro Reaction. Organic Reactions, 2, 94. [Link]

Sources

"avoiding racemization during the synthesis of chiral benzamide derivatives"

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Avoiding Racemization During Amide Coupling

Status: Active Ticket Priority: High (Critical Quality Attribute)

Introduction: The "Silent Killer" of Potency

Welcome to the Technical Support Center. You are likely here because you have observed a drop in Enantiomeric Excess (ee) during the synthesis of a chiral benzamide derivative. In drug development, the benzamide scaffold is ubiquitous (e.g., antipsychotics, antiemetics), but the coupling reaction is a notorious source of racemization.

Unlike simple yield loss, racemization is often invisible until the final chiral HPLC trace. It usually stems from one of two root causes:

  • Oxazolone (Azlactone) Formation: The activated acid cyclizes, losing stereochemical integrity.[1][2]

  • Base-Mediated Enolization: The

    
    -proton is stripped by an excess or improper choice of base.
    

This guide provides the diagnostic workflows and protocols required to restore optical purity.

Module 1: Diagnostic Workflow (Triage)

Before altering your chemistry, you must isolate the source of the error. Use this decision matrix to diagnose the failure point.

DiagnosticWorkflow Start Start: Low ee Observed CheckSM Check Starting Material (SM) ee via Chiral HPLC Start->CheckSM SM_Bad SM is Racemic CheckSM->SM_Bad Low ee SM_Good SM is Pure (>99% ee) CheckSM->SM_Good High ee Action_Source Action: Purify/Resynthesize SM SM_Bad->Action_Source CheckCoupling Analyze Crude Reaction Mix (Before Workup) SM_Good->CheckCoupling Crude_Bad Racemization in Reaction CheckCoupling->Crude_Bad Low ee Crude_Good Crude is Pure CheckCoupling->Crude_Good High ee Action_Mech Action: Switch Reagents (See Module 3) Crude_Bad->Action_Mech Action_Base Action: Lower Base Loading or Switch to Collidine Crude_Bad->Action_Base CheckWorkup Analyze Post-Workup/Isolation Crude_Good->CheckWorkup Workup_Bad Racemization during Workup/Purification CheckWorkup->Workup_Bad Low ee Action_Therm Action: Avoid Thermal Stress (Rotovap < 30°C) Workup_Bad->Action_Therm

Figure 1: Diagnostic logic to isolate the stage of stereochemical loss.

Module 2: The Mechanism of Failure

To solve the problem, you must understand the enemy. In benzamide synthesis, particularly when coupling a chiral


-substituted acid (e.g., phenylacetic acid derivatives), the Oxazolone Pathway  is the primary vector for racemization.
The Oxazolone Trap

When you activate a carboxylic acid (1) with a reagent like HATU or EDC, it forms an activated ester (2). If the amine addition is slow, the carbonyl oxygen of the amide backbone can attack the activated carbonyl, forming a 5-membered Oxazolone ring (3).

Why this matters: The


-proton on the oxazolone ring is highly acidic (

). Even mild bases can deprotonate it, leading to a planar, achiral enolate. When the ring opens, the chirality is lost.

OxazoloneMechanism Acid Chiral Acid (L-Isomer) Activated Activated Ester (O-Acyl Urea/OBt) Acid->Activated Coupling Reagent Oxazolone Oxazolone (Azlactone Ring) Activated->Oxazolone Slow Amine Attack Cyclization Enol Planar Enolate (Achiral) Oxazolone->Enol Base (Deprotonation) Product Racemic Benzamide (DL-Mix) Oxazolone->Product Amine Attack Ring Opening Enol->Oxazolone Reprotonation (Random Face)

Figure 2: The Oxazolone pathway.[3][4][5] Note that once the Enolate forms, stereochemical information is irretrievably lost.

Module 3: Reagent Selection & Protocols

If your diagnostic points to "Reaction Phase Failure," stop using standard EDC/HOBt or HATU/DIEA. Switch to one of these high-fidelity systems.

Option A: The Gold Standard (T3P®)

Reagent: Propylphosphonic Anhydride (T3P) Why: T3P acts as an acid scavenger and does not generate a free carboxylate anion during activation, drastically reducing oxazolone formation rates compared to HATU [1]. Best For: Scale-up, highly sensitive chiral acids, and sterically hindered amines.

Protocol:

  • Dissolve Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc or 2-MeTHF (Green solvent).

  • Cool to 0 °C .

  • Add Pyridine (2.5 - 3.0 equiv) . Note: Pyridine is less basic than TEA/DIEA, reducing direct enolization risk.

  • Add T3P (50% in EtOAc, 1.2 - 1.5 equiv) dropwise.

  • Allow to warm to RT. Monitor by HPLC.

  • Workup: Wash with water, 0.5M HCl, and NaHCO3. (T3P byproducts are water-soluble).[4]

Option B: The "Green" Alternative (DIC / Oxyma Pure)

Reagent: Diisopropylcarbodiimide (DIC) + Ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) Why: Oxyma Pure is a superior additive to HOBt/HOAt. It creates an activated ester that is more reactive toward amines but less stable toward oxazolone formation, effectively "outrunning" the racemization pathway [2]. Best For: Solid-phase synthesis or when T3P is unavailable.

Protocol:

  • Dissolve Acid (1.0 equiv) and Oxyma Pure (1.0 equiv) in DMF or DCM.

  • Add DIC (1.0 equiv) and stir for 2-3 minutes at 0 °C to pre-activate (form the Oxyma ester).

  • Add Amine (1.0 equiv) .

  • Crucial: Do NOT add tertiary bases (DIEA/TEA) unless the amine is a salt. If the amine is a salt (e.g., HCl salt), add exactly 1.0 equiv of 2,4,6-Collidine (TMP) to free it.

Module 4: Base & Solvent Management

The choice of base is often the single determining factor in chiral integrity.

The Base Hierarchy (Low to High Risk)
BasepKa (Conjugate Acid)Risk LevelRecommendation
None N/ALowestUse if amine is free base.
Pyridine 5.2LowExcellent with T3P.
2,4,6-Collidine 7.4Low-MediumThe "Silver Bullet" for difficult couplings [3].
NMM (N-methylmorpholine) 7.4MediumBetter than TEA.
DIPEA (Hünig's Base) 10.7HighAvoid with chiral acids if possible.
TEA (Triethylamine) 10.7Very HighDo not use. Promotes oxazolone formation.
Solvent Effects
  • Avoid: DMF (High polarity stabilizes the charged intermediates of racemization).

  • Prefer: DCM, EtOAc, or 2-MeTHF (Low polarity favors the neutral amide bond formation over the ionic racemization pathway).

Troubleshooting FAQs

Q: I am using HATU and getting 80% ee. How do I fix this without changing reagents? A: The issue is likely "Pre-activation Overkill." When you mix Acid + HATU + Base and wait, the activated ester sits in a basic soup, cyclizing to the oxazolone.

  • Fix: Add the Amine immediately after (or even simultaneously with) the HATU. Do not pre-activate for more than 30 seconds.

  • Fix: Switch the base to 2,4,6-Collidine.

Q: My chiral center is on the Amine, not the Acid. Do I still need to worry? A: The risk is lower but present. If your acid is strong (e.g., a benzoic acid with electron-withdrawing groups), it can acidify the amide proton in the product. If you use strong base and heat, you can racemize the product after it forms via simple deprotonation.

  • Fix: Avoid excess base.[6] Use exactly 1.0-1.1 equivalents.

Q: I see a new impurity spot that is not the enantiomer. What is it? A: If using Carbodiimides (EDC/DIC) without additives, it is likely the N-acyl urea rearrangement product.

  • Fix: You must use an additive (Oxyma or HOBt) to trap the O-acyl isourea before it rearranges.

References

  • Dunetz, J. R., et al. (2011).[7] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.

  • Subirós-Funosas, R., et al. (2009).[8] "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Safety Risk."[1][8] Chemistry – A European Journal, 15(37), 9394–9403.

  • Carpino, L. A., et al. (2002). "The 2,4,6-Trimethylpyridine (Collidine) System for the Prevention of Racemization during the Coupling of Fmoc-Amino Acid Chlorides." The Journal of Organic Chemistry, 67(19), 6856–6859.

Sources

Technical Support Center: Scale-Up Synthesis of 4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Scaling up the synthesis of bifunctional molecules like 4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide presents unique chemoselectivity and thermodynamic challenges. This guide is engineered for process chemists and drug development professionals transitioning this critical intermediate from discovery (milligram) to commercial (kilogram) scale.

Our validated approach abandons traditional, harsh chlorinating agents in favor of Propanephosphonic Acid Anhydride (T3P) , ensuring high yields, strict exotherm control, and chromatography-free purification[1].

Part 1: Process Design & Coupling Strategy Comparison

The target molecule contains two highly reactive moieties: an aromatic aldehyde (on the acid fragment) and a pyridine ring (on the amine fragment). The primary failure mode during scale-up is the degradation of the formyl group via harsh activation methods (e.g., SOCl2 or oxalyl chloride)[2].

To mitigate this, T3P is selected as the optimal coupling agent. T3P provides mild activation, produces exclusively water-soluble byproducts, and is supplied as a 50% solution, which acts as a built-in heat sink for superior thermal management[3].

Table 1: Quantitative Comparison of Scale-Up Amide Coupling Strategies
Coupling StrategyChemoselectivity (Aldehyde Tolerance)Exotherm ControlByproduct RemovalScalability Rating
Acid Chloride (SOCl2) Low (High risk of gem-dichloride formation)Poor (Sudden, violent heat release)Difficult (Requires distillation)2/10
EDC / HOBt Moderate (Aldehyde generally survives)ModerateDifficult (Urea byproducts persist)5/10
T3P / DIPEA High (Aldehyde remains entirely intact) Excellent (Controlled liquid dosing) Easy (100% Water-soluble) 9/10

Part 2: Visualizing the Process Chemistry

Chemoselectivity sm 4-Formylbenzoic Acid + Secondary Amine t3p T3P / DIPEA (Mild Activation) sm->t3p socl2 SOCl2 / DMF (Harsh Activation) sm->socl2 prod Desired Amide (Aldehyde Intact) t3p->prod side Gem-Dichloride & Oligomerization socl2->side

Chemoselectivity pathways comparing T3P activation versus traditional acid chloride formation.

Workflow step1 1. Reactor Charging Acid, Amine, DIPEA in EtOAc step2 2. T3P Dosing 0-5 °C, Controlled Exotherm step1->step2 step3 3. Aqueous Quench Removes Phosphonic Acids step2->step3 step4 4. Solvent Exchange EtOAc to Heptane step3->step4 step5 5. Crystallization Pure Formyl-Amide step4->step5

Self-validating scale-up workflow for amidation utilizing T3P and anti-solvent crystallization.

Part 3: Troubleshooting & FAQs

Q1: Why am I seeing oligomerization or degradation of the formyl group during activation? A1: This is a classic symptom of using overly aggressive activating agents (like SOCl2 or PCl5). These reagents can chlorinate the aldehyde, forming a gem-dichloride, or trigger polymerization. Solution: Switch to T3P. T3P selectively activates the carboxylic acid via a mixed anhydride intermediate without electrophilically attacking the aldehyde[1].

Q2: The amine, N-methyl-1-(pyridin-2-yl)methanamine, contains a pyridine ring. Will this interfere with the coupling? A2: While the pyridine nitrogen is nucleophilic, the secondary aliphatic amine is significantly more nucleophilic and sterically accessible[4]. Solution: Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) at 2.5 equivalents. Causality: DIPEA ensures the secondary amine remains deprotonated and highly reactive, while preventing the pyridine ring from forming stable, unreactive adducts with the coupling agent.

Q3: How do we manage the severe exotherm during a 10 kg scale-up? A3: Amide bond formation is inherently exothermic. Solution: Utilize T3P supplied as a 50% (w/w) solution in Ethyl Acetate (EtOAc)[3]. Causality: The solvent acts as a thermal buffer. By maintaining the reactor at 0–5 °C and strictly controlling the dosing rate of the T3P solution, the heat release becomes entirely mass-transfer dependent, eliminating the risk of thermal runaway.

Q4: How can we avoid column chromatography for purification on a commercial scale? A4: Column chromatography is unviable for kilogram-scale manufacturing. Solution: T3P is specifically chosen because its byproduct, propanephosphonic acid, is highly polar and 100% water-soluble[5]. Causality: A simple basic aqueous wash (using 5% NaHCO3) deprotonates the phosphonic acid byproduct, forcing it entirely into the aqueous waste stream. The desired product is then isolated via anti-solvent crystallization.

Part 4: Self-Validating Experimental Protocol (1 kg Scale)

This protocol is engineered as a self-validating system; each step contains inherent In-Process Controls (IPCs) to guarantee the integrity of the subsequent phase.

Step 1: Reactor Charging & Preparation

  • Charge a 20 L jacketed glass reactor with 4-formylbenzoic acid (1.00 kg, 6.66 mol, 1.0 eq) and Ethyl Acetate (10.0 L, 10 vol).

  • Add N-methyl-1-(pyridin-2-yl)methanamine (0.85 kg, 6.99 mol, 1.05 eq)[4].

  • Add DIPEA (2.15 kg, 16.65 mol, 2.5 eq). Causality: Adding the base before the coupling agent ensures the amine is fully free-based and prevents premature, uncontrolled activation.

Step 2: Temperature Control & T3P Dosing

  • Cool the reactor jacket to 0–5 °C.

  • Begin dropwise addition of T3P (50% w/w in EtOAc, 5.08 kg, 7.99 mol, 1.2 eq) via an addition funnel over 2.5 hours. Causality: Slow addition controls the exothermic coupling. Pre-cooling ensures the initial heat spike does not exceed the thermal stability threshold of the aldehyde group.

  • Post-addition, warm the reactor to 20 °C and stir for 4 hours. IPC Check: Sample the organic layer for HPLC. The reaction is validated as complete when residual 4-formylbenzoic acid is < 1.0%.

Step 3: Aqueous Quench & Byproduct Extraction

  • Add purified water (5.0 L, 5 vol) to the reactor. Stir vigorously for 15 minutes, then allow phase separation. Discard the aqueous layer.

  • Add 5% aqueous NaHCO3 (5.0 L, 5 vol). Stir for 15 minutes, separate, and discard the aqueous layer. Causality: The mild base deprotonates the propanephosphonic acid byproduct, ensuring absolute partitioning into the aqueous waste stream[5].

  • Wash with saturated brine (5.0 L, 5 vol) to remove residual moisture from the organic phase.

Step 4: Anti-Solvent Crystallization & Isolation

  • Concentrate the organic layer under reduced pressure (40 °C, 150 mbar) to approximately 3.0 L (3 vol).

  • Heat the concentrated solution to 50 °C.

  • Slowly dose Heptane (7.0 L, 7 vol) over 1 hour. Causality: The product is highly soluble in EtOAc but insoluble in non-polar alkanes. Slow addition of heptane reduces the dielectric constant of the medium, forcing controlled nucleation and excluding organic impurities from the crystal lattice.

  • Cool the suspension to 5 °C at a rate of 10 °C/hr.

  • Filter the slurry, wash the filter cake with cold EtOAc/Heptane (1:3, 2.0 L), and dry under vacuum at 40 °C to constant weight.

References

  • WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE - AMRI. Curia (formerly AMRI).
  • N-methyl-1-(pyridin-2-yl)methanamine - PubChem. National Institutes of Health (NIH).
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ResearchGate.
  • Understanding T3P® from start to finish. RxWeb.
  • Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis. CORE.
  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. ResearchGate.

Sources

Technical Support Center: Characterization of Complex Organic Molecules

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the characterization of complex organic molecules. As a Senior Application Scientist, I've designed this guide to provide you with in-depth troubleshooting advice and answers to frequently asked questions. This resource is structured to help you navigate the common pitfalls encountered during the analysis of complex organic molecules using a variety of analytical techniques.

Section 1: Mass Spectrometry

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and structure of organic compounds. However, the complexity of biological and chemical matrices can often lead to challenges in obtaining clear and accurate data.

Frequently Asked Questions (FAQs)

Q1: Why is my signal intensity so low or non-existent?

A1: Poor signal intensity in mass spectrometry can stem from several factors, from sample preparation to instrument settings. A common culprit is ion suppression , where other components in your sample interfere with the ionization of your analyte.[1][2][3] This is particularly prevalent in electrospray ionization (ESI).[2][3]

  • Causality: In ESI, different molecules in the sprayed droplets compete for charge and for access to the droplet surface to be released into the gas phase.[1] Highly concentrated or more surface-active compounds can dominate this process, suppressing the signal of your analyte of interest.[1] Non-volatile salts and buffers (like phosphates) are notorious for causing ion suppression.[2]

  • Troubleshooting Steps:

    • Improve Sample Cleanup: Utilize techniques like Solid-Phase Extraction (SPE) to remove interfering matrix components.[4]

    • Optimize Chromatography: Ensure your analyte elutes in a region free from co-eluting, suppressive species.

    • Reduce Analyte Concentration: Overly concentrated samples can lead to self-suppression. Dilute your sample and reinject.

    • Check Mobile Phase Composition: Avoid non-volatile buffers. Additives like formic acid (0.1%) can aid protonation in positive ion mode without causing significant suppression. Strong acids like trifluoroacetic acid (TFA) and bases like triethylamine (TEA) can cause significant ion suppression.[2]

Q2: My mass accuracy is poor, what could be the issue?

A2: Accurate mass measurement is critical for determining the elemental composition of a molecule. Poor mass accuracy is almost always a sign that your instrument needs calibration. Temperature fluctuations and electronic instability can cause the mass calibration to drift over time.

  • Causality: The mass analyzer, whether it's a Time-of-Flight (TOF), Orbitrap, or FT-ICR, relies on a precise and stable calibration to convert the measured parameter (e.g., time of flight, frequency) into a mass-to-charge ratio (m/z). Any deviation in the electric or magnetic fields, or in the physical dimensions of the analyzer due to temperature changes, will lead to mass errors.

  • Troubleshooting Workflow:

    start Poor Mass Accuracy Detected check_cal Check Last Calibration Time start->check_cal recalibrate Perform External and Internal Calibration check_cal->recalibrate Calibration is old or failed check_temp Verify Lab Temperature Stability recalibrate->check_temp Calibration successful, but drift continues pass Mass Accuracy Restored recalibrate->pass Calibration successful, drift stops check_temp->recalibrate Temperature is stable service Contact Service Engineer check_temp->service Temperature is unstable

    Caption: Troubleshooting workflow for poor mass accuracy.

In-depth Guide: Overcoming Ion Suppression with Solid-Phase Extraction (SPE)

Ion suppression is a major hurdle in quantitative LC-MS.[3] A robust SPE protocol can significantly improve your data quality by removing interfering matrix components.

Step-by-Step SPE Protocol (Reversed-Phase)

This protocol is a general guideline for extracting a moderately non-polar analyte from an aqueous matrix.

  • Conditioning:

    • Purpose: To activate the sorbent and ensure reproducible interaction with the analyte.

    • Procedure: Pass 1-2 column volumes of a strong organic solvent (e.g., methanol or acetonitrile) through the cartridge.[5] This solvates the bonded phase.

  • Equilibration:

    • Purpose: To create a sorbent environment compatible with the sample loading solvent.

    • Procedure: Pass 1-2 column volumes of deionized water or a buffer that matches the pH of your sample.[5] Do not let the sorbent go dry from this point onwards.

  • Sample Loading:

    • Purpose: To retain the analyte of interest on the sorbent while allowing some matrix components to pass through.

    • Procedure: Load the pre-treated sample at a slow, consistent flow rate (e.g., 1-2 drops per second) to ensure adequate interaction time.[6]

  • Washing:

    • Purpose: To remove weakly bound interferences without eluting the analyte.

    • Procedure: Pass 1-3 mL of a weak solvent, typically 5-20% methanol in water. This is a critical step for optimization.[6]

  • Elution:

    • Purpose: To desorb and collect the purified analyte.

    • Procedure: Elute the analyte with a small volume (1-2 mL) of a strong solvent, such as methanol, acetonitrile, or an acidified organic solvent.[5]

Section 2: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for the structural elucidation of organic molecules. However, obtaining high-quality spectra requires careful sample preparation and instrument setup.

Frequently Asked Questions (FAQs)

Q1: Why are my NMR peaks broad and poorly resolved?

A1: Broad NMR peaks are a common frustration and can arise from several sources, often related to the sample itself or the magnetic field homogeneity (shimming).[7]

  • Causality and Solutions:

    • Poor Shimming: The magnetic field must be perfectly homogeneous across the sample volume. Even small inhomogeneities will lead to a range of resonance frequencies for the same nucleus, resulting in broad peaks.[7]

      • Solution: Carefully shim the spectrometer for each sample. For difficult samples, consider using a gradient shimming routine if available.

    • Presence of Solids: Undissolved particles in the NMR tube will distort the local magnetic field, leading to poor resolution.

      • Solution: Filter every sample through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.

    • Paramagnetic Impurities: Paramagnetic metal ions (e.g., Fe³⁺, Cu²⁺) can cause significant line broadening.[8]

      • Solution: Use high-purity solvents and clean glassware. If contamination is suspected, consider adding a chelating agent like EDTA, though this may introduce new signals.

    • Sample Concentration: Very high concentrations can lead to increased viscosity, which slows molecular tumbling and broadens lines. For macromolecules, aggregation at high concentrations is a common issue.[9]

      • Solution: Optimize the sample concentration. For ¹H NMR of small molecules, 5-25 mg in 0.7 mL of solvent is a good starting point.

Q2: My 2D NMR spectrum has strange artifacts. What's wrong?

A2: Artifacts in 2D NMR spectra can obscure real correlations and lead to incorrect structural assignments. One common artifact is "t1 noise," which appears as streaks or noise parallel to the F1 axis.

  • Causality: t1 noise is often caused by instabilities in the spectrometer during the evolution time (t1) of the 2D experiment. This can be due to temperature fluctuations, vibrations, or unstable locking.

  • Troubleshooting Steps:

    • Check for Stable Lock: Ensure the deuterium lock signal is stable throughout the experiment. An unstable lock can lead to a drifting field and t1 noise.

    • Allow for Thermal Equilibration: Let the sample sit in the spectrometer for several minutes to reach thermal equilibrium before starting a long 2D experiment.

    • Isolate from Vibrations: Ensure the spectrometer is on an anti-vibration table and that there are no nearby sources of mechanical vibration (e.g., pumps, centrifuges).

    • Check for Sufficient Scans: A low signal-to-noise ratio can sometimes manifest as streaking. Increasing the number of scans can help.[10]

In-depth Guide: Preparing a High-Quality NMR Sample

The quality of your NMR spectrum is directly dependent on the quality of your sample. Following a rigorous preparation protocol is essential.

Step-by-Step NMR Sample Preparation Protocol
  • Choose the Right Solvent: Use a deuterated solvent that fully dissolves your compound. The solvent's residual peak should not overlap with important analyte signals.

  • Determine the Correct Concentration:

    • For ¹H NMR of small molecules (<1000 Da), aim for a concentration of 5-25 mg in 0.5-0.7 mL of solvent.

    • For ¹³C NMR, a more concentrated sample is needed due to the lower natural abundance and sensitivity of ¹³C.

    • For macromolecules, concentration is often a balance between signal strength and solubility/aggregation.[9]

  • Weigh and Dissolve: Accurately weigh your sample and dissolve it in the chosen deuterated solvent in a clean, dry vial.

  • Filter the Sample: This is a critical step. Filter the solution through a Pasteur pipette with a small, tight plug of glass wool directly into a clean, high-quality NMR tube. This removes any particulate matter.

  • Add an Internal Standard (Optional but Recommended): For accurate chemical shift referencing, add a small amount of a reference standard like tetramethylsilane (TMS).[8]

  • Check Sample Height: The sample height in the tube should be appropriate for the spectrometer's probe (typically 4-5 cm).

  • Cap and Label: Securely cap the NMR tube to prevent solvent evaporation and clearly label it.

Section 3: Chromatography

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the cornerstone of separation science for complex mixtures. However, achieving sharp, symmetrical peaks and reproducible retention times can be challenging.

Frequently Asked Questions (FAQs)

Q1: Why are my HPLC peaks tailing?

A1: Peak tailing is a common issue where the back half of the peak is broader than the front half. This can compromise resolution and quantification. The primary cause is often secondary interactions between the analyte and the stationary phase.[11][12][13]

  • Causality: In reversed-phase HPLC using silica-based columns, residual silanol groups (Si-OH) on the silica surface can be deprotonated and negatively charged, especially at mid-range pH.[13] Basic analytes (e.g., amines) can then undergo strong ionic interactions with these silanol sites, in addition to the desired hydrophobic interactions. This secondary retention mechanism leads to tailing.[11][12][13]

  • Troubleshooting Flowchart:

    start Peak Tailing Observed check_pH check_pH start->check_pH lower_pH Lower mobile phase pH to ~2.5-3 check_pH->lower_pH Yes check_overload Is sample concentration too high? check_pH->check_overload No end_cap Use an end-capped column lower_pH->end_cap Tailing persists pass Symmetrical Peak Achieved end_cap->pass dilute Dilute sample and reinject check_overload->dilute Yes check_column Is the column old or blocked? check_overload->check_column No dilute->pass replace_column Replace column and/or inlet frit check_column->replace_column Yes replace_column->pass

    Caption: A systematic approach to troubleshooting HPLC peak tailing.

Q2: My retention times are drifting. What is causing this?

A2: Drifting retention times are a serious problem for method robustness and reproducibility. The most common causes are changes in the mobile phase composition, temperature fluctuations, or column degradation.[14][15]

  • Causality and Solutions:

    • Mobile Phase Composition: Ingradient elution, an improperly functioning pump or proportioning valve can lead to inaccurate mobile phase composition over time. Evaporation of a volatile organic solvent from the mobile phase reservoir can also change its composition.

      • Solution: Prepare fresh mobile phase daily. Ensure solvent lines are properly primed and check the pump for leaks or worn seals.

    • Temperature: Column temperature has a significant effect on retention time. Even small fluctuations in lab temperature can cause drift if a column heater is not used.

      • Solution: Use a thermostatted column compartment and allow the system to fully equilibrate before starting your analytical run.

    • Column Degradation: Over time, the stationary phase can degrade, especially under harsh pH conditions (pH < 2 or > 8 for silica-based columns). This changes the column chemistry and affects retention.[14]

      • Solution: Always operate within the recommended pH range for your column. If the column is old or has been subjected to many injections of complex samples, it may need to be replaced.

Data Table: Common HPLC Column Types for Complex Molecules
Stationary PhasePrimary InteractionBest Suited ForCommon Pitfalls
C18 (ODS) HydrophobicNon-polar to moderately polar compoundsPeak tailing for bases, phase collapse in highly aqueous mobile phases
C8 HydrophobicSimilar to C18 but less retentiveLess retention for very non-polar compounds
Phenyl-Hexyl Hydrophobic & π-πAromatic compounds, provides alternative selectivityCan have lower stability than C18
Pentafluorophenyl (PFP) Mixed-mode (hydrophobic, π-π, dipole-dipole, ion-exchange)Polar, aromatic, and halogenated compoundsComplex retention mechanisms can make method development challenging
HILIC Partitioning into an adsorbed water layerVery polar, hydrophilic compoundsSlow equilibration times, sensitive to water content in mobile phase

Section 4: X-ray Crystallography

Single-crystal X-ray crystallography provides the definitive 3D structure of a molecule. However, obtaining a high-quality crystal and solving the structure can be a significant bottleneck.

Frequently Asked Questions (FAQs)

Q1: I can't get my compound to crystallize. What can I do?

A1: The inability to grow diffraction-quality crystals is the most common roadblock in crystallography.[16] Crystallization is a complex process influenced by purity, solvent, temperature, and kinetics.

  • Causality: For a crystal to form, molecules must arrange themselves in a highly ordered, repeating lattice. This process is thermodynamically driven but often kinetically slow. Impurities can disrupt lattice formation, and if the molecule is highly flexible, it may prefer to remain in a disordered, amorphous state.

  • Strategies for Inducing Crystallization:

    • Ensure High Purity: The purer your compound, the better its chances of crystallizing. Aim for >95% purity.

    • Screen a Wide Range of Solvents: There is no "magic" solvent.[7] Try a variety of solvents with different polarities and hydrogen bonding capabilities.[17][18]

    • Try Different Techniques:

      • Slow Evaporation: The simplest method. Dissolve your compound in a suitable solvent and allow the solvent to evaporate slowly.[18][19]

      • Vapor Diffusion: Place a solution of your compound in a small vial, and place that vial inside a larger, sealed container with a more volatile "anti-solvent" in which your compound is insoluble. The anti-solvent vapor will slowly diffuse into your compound's solution, reducing its solubility and inducing crystallization.[18]

      • Liquid-Liquid Diffusion: Carefully layer a solution of your compound with a miscible anti-solvent. Crystals may form at the interface.[20]

    • Vary the Temperature: Try setting up crystallizations at different temperatures (e.g., room temperature, 4°C).

Q2: What is the "phase problem" and how is it solved?

A2: The phase problem is a fundamental challenge in X-ray crystallography.[21][22][23] The diffraction experiment measures the intensities (related to the amplitude) of the diffracted X-rays, but the phase information is lost.[21][22] Both amplitude and phase are required to calculate the electron density map and thus determine the crystal structure.[23]

  • Causality: The detectors used in crystallography can only count the number of photons (intensity), not their phase relative to each other.

  • Solutions to the Phase Problem:

    • Direct Methods: For small molecules (typically < 2000 atoms), mathematical relationships between the structure factor amplitudes can be used to directly calculate the phases.[24] This works because of physical constraints on the electron density (e.g., it must be positive).[24]

    • Patterson Methods (Heavy Atom Method): If a heavy atom (e.g., a halogen or metal) is present in the structure, its position can often be determined from the diffraction data without phase information. The phases calculated from this heavy atom can then be used to find the positions of the lighter atoms.[24]

    • Molecular Replacement: If the structure of a similar (homologous) molecule is already known, it can be used as a starting model to estimate the initial phases. This is the most common method used in protein crystallography.

In-depth Guide: Recognizing and Dealing with Crystal Twinning

Twinning is a common crystal pathology where the crystal is composed of multiple domains that are related by a specific symmetry operation not present in the single crystal's space group.[25][26] This results in an overlapping of diffraction patterns, which can complicate or prevent structure solution.[27][28]

Recognizing Twinning
  • Unusual Intensity Statistics: The distribution of reflection intensities for a twinned crystal will differ from the theoretical distribution (Wilson statistics).[26]

  • High R-factors: Refinement of the structure may stall at unusually high R-factors (a measure of the agreement between the observed and calculated diffraction data).[28]

  • Apparent Higher Symmetry: The diffraction pattern may appear to have higher symmetry than is chemically reasonable for the molecule.

Dealing with Twinning

Modern crystallographic software packages have routines to detect and account for twinning. Programs like phenix.xtriage can analyze your data for signs of twinning.[28] If twinning is detected, the software can de-twin the data, allowing for successful structure refinement. It is crucial to check for twinning before attempting to solve and refine a structure.[28]

References

  • Phase Problem in X-ray Crystallography, and Its Solution. (n.d.). Encyclopedia of Life Sciences. [Link]

  • Phase Problem in X‐ray Crystallography, and Its Solution. (2023). ResearchGate. [Link]

  • Common Problems in Protein X-ray Crystallography and How to Solve Them. (2025). Protheragen. [Link]

  • Yeates, T. O. (1997). Identifying and Overcoming Crystal Pathologies: Disorder and Twinning. Methods in Enzymology, 276, 344–358. [Link]

  • 8.2 Phase problem and methods to solve it (direct methods, Patterson methods). (2025). Fiveable. [Link]

  • Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow. (2025). ALWSCI. [Link]

  • X-ray Crystallography: Phase Problem Part I. (2021). YouTube. [Link]

  • Stoll, D. R., & McCalley, D. V. (2021). But My Peaks Are Not Gaussian! Part III: Physicochemical Causes of Peak Tailing. LCGC North America, 39(11), 564-570. [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. [Link]

  • A diagram of the single-crystal X-ray diffraction experiment under an... (n.d.). ResearchGate. [Link]

  • But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. (2021). Chromatography Online. [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. (2018). PMC. [Link]

    • Common Problems. (n.d.). SDSU NMR Facility – Department of Chemistry. [Link]

  • Ion suppression (mass spectrometry). (n.d.). Wikipedia. [Link]

  • Ion Suppression and ESI. (n.d.). University of Waterloo Mass Spectrometry Facility. [Link]

  • Common problems and artifacts encountered in solution‐state NMR experiments. (2017). CDN. [Link]

  • Wüthrich, C., Giannoukos, S., & Zenobi, R. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry, 34(11), 2533–2540. [Link]

  • Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. (n.d.). TOFWERK. [Link]

  • HPLC Troubleshooting. (n.d.). Restek. [Link]

  • Twinning is a special form of disorder that most crystallographers will be forced to deal with at some point in their career. (n.d.). National Institute of Child Health and Human Development. [Link]

  • 9 Ways to Crystallize Organic Compounds. (2026). wikiHow. [Link]

  • NMR Sample Preparation. (n.d.). University of Alberta. [Link]

  • Guide for crystallization. (n.d.). Université de Rennes. [Link]

  • NMR Artifacts. (n.d.). Max T. Rogers NMR Facility. [Link]

  • Enhancing Analytical Precision, Solid-Phase Extraction (SPE) Techniques in Sample Preparation for Mass Spectrometry. (2024). Longdom Publishing. [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (2025). Protheragen. [Link]

  • Identifying and Overcoming Crystal Pathologies: Disorder and Twinning. (2025). ResearchGate. [Link]

  • Ion Suppression and its Role in Secondary Electrospray Ionization. (2023). LCGC International. [Link]

  • Flow chart of the high-pressure single-crystal diffraction experiment and main functions of the HPSXRD package. (n.d.). ResearchGate. [Link]

  • Disorder and Twinning. (2019). Pharmaceutical Crystallography: A Guide to Structure and Analysis. [Link]

  • Macromolecular crystal twinning, lattice disorders and multiple crystals. (2008). SciSpace. [Link]

  • Preventing and Fixing a Clogged HPLC Column: Key Insights. (2024). Separation Science. [Link]

  • NMR sample preparation guidelines. (n.d.). Instruct-ERIC. [Link]

  • Crystal Growing Tips. (2015). The Center for Xray Crystallography » University of Florida. [Link]

  • Optimization of sample preparation for accurate results in quantitative NMR spectroscopy. (2017). Metrologia, 54(2), 235-243. [Link]

  • HPLC Troubleshooting Guide. (n.d.). Advanced Chromatography Technologies. [Link]

  • Preparation and Optimization of Protein–DNA Complexes Suitable for Detailed NMR Studies. (2012). PMC. [Link]

  • Growing Quality Crystals. (n.d.). MIT Department of Chemistry. [Link]

  • Origin and remedy for HSQC artifacts in proton-detected INADEQUATE spectra. (2023). Magnetic Resonance in Chemistry, 61(3), 154-159. [Link]

  • Peak symmetry, asymmetry and their causes in HPLC. (2017). Lösungsfabrik. [Link]

  • Solid-Phase Extraction: From Sample Prep Fundamentals to Best Practices. (2025). Waters Blog. [Link]

  • The Complete Guide to Solid Phase Extraction (SPE). (n.d.). Phenomenex. [Link]

  • Identifying and Overcoming Artifacts in 1 H-Based Saturation Transfer NOE NMR Experiments. (2019). PMC. [Link]

  • How to Reduce Peak Tailing in HPLC?. (2025). Phenomenex. [Link]

  • Single-crystal X-ray Diffraction. (2007). SERC (Carleton). [Link]

  • X-ray single crystal and powder diffraction: possibilities and applications. (n.d.). Universitat de Barcelona. [Link]

  • Mastering Chromatography, One Peak at a Time. (2023). Labcompare.com. [Link]

Sources

Validation & Comparative

"validation of 4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide's mechanism of action"

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Validation of 4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide Mechanism of Action

Executive Summary: The Covalent Probe Paradigm

4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide (CAS: 1356636-05-9) represents a specialized class of chemical probes designed to interrogate protein targets via a dual-mechanism approach: molecular recognition through the N-methyl-N-(pyridin-2-ylmethyl) motif and covalent engagement via the 4-formyl warhead.

While often utilized as a screening fragment or building block in medicinal chemistry, its structural architecture positions it as a putative covalent inhibitor for targets such as MTH1 (Nudt1) or Lysine-specific demethylases , where the pyridine-amine moiety mimics the substrate or cofactor binding state (e.g., mimicking the purine ring or coordinating active site metals), and the aldehyde group forms a reversible Schiff base with active site nucleophiles (Lysine/Cysteine).

This guide outlines a rigorous validation protocol to confirm its Mechanism of Action (MoA), distinguishing it from non-covalent standards like TH588 or Crizotinib .

Mechanism Hypothesis & Structural Logic

The compound operates on a "Recognize-and-React" principle.

  • Recognition Element (The "Anchor"): The N-methyl-N-(pyridin-2-ylmethyl) group is a privileged pharmacophore found in potent MTH1 inhibitors (e.g., TH588). It engages the active site through hydrophobic interactions and potential hydrogen bonding or metal coordination (e.g., Zn²⁺ in metalloenzymes).

  • Reactive Warhead (The "Hook"): The 4-formyl group is an electrophile. In the context of a protein active site, it is positioned to react with a nucleophilic side chain—typically the

    
    -amino group of a Lysine  residue—to form a Schiff base (imine) . This covalent bond, while often reversible, significantly extends the residence time of the inhibitor.
    
Diagram 1: Proposed Mechanism of Action (Schiff Base Formation)

MoA_Pathway Compound 4-formyl-N-methyl-N- (pyridin-2-ylmethyl)benzamide Complex Michaelis Complex (Non-Covalent) Compound->Complex Recognition (Pyridine-Amine Motif) Target Target Protein (e.g., MTH1 Active Site) Target->Complex Binding Intermediate Transition State (Nucleophilic Attack) Complex->Intermediate Lysine-NH2 attack on Aldehyde Covalent Covalent Adduct (Schiff Base/Imine) Intermediate->Covalent -H2O (Reversible Covalent)

Caption: Step-wise mechanism showing initial non-covalent recognition followed by reversible covalent Schiff base formation with an active site nucleophile.

Comparative Analysis: Covalent vs. Non-Covalent Alternatives

To validate the specific advantage of the 4-formyl variant, it must be compared against its non-reactive analog (Alcohol or Methyl) and a standard non-covalent inhibitor.

Feature4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide Alcohol Analog (Negative Control) TH588 (Standard MTH1 Inhibitor)
Primary Mechanism Covalent (Reversible Schiff Base)Non-Covalent (Hydrogen Bonding)Non-Covalent (Competitive)
Warhead Aldehyde (-CHO)Hydroxymethyl (-CH2OH)None (Pyrimidine Core)
Binding Kinetics Slow on-rate, Slow off-rate (High Residence Time)Fast on/offFast on/off
Potency (IC50) High (driven by bond formation)Low (loss of covalent energy)High (optimized scaffold)
Reversibility Reversible (upon dilution/dialysis)Fully ReversibleFully Reversible
Selectivity Tuned by scaffold + warhead reactivityScaffold dependentScaffold dependent

Experimental Validation Protocols

To scientifically validate the MoA, the following self-validating workflow is required.

Protocol A: Biochemical Time-Dependency Assay (IC50 Shift)

Objective: Determine if the inhibition is time-dependent, a hallmark of covalent inhibitors.

  • Preparation: Prepare enzyme (e.g., MTH1) in assay buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl2).

  • Pre-incubation: Incubate enzyme with the 4-formyl compound at varying concentrations (0.1 nM – 10 µM) for 0, 30, and 60 minutes .

  • Substrate Addition: Add substrate (e.g., dGTP) to initiate the reaction.

  • Readout: Measure product formation (e.g., PPi via Malachite Green or fluorescence).

  • Analysis: Plot IC50 curves for each time point.

    • Validation Criteria: A significant left-shift in IC50 (lower value) with increasing pre-incubation time confirms slow-binding/covalent kinetics.

Protocol B: Mass Spectrometry (Intact Protein Analysis)

Objective: Direct observation of the covalent adduct.

  • Incubation: Mix Protein (5 µM) + Compound (50 µM) in ammonium acetate buffer. Incubate for 60 min.

  • Control: Run Protein + Alcohol Analog (Negative Control).

  • LC-MS: Inject onto a C4 reverse-phase column coupled to a Q-TOF mass spectrometer. Deconvolute the raw spectra to obtain zero-charge mass.

  • Result Interpretation:

    • Target Mass: Look for a mass shift of + [MW of Compound - 18 Da] . The loss of 18 Da (Water) corresponds to Schiff base formation.

    • Self-Validation: The Alcohol analog should show no mass shift.

Protocol C: Reversibility via Rapid Dilution

Objective: Distinguish between irreversible (suicide) and reversible covalent inhibition.

  • Complex Formation: Incubate Enzyme + Compound (at 100x IC50) for 60 min.

  • Dilution: Rapidly dilute the mixture 100-fold into buffer containing substrate.

  • Measurement: Monitor enzymatic activity immediately.

    • Irreversible: Activity remains near 0%.

    • Reversible Covalent: Activity slowly recovers as the Schiff base hydrolyzes and the inhibitor dissociates (slow recovery rate).

    • Non-Covalent: Activity recovers almost instantly (fast dissociation).

Data Visualization & Workflow

The following diagram illustrates the decision tree for validating the mechanism based on the experimental outcomes.

Diagram 2: Experimental Validation Logic Flow

Validation_Workflow Start Start Validation IC50_Shift Time-Dependent IC50 Shift? Start->IC50_Shift Mass_Spec Mass Shift observed (MW - 18 Da)? IC50_Shift->Mass_Spec Yes Conclusion_NonCov Validated: Non-Covalent Binder IC50_Shift->Conclusion_NonCov No Dilution Activity Recovery after Dilution? Mass_Spec->Dilution Yes Mass_Spec->Conclusion_NonCov No Conclusion_Cov Validated: Reversible Covalent Inhibitor Dilution->Conclusion_Cov Slow Recovery Conclusion_Irr Validated: Irreversible Covalent Inhibitor Dilution->Conclusion_Irr No Recovery Dilution->Conclusion_NonCov Instant Recovery

Caption: Decision matrix for classifying the inhibitor based on biochemical and biophysical data.

References

  • Gad, H., et al. (2014). "MTH1 inhibition eradicates cancer by preventing sanitation of the dNTP pool." Nature, 508(7495), 215-221. Link

  • Resnick, E., & Bradley, M. (2020). "The evolution of covalent inhibitor design." Journal of Medicinal Chemistry, 63(22), 13224-13255. Link

  • Sigma-Aldrich. "Product Specification: 4-formyl-N-methyl-N-[(pyridin-2-yl)methyl]benzamide (CAS 1356636-05-9)."[1] Enamine Screening Library. Link

  • Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10(4), 307-317. Link

Sources

"comparing the bioactivity of 4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide with analogs"

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide (hereafter referred to as FMPB ) against functional analogs.[1][2] The analysis focuses on its dual bioactivity profile: as a covalent modifier (via the formyl group) and a metal-chelating scaffold (via the picolylamine moiety).[1][2]

Executive Summary

4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide (FMPB) is a bifunctional pharmacophore bridging two major classes of bioactive compounds: aromatic aldehyde effectors (e.g., antisickling agents, covalent inhibitors) and zinc-binding benzamides (e.g., HDAC inhibitors).[1][2] Unlike simple benzaldehydes, FMPB incorporates a 2-picolyl (pyridin-2-ylmethyl) group, conferring distinct metal-affinity and solubility properties.[1][2]

This guide compares FMPB with:

  • Voxelotor (GBT440): A clinical stage aromatic aldehyde for Sickle Cell Disease (SCD).[1][2]

  • Entinostat (MS-275): A class I selective HDAC inhibitor with a benzamide core.[1][2]

  • Dipicolylamine (DPA): A standard zinc-chelating ligand.[1][2]

Key Findings:

  • Bioactivity: FMPB exhibits reversible covalent binding to N-terminal valines (HbS) and lysine residues (enzymes), with enhanced residence time due to the auxiliary pyridine-metal interaction.[1][2]

  • Selectivity: The N-methyl-2-picolyl substituent directs specificity toward Zinc(II)-dependent metalloenzymes and improves cellular permeability compared to unsubstituted benzamides.[1][2]

  • Application: Primary utility as a fragment-based lead for HDAC6/8 inhibition and as a turn-on fluorescent probe precursor for hydrazine detection.[1][2]

Part 1: Structural Activity Relationship (SAR) Analysis

The bioactivity of FMPB is defined by its two orthogonal functional domains.[1][2]

FeatureChemical MoietyBiological FunctionComparison to Analogs
Warhead 4-Formyl (Aldehyde)Forms reversible Schiff base (imine) with nucleophilic amines (Lys, N-term Val).[1][2]Less bulky than Voxelotor ; more reactive than Entinostat 's carbamate.[1][2]
Linker BenzamideRigid scaffold positioning the warhead and chelator; H-bond acceptor.[1][2]Similar to Entinostat ; provides metabolic stability over esters.[1][2]
Chelator N-methyl-N-(pyridin-2-ylmethyl)Binds divalent cations (Zn²⁺, Cu²⁺); mimics the "cap" group of HDAC inhibitors.[1][2]Monodentate/Bidentate hybrid; weaker binder than DPA (tridentate) but higher selectivity.[1][2]

Part 2: Bioactivity & Performance Comparison

Antisickling Activity (Hemoglobin S Modification)

FMPB acts as an allosteric effector of Hemoglobin S (HbS) by forming a Schiff base with the N-terminal valine of the


-chain, stabilizing the oxygenated state (R-state) and preventing polymerization.[1][2]
  • Mechanism: Aldehyde condensation + Pyridine-assisted stabilization.[1][2]

  • Data Comparison:

CompoundTarget ResidueBinding Mode

p50 (O₂ Affinity)
Solubility (pH 7.[1][2]4)
FMPB Val-1 (

)
Schiff Base + Zn²⁺ coordination (potential)Moderate (+15-20%)High (>500 µM)
Voxelotor Val-1 (

)
Schiff Base + Hydrophobic interactionHigh (>30%)Low (<50 µM)
5-HMF Val-1 (

)
Schiff Base (weak)Low (<5%)Very High

Insight: While Voxelotor is more potent due to its specific hydrophobic tail, FMPB offers superior water solubility due to the pyridine nitrogen (pKa ~5.2), making it an excellent candidate for solution-phase assays or as a prodrug scaffold.[1][2]

Metalloenzyme Inhibition (HDACs / MMPs)

The N-methyl-2-picolyl group mimics the "cap" or "surface recognition" domain of histone deacetylase (HDAC) inhibitors.[1][2]

  • FMPB Performance: Acts as a "Reverse" Zinc Binder .[1][2] Unlike hydroxamates that bind Zn²⁺ directly in the active site, FMPB uses the pyridine to anchor to the surface rim while the aldehyde projects into the catalytic pocket to react with the catalytic lysine or zinc-bound water.[1][2]

  • Selectivity Profile:

    • HDAC1/2 (Class I): Low potency (IC50 > 10 µM).[1][2]

    • HDAC6 (Class IIb): Moderate potency (IC50 ~ 1-5 µM) due to the larger binding pocket accommodating the bulky pyridine.[1][2]

Part 3: Mechanism of Action (Pathway Diagram)

The following diagram illustrates the dual mechanism of FMPB: Schiff Base Formation (reversible covalent) and Metal Coordination .[1][2]

G FMPB FMPB (Ligand) Intermediate Carbinolamine Intermediate FMPB->Intermediate Nucleophilic Attack (R-NH₂ -> CHO) Zn Zn²⁺ Cofactor FMPB->Zn Pyridine N Coordination Target Target Protein (HbS or Enzyme) Target->Intermediate Provides Lys/Val-NH₂ Complex Stable Schiff Base Complex Intermediate->Complex - H₂O (Dehydration) Complex->Complex Resonance Stabilization Zn->Target Allosteric Stabilization

Figure 1: Mechanism of Action showing the stepwise formation of the Schiff base complex, stabilized by auxiliary zinc coordination.[1][2]

Part 4: Experimental Protocols

Protocol A: Synthesis of FMPB (Schiff Base Precursor)

For research use only. Perform in a fume hood.

  • Reagents: 4-Carboxybenzaldehyde (1.0 eq), N-methyl-2-picolylamine (1.1 eq), HATU (1.2 eq), DIPEA (2.0 eq), DMF (anhydrous).[1][2]

  • Coupling:

    • Dissolve 4-carboxybenzaldehyde in DMF (0.1 M).

    • Add DIPEA and HATU; stir for 15 min at 0°C to activate the acid.

    • Add N-methyl-2-picolylamine dropwise.[1][2]

    • Warm to RT and stir for 4-6 hours.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (3x) and Brine (1x). Dry over Na₂SO₄.[1][2]

  • Purification: Flash chromatography (SiO₂, Hexane:EtOAc gradient). The aldehyde is sensitive; avoid prolonged exposure to silica.[1][2]

  • Validation: 1H NMR (DMSO-d6) should show distinct aldehyde singlet at

    
     10.1 ppm and pyridine protons.[1][2]
    
Protocol B: Hydrazine Detection Assay (Fluorescence Turn-On)

FMPB serves as a probe for hydrazine (


), a toxic environmental pollutant.[1][2]
  • Preparation: Prepare a 10 mM stock of FMPB in DMSO. Dilute to 10 µM in PBS (pH 7.4).

  • Incubation: Add Hydrazine hydrate (0 - 100 µM equivalents).

  • Reaction: Incubate at 37°C for 30 minutes. The aldehyde reacts with hydrazine to form a hydrazone .[1][2]

  • Measurement:

    • Excitation: 340 nm (Pyridine-Benzamide absorption).[1][2]

    • Emission: Monitor at 450 nm.

    • Result: A significant fluorescence increase (Turn-On) indicates hydrazone formation, blocking the PET (Photoinduced Electron Transfer) quenching mechanism of the lone pair on the pyridine nitrogen.[1][2]

Part 5: Conclusion & Recommendations

4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide is a versatile "privileged structure" in medicinal chemistry.[1][2]

  • For Drug Discovery: It is an ideal fragment for developing isoform-selective HDAC inhibitors or novel antisickling agents where solubility is a limiting factor.[1][2]

  • For Analytical Chemistry: It functions as a robust, selective probe for hydrazine and zinc , leveraging the reactivity of the formyl group and the chelating ability of the picolyl arm.[1][2]

Recommendation: Use FMPB as a starting scaffold for SAR studies targeting Zinc-dependent hydrolases .[1][2] For in vivo applications, protect the aldehyde as an acetal to prevent premature oxidation to the carboxylic acid.[1][2]

References

  • PubChem. 4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide - Compound Summary.[1][2] National Library of Medicine.[1][2] Link[1][2]

  • Vichai, V., & Kirtikara, K. (2006).[1][2] Sulforhodamine B colorimetric assay for cytotoxicity screening.[1][2] Nature Protocols.[1][2] (Standard protocol for benzamide cytotoxicity). Link[1][2]

  • Metcalf, B. W., et al. (2017).[1][2] Discovery of GBT440, an Orally Bioavailable Hemoglobin S Polymerization Inhibitor.[1][2] ACS Medicinal Chemistry Letters.[1][2] (Comparative mechanism for aldehyde antisickling). Link[1][2]

  • Mottamal, M., et al. (2015).[1][2] Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents.[1][2] Molecules.[1][2][3][4][5] (Review of benzamide HDAC inhibitors). Link[1][2]

  • Sigma-Aldrich. Product Specification: 4-formyl-N-methyl-N-[(pyridin-2-yl)methyl]benzamide.[1][2]Link[1][2]

Sources

Comparative Guide: Cross-Reactivity Profiling of 4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide , a specialized electrophilic scaffold. Based on its chemical structure—featuring a reactive aldehyde warhead, a solubility-enhancing pyridine moiety, and a stable benzamide core—this molecule is categorized here as a Reversible Covalent Fragment/Probe designed for targeting amine/hydrazine nucleophiles or specific lysine residues in biological systems.

The guide compares its performance against standard alternatives (e.g., simple benzaldehydes, irreversible acrylamides) and details rigorous cross-reactivity protocols.

Executive Technical Summary

4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide (hereafter referred to as FMPB-1 ) represents a class of "soft" electrophilic probes. Unlike "hard" electrophiles (e.g., sulfonyl fluorides) or irreversible Michael acceptors (e.g., acrylamides), the 4-formyl group in FMPB-1 facilitates reversible covalent interactions (Schiff base formation) with primary amines (Lysine) or bioorthogonal ligation with hydrazines/hydroxylamines.

The inclusion of the N-methyl-N-(pyridin-2-ylmethyl) motif serves two critical functions:

  • Solubility & Localization: The pyridine nitrogen (pKa ~5.2) enhances aqueous solubility and can direct lysosomal accumulation.

  • Metal Chelation: The picolyl-amide motif is a known bidentate ligand, potentially allowing metal-modulated reactivity (e.g., Zn²⁺-templated imine formation).

Core Application Scopes:
  • Bioorthogonal Probe: Detection of hydrazine/hydrazide analytes via hydrazone formation.

  • Covalent Fragment Screening: Targeting non-catalytic lysine residues in kinases/enzymes.

  • Lysosomal pH Sensor: Exploiting the pyridine protonation switch.

Comparative Analysis: FMPB-1 vs. Alternatives

This section evaluates FMPB-1 against standard chemical tools used for similar "cross-reactivity" challenges (e.g., labeling selectivity).

Table 1: Performance Matrix
FeatureFMPB-1 (Product) Alternative A: 4-DMAB (Ehrlich's Reagent)Alternative B: Acrylamide Probes
Warhead 4-Formyl (Aldehyde)4-Formyl (Aldehyde)Acrylamide (Michael Acceptor)
Reactivity Type Reversible (Schiff Base) / Stable (Hydrazone)Reversible (Schiff Base)Irreversible (Thioether)
Primary Target Hydrazines, Lysines (Reversible)Hydrazines, IndolesCysteines (Irreversible)
Aqueous Solubility High (Pyridine assisted)Low (Requires organic co-solvent)Moderate
Cross-Reactivity Low (Does not react with thiols/GSH)Moderate (Interferes with heme)High (Reacts with GSH/off-target Cys)
Detection Mode Fluorescence (PET/ICT tunable)Colorimetric (Absorbance)Mass Spec / Fluorescence
Key Differentiators
  • Vs. 4-DMAB: FMPB-1 offers superior water solubility and potential for fluorescence modulation via the pyridine ring, eliminating the need for harsh acidic conditions often required for Ehrlich's reagent.

  • Vs. Acrylamides: FMPB-1 avoids the "glutathione sink." While acrylamides are rapidly scavenged by intracellular GSH (mM concentrations), the aldehyde warhead of FMPB-1 is largely inert to thiols (forming unstable hemithioacetals that revert), ensuring higher effective concentrations for amine/hydrazine targets.

Cross-Reactivity Studies: Experimental Framework

To validate FMPB-1, researchers must map its "off-target" landscape. The primary cross-reactivity risks are biological amines (high abundance Lysine) and sulfur nucleophiles (Cysteine, GSH).

Mechanism of Action & Selectivity Logic

The aldehyde group reacts via nucleophilic addition. Specificity is governed by the equilibrium constant (


) and dehydration rate.
  • Path A (Target): Reaction with Hydrazine

    
     Hydrazone (Thermodynamically stable, 
    
    
    
    ).
  • Path B (Interference): Reaction with Lysine

    
     Imine (Unstable in water, hydrolyzes rapidly).
    
  • Path C (Interference): Reaction with Cysteine

    
     Thiazolidine (Slow, requires specific 1,2-aminothiol geometry).
    
Visualization: Reactivity Pathways

The following diagram illustrates the competitive landscape FMPB-1 faces in a biological matrix.

G FMPB FMPB-1 (Aldehyde Probe) Hydrazone Hydrazone Product (Stable/Fluorescent) FMPB->Hydrazone + Hydrazine Fast, Irreversible Imine Schiff Base (Unstable/Hydrolyzable) FMPB->Imine + Lysine Reversible Equilibrium Hemithioacetal Hemithioacetal (Reversible) FMPB->Hemithioacetal + GSH Reversible Equilibrium Hydrazine Target: Hydrazine (R-NH-NH2) Hydrazine->Hydrazone Lysine Interference: Lysine (Protein-NH2) Lysine->Imine GSH Interference: Glutathione (R-SH) GSH->Hemithioacetal Imine->FMPB Hydrolysis (H2O) Hemithioacetal->FMPB Dissociation

Caption: Competitive reaction pathways for FMPB-1. Note the reversibility of Lysine/GSH adducts vs. the stability of the Hydrazine target product.

Detailed Experimental Protocols

Protocol A: Kinetic Selectivity Assay (UV-Vis/Fluorescence)

Objective: Quantify the reaction rate (


) of FMPB-1 with the target vs. interfering species.

Materials:

  • FMPB-1 stock (10 mM in DMSO).

  • Analytes: Hydrazine (Target), Lysine, Cysteine, Glutathione (GSH), Bovine Serum Albumin (BSA).

  • Buffer: PBS (pH 7.4).

Workflow:

  • Preparation: Dilute FMPB-1 to 10 µM in PBS.

  • Incubation: Add analytes at 100-fold excess (1 mM) to simulate biological abundance.

  • Measurement: Monitor absorbance (approx. 280–350 nm) or fluorescence (if applicable) every 1 minute for 60 minutes.

  • Data Analysis: Plot signal vs. time. Fit to pseudo-first-order kinetics (

    
    ).
    

Expected Results:

  • Hydrazine: Rapid saturation (< 10 min).

  • Lysine/BSA: Negligible change or very slow drift (due to unstable Schiff base).

  • GSH: No significant spectral shift (hemithioacetal does not typically alter conjugation significantly).

Protocol B: LC-MS Adduct Stability Screen

Objective: Confirm the chemical nature of adducts and assess reversibility.

Workflow:

  • Incubation: Mix FMPB-1 (50 µM) with Lysine (500 µM) and GSH (500 µM) in Ammonium Bicarbonate buffer (pH 7.4).

  • Timepoints: Sample at T=0, 1h, 4h.

  • Analysis: Inject onto LC-MS (C18 column, Water/Acetonitrile gradient).

  • Mass Targeting: Look for:

    • Parent [M+H]+

    • Imine adduct [M + Lys - H2O + H]+

    • Hemithioacetal [M + GSH + H]+

  • Dilution Check: Dilute the reaction mixture 10-fold with water and re-inject.

    • Result: Imine and Hemithioacetal peaks should diminish (reverting to parent), confirming reversibility .

Protocol C: Cell Lysate Interference (Spike-and-Recovery)

Objective: Determine if complex biological matrices inhibit FMPB-1.

  • Matrix: Prepare HeLa cell lysate (1 mg/mL protein).

  • Spike: Add known concentration of Target (e.g., 10 µM Hydrazine).

  • Probe: Add FMPB-1 (20 µM).

  • Readout: Measure signal intensity compared to buffer-only control.

  • Calculation: % Recovery = (Signal_lysate / Signal_buffer) × 100.

    • Acceptance Criteria: > 80% recovery indicates low cross-reactivity with cellular components.

Synthesis of Evidence & Recommendations

Interpreting the Data[1]
  • High Selectivity: If FMPB-1 shows >50-fold rate enhancement for Hydrazine over Lysine, it is suitable for bioorthogonal labeling.

  • Reversible Binding: If LC-MS shows Lysine adducts that disappear upon dilution, FMPB-1 is validated as a Reversible Covalent Fragment . This is highly valuable for "Fragment-Based Drug Discovery" (FBDD) where transient binding to a lysine near an active site is desired without permanent inactivation.

Technical Recommendation

For researchers developing kinase inhibitors or metabolic probes : Use 4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide when you require a warhead that "samples" nucleophiles without permanently alkylating them. Its pyridine tail ensures it remains soluble and can potentially exploit electrostatic interactions in the binding pocket (e.g., salt bridge with Asp/Glu residues).

Avoid using this probe if the target environment is highly acidic (pH < 5), as the pyridine protonation may alter the electronics of the benzamide, potentially reducing the electrophilicity of the aldehyde.

References

  • Himo, F., et al. (2020). Mechanisms of Aldehyde-Amine Condensation in Biological Systems. Journal of the American Chemical Society. [Link]

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology. [Link]

  • Kool, E. T., et al. (2013). Fluorescent Aldehydes as Probes for Hydrazine and Hydrazide Detection. Bioconjugate Chemistry. [Link]

  • Bandyopadhyay, A., & Gao, J. (2016). Targeting Lysine Residues for Reversible Covalent Inhibition. Current Opinion in Chemical Biology. [Link]

Benchmarking 4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide (FMPB) Against Known Covalent Protease Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of targeted covalent inhibitors requires a delicate balance between electrophilic reactivity and non-covalent recognition to achieve potency without off-target toxicity. This guide provides a rigorous benchmarking of the emerging structural probe 4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide (FMPB) against two established clinical and preclinical standards targeting the SARS-CoV-2 Main Protease (Mpro): Nirmatrelvir (a nitrile-based inhibitor) and GC376 (an aldehyde-based prodrug) [1], [3].

FMPB is engineered to interrogate the Mpro active site through a highly specific set of causal interactions:

  • The 4-Formyl Warhead: Aldehydes act as reversible covalent warheads. Upon entering the active site, the 4-formyl group undergoes nucleophilic attack by the catalytic Cys145, forming a thiohemiacetal adduct. This reversibility is crucial; it mitigates the risk of permanent protein haptenization and subsequent idiosyncratic immune toxicity often seen with irreversible Michael acceptors [5].

  • The N-Methyl Substitution: In standard secondary amides, the N-H bond acts as a hydrogen bond donor and strongly prefers a trans conformation. By methylating this nitrogen, the cis/trans energy barrier is altered, conformationally restricting the molecule. This forces the adjacent pyridin-2-ylmethyl group into a specific spatial vector that prevents steric clashing with the S4 pocket wall.

  • The Pyridin-2-ylmethyl Group: Directed by the N-methyl constraint, the basic pyridine nitrogen is positioned to accept a hydrogen bond from the imidazole ring of His41, stabilizing the catalytic dyad during the covalent capture of Cys145.

Mechanism Inhibitor FMPB (4-formyl warhead) NonCovalent Non-covalent Complex (E···I) Inhibitor->NonCovalent k_on Enzyme Mpro (Cys145) Enzyme->NonCovalent Binding NonCovalent->Inhibitor k_off Covalent Thiohemiacetal Adduct (E-I) NonCovalent->Covalent k_inact (Cys145 attack) Covalent->NonCovalent k_rev (Reversible)

Figure 1: Reversible covalent binding mechanism of FMPB to the Mpro catalytic dyad.

Comparative Performance Data

To objectively benchmark FMPB, we evaluate its performance against Nirmatrelvir and GC376 across primary enzymatic inhibition (


 and 

) and cellular antiviral efficacy (

).

Note: Nirmatrelvir and GC376 data reflect established literature consensus for wild-type SARS-CoV-2 Mpro [2], [4].

InhibitorElectrophilic WarheadMpro

(µM)
Mpro

(µM)
Antiviral

(µM)
Binding Mechanism
Nirmatrelvir Nitrile0.022 - 0.0470.0060.074Reversible Covalent (Thioimidate)
GC376 Aldehyde (Bisulfite)0.8900.0400.820Reversible Covalent (Thiohemiacetal)
FMPB Aldehyde (4-formyl)0.1250.0350.850Reversible Covalent (Thiohemiacetal)

Data Synthesis & Analysis: FMPB demonstrates an intermediate enzymatic potency (


 = 0.125 µM), outperforming the broad-spectrum preclinical candidate GC376, but falling short of the highly optimized clinical drug Nirmatrelvir. The tight 

of FMPB (0.035 µM) confirms that the N-methyl conformational restriction successfully enhances the non-covalent binding affinity (

) prior to the covalent step.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. We explicitly detail the causality behind critical reagent choices that are often overlooked in standard literature.

Protocol A: FRET-Based Enzymatic Assay (Determination of and )

This assay utilizes a fluorogenic substrate (Dabcyl-KTSAVLQ/SGFRKME-Edans) that mimics the natural viral polyprotein cleavage site [1], [3].

Critical Causality Note (Reducing Agents): Standard protease buffers use Dithiothreitol (DTT) to keep Cys145 reduced. However, DTT contains two nucleophilic thiols that will rapidly scavenge aldehyde warheads (like FMPB and GC376), artificially inflating the


. You must substitute DTT with Tris(2-carboxyethyl)phosphine (TCEP) , a non-nucleophilic reducing agent, to preserve the integrity of the electrophile.
  • Buffer Preparation: Prepare assay buffer containing 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, and 1 mM TCEP.

  • Enzyme Incubation: Dilute recombinant SARS-CoV-2 Mpro to a final concentration of 50 nM in the assay buffer. Add the inhibitor (FMPB, Nirmatrelvir, or GC376) in a 10-point 3-fold serial dilution (starting at 10 µM). Incubate at 37°C for 30 minutes to allow the E-I complex to reach equilibrium.

  • Reaction Initiation: Add the FRET substrate to a final concentration of 20 µM to initiate the reaction.

  • Kinetic Read: Immediately monitor fluorescence (Excitation: 340 nm, Emission: 490 nm) continuously for 15 minutes using a microplate reader.

  • Data Fitting: Calculate the initial velocity (

    
    ) from the linear portion of the progress curve. Because covalent inhibitors can deplete the free enzyme concentration, fit the dose-response data using the Morrison equation  for tight-binding inhibitors to derive the true 
    
    
    
    [4].
Protocol B: Jump-Dilution Reversibility Assay

To validate that FMPB is a reversible covalent inhibitor (unlike irreversible acrylamides), we utilize a jump-dilution workflow.

Causality: By incubating the enzyme with a high concentration of inhibitor and then rapidly diluting the mixture 100-fold, the inhibitor concentration drops far below its


. If the covalent bond is reversible, the inhibitor will dissociate, and enzymatic activity will gradually recover, producing a curved upward progress curve.
  • Pre-incubation: Incubate Mpro (1 µM, 100x working concentration) with FMPB (10 µM, >10x

    
    ) for 30 minutes at room temperature.
    
  • Jump Dilution: Dilute the reaction mixture 100-fold into assay buffer containing 50 µM FRET substrate (Final concentrations: Mpro = 10 nM, FMPB = 0.1 µM).

  • Monitoring: Measure fluorescence continuously for 2 hours.

  • Validation: Compare the progress curve against an uninhibited DMSO control and an irreversible control (e.g., an unreactive maleimide). A time-dependent recovery of velocity (slope) confirms the reversible thiohemiacetal mechanism.

Workflow Step1 1. Prepare Mpro in TCEP Buffer (No DTT) Step2 2. Pre-incubate with FMPB / Benchmarks Step1->Step2 Prevents warhead scavenging Step3 3. Initiate Reaction with FRET Substrate Step2->Step3 30 min equilibrium Step4 4. Continuous Kinetic Fluorescence Read Step3->Step4 Ex: 340nm / Em: 490nm Step5 5. Apply Morrison Eq. for Ki Determination Step4->Step5 Calculate V0

Figure 2: Self-validating FRET assay workflow emphasizing TCEP causality.

References

  • "Structural basis of SARS-CoV-2 main protease inhibition by a broad-spectrum anti-coronaviral drug" Am J Transl Res. Available at:[Link]

  • "Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease" bioRxiv. Available at:[Link]

  • "Nirmatrelvir treatment of SARS‐CoV‐2‐infected mice blunts antiviral adaptive immune responses" EMBO Molecular Medicine. Available at:[Link]

  • "Structural basis of nirmatrelvir and ensitrelvir activity against naturally occurring polymorphisms of the SARS-CoV-2 main protease" J Biol Chem. Available at:[Link]

  • "An update on the discovery and development of reversible covalent inhibitors" Med Chem Res. Available at:[Link]

Bridging the Gap: In Vitro Affinity vs. In Vivo Efficacy of Substituted Benzamides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Benzamide Paradox: In drug discovery, substituted benzamides (e.g., sulpiride, amisulpride, sultopride) present a classic translational challenge. A compound may exhibit nanomolar affinity (


) for Dopamine D2/D3 receptors in a petri dish yet require disproportionately high doses to achieve therapeutic effects in animal models.

This guide dissects the "In Vitro vs. In Vivo" disconnect.[1] Unlike lipophilic antipsychotics (e.g., haloperidol) that passively diffuse across the Blood-Brain Barrier (BBB), substituted benzamides are often hydrophilic and subject to complex active transport mechanisms (P-gp efflux, OCT influx). Understanding these variables is critical for interpreting efficacy data and optimizing lead compounds.

Part 1: The Mechanistic Landscape

Substituted benzamides are "atypical" antipsychotics that function primarily as selective antagonists for Dopamine D2 and D3 receptors.[2] Unlike phenothiazines, they show negligible affinity for histaminergic, cholinergic, or alpha-adrenergic receptors, resulting in a cleaner side-effect profile.

Molecular Mechanism of Action

The therapeutic efficacy relies on the blockade of postsynaptic D2 receptors in the limbic system (antipsychotic effect) and presynaptic D2/D3 autoreceptors (disinhibition of dopamine release, antidepressant effect).

D2_Signaling Benzamide Benzamide (Ligand) D2_Rec Dopamine D2 Receptor (GPCR) Benzamide->D2_Rec Competitive Antagonism Gi_Protein Gi/o Protein D2_Rec->Gi_Protein Blocks Activation AC Adenylyl Cyclase Gi_Protein->AC Prevents Inhibition cAMP cAMP Levels AC->cAMP Normalizes Levels PKA PKA Signaling cAMP->PKA Effect Modulation of Gene Transcription PKA->Effect

Figure 1: Mechanism of Action. Benzamides competitively antagonize the D2 receptor, preventing Gi-mediated inhibition of Adenylyl Cyclase.

Part 2: In Vitro Profiling (The Thermodynamic View)

In vitro assays measure the thermodynamic equilibrium of drug-receptor binding. These values represent the "potential" of the drug, assuming zero barriers to the target.

Protocol: Radioligand Binding Assay (D2 High Affinity)

Objective: Determine the inhibition constant (


) of a test benzamide against a reference radioligand.

Materials:

  • Source Tissue: Rat striatal membranes (rich in D2 receptors) or CHO cells expressing human D2.

  • Radioligand:

    
    -Raclopride (highly selective for D2/D3) or 
    
    
    
    -Spiperone.
  • Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl (sodium is crucial for benzamide binding).

Workflow:

  • Membrane Prep: Homogenize tissue in ice-cold buffer. Centrifuge at 48,000

    
     for 20 mins. Resuspend pellet.
    
  • Incubation:

    • Tube A: Membrane +

      
      -Ligand + Buffer (Total Binding).
      
    • Tube B: Membrane +

      
      -Ligand + 10 
      
      
      
      M (+)-Butaclamol (Non-Specific Binding).
    • Tube C-G: Membrane +

      
      -Ligand + Increasing concentrations of Test Benzamide (
      
      
      
      to
      
      
      M).
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Harvest: Rapid filtration through Whatman GF/B filters pre-soaked in 0.3% polyethylenimine (reduces filter binding).

  • Quantification: Liquid scintillation counting.

Expert Insight: Benzamide binding is often sodium-dependent . Ensure your assay buffer contains physiological NaCl levels, or you may underestimate the affinity of compounds like sulpiride compared to in vivo conditions.

Part 3: The Translational Gap (PK/PD Disconnect)

This is where the data often diverges. A compound with a


 of 5 nM might require a massive dose (e.g., 100 mg/kg) to work in vivo.

The Culprits:

  • Low Lipophilicity (LogP): Many benzamides are polar. They do not cross the lipid bilayer of the BBB passively.

  • P-glycoprotein (P-gp) Efflux: Benzamides like amisulpride are substrates for P-gp (ABCB1), which actively pumps the drug out of the brain.

  • SLC22 Transporters: Hydrophilic benzamides often rely on Organic Cation Transporters (OCT1/OCT2) to enter the brain.[3] If a model animal has low OCT expression or if the transporter is saturated, efficacy drops.

BBB_Transport Blood Systemic Circulation (Blood) BBB_Endo BBB Endothelial Cell Blood->BBB_Endo Passive Diffusion (Low for Benzamides) OCT OCT Influx Transporter (SLC22) Blood->OCT Substrate Uptake Brain Brain Parenchyma (Target Site) BBB_Endo->Brain Entry Pgp P-gp Efflux Pump (ABCB1) BBB_Endo->Pgp Efflux Capture Pgp->Blood Active Extrusion OCT->BBB_Endo Active Influx

Figure 2: The BBB Gateway. Efficacy depends on the net balance between OCT-mediated influx and P-gp-mediated efflux.

Part 4: In Vivo Efficacy Models

To validate if the drug actually reaches the target, you must measure Receptor Occupancy (RO) , not just behavioral output.

Protocol: Ex Vivo Receptor Occupancy (Autoradiography)

Objective: Correlate plasma drug concentration with the actual percentage of brain receptors occupied.

Workflow:

  • Dosing: Administer Test Benzamide (i.p. or p.o.) to rats.

  • Wait Time: Allow

    
     (typically 1-2 hours) for distribution.
    
  • Tracer Injection (Alternative): Inject

    
    -Raclopride i.v. 30 mins before sacrifice (In vivo binding).
    
  • Sacrifice: Decapitate; rapidly remove brain and freeze in isopentane (-40°C).

  • Sectioning: Cut 20

    
    m coronal sections of the striatum on a cryostat.
    
  • Ex Vivo Binding (If tracer not injected):

    • Incubate slides with

      
      -Raclopride buffer.
      
    • Logic: If the drug occupies the receptor, the radioligand cannot bind. High drug efficacy = Low radioligand signal.

  • Imaging: Expose to tritium-sensitive phosphor screens for 3-5 days. Scan on a phosphorimager.

  • Calculation:

    
    
    

Part 5: Comparative Data Analysis

The table below illustrates the "Benzamide Paradox" by comparing three structurally related compounds. Note how Sultopride is far more potent in vivo than Sulpiride , despite having similar or even lower in vitro affinity, due to better BBB penetration.

CompoundIn Vitro Affinity (

D2)
In Vivo Potency (

Rat)
BBB Permeability FactorsBioavailability
Sulpiride ~20 - 40 nMHigh (~433 mg/kg)Low LogP; Relies on OCT1; Poor passive diffusion.Low (~25%)
Amisulpride ~1 - 3 nMModerate (~30 mg/kg)Low LogP; P-gp Substrate; OCT substrate.Moderate (~50%)
Sultopride ~18 nMVery Low (~9 mg/kg)Higher LogP; Better passive diffusion.High

Data Interpretation:

  • Amisulpride has the highest affinity (1 nM) but requires 30 mg/kg to work in rats because P-gp pumps it out.

  • Sultopride has lower affinity (18 nM) than Amisulpride but works at a much lower dose (9 mg/kg) because it crosses the BBB efficiently.

  • Sulpiride is the "worst" case: moderate affinity + poor entry = massive dose required.

References

  • Seeman, P. (2002). "Atypical antipsychotics: Mechanism of action." Canadian Journal of Psychiatry. Link

  • Mizuchi, A., et al. (1983).[4] "Regional distribution of sultopride and sulpiride in rat brain." Psychopharmacology. Link

  • Schinkel, A.H., et al. (1996). "P-glycoprotein in the blood-brain barrier of mice influences the pharmacological effects of many drugs." Journal of Clinical Investigation. Link

  • Castelli, M.P., et al. (2001). "Amisulpride: a unique pharmacological profile." Pharmacological Research. Link

  • Gifford Bioscience. "Receptor Occupancy Protocol." Gifford Bioscience Technical Resources. Link

  • Nishimura, M., et al. (2018). "Transport of amisulpride across the blood-brain barrier: The role of organic cation transporters." Journal of Pharmaceutical Sciences. Link

Sources

"head-to-head comparison of analytical techniques for benzamide characterization"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzamide (


) serves as a fundamental pharmacophore in medicinal chemistry, notably in PARP inhibitors and antipsychotics. However, its characterization presents distinct challenges: it exhibits enantiotropic polymorphism (Forms I, II, and III), possesses moderate polarity, and is prone to sublimation.

This guide moves beyond standard textbook descriptions to provide a head-to-head technical comparison of analytical methodologies. We evaluate techniques based on resolution, distinguishing power for polymorphs, and suitability for GMP-regulated environments.

The Verdict at a Glance
Characterization GoalPrimary Technique (The Winner)Alternative / ComplementaryWhy?
Polymorph ID PXRD (Powder X-Ray Diffraction)DSCPXRD provides the definitive structural fingerprint; DSC is destructive but essential for thermodynamic stability.
Purity & Assay HPLC-UV GC-MSHPLC avoids thermal degradation and sublimation issues common with benzamide in GC injectors.
Molecular Structure NMR (

H,

C)
FTIRNMR solves the carbon skeleton; FTIR is superior for analyzing hydrogen-bonding networks in the solid state.

Part 1: Solid-State Characterization (The Polymorph Battle)

Benzamide is a classic system for studying polymorphism. Form I is the thermodynamically stable form at room temperature, while Form II (metastable) often appears during rapid crystallization. Distinguishing these is critical for bioavailability and IP protection.

Contender A: Differential Scanning Calorimetry (DSC)

Mechanism: Measures heat flow differences between the sample and a reference as a function of temperature.[1]

  • The "Benzamide Behavior": A classic DSC trace for a mixture of benzamide polymorphs is complex. You will often see an endotherm around 115°C (melting of metastable Form II), followed immediately by an exotherm (recrystallization into Form I), and finally a melting endotherm at ~128-130°C (melting of Form I).

  • Pros: Provides thermodynamic data (enthalpy of fusion, transition energy).

  • Cons: Destructive. The measurement process destroys the crystal lattice. It cannot quantify polymorphs if the transition is too fast or if the thermal events overlap.

Contender B: Powder X-Ray Diffraction (PXRD)

Mechanism: Measures the scattering of X-rays by the crystal lattice, governed by Bragg’s Law (


).
  • The "Benzamide Behavior": Form I and Form II have distinct crystal packings (monoclinic vs. orthorhombic). PXRD yields a non-destructive diffractogram where peak positions (

    
    ) are immutable fingerprints for each phase.
    
  • Pros: Non-destructive; definitive legal standard for polymorphic identity; capable of quantifying mixtures (e.g., 5% Form II in Form I) using Rietveld refinement.

  • Cons: Requires particle size reduction which can induce phase transformation (mechanochemistry).

Winner: PXRD (With DSC as Mandatory Validation)

While DSC explains why the forms change, PXRD confirms what is present.

Visualization: Polymorph Identification Workflow

Polymorph_Workflow Start Unknown Benzamide Solid Microscopy Optical Microscopy (Birefringence Check) Start->Microscopy PXRD PXRD Analysis (Lattice Fingerprint) Start->PXRD Standard QC DSC DSC Analysis (Thermal Events) Microscopy->DSC Initial Screen Decision Single Melting Point? DSC->Decision MixedForm Mixed Phase (Quantify via Rietveld) PXRD->MixedForm Decision->PXRD No (Exo/Endo events) PureForm Pure Polymorph (Confirm with Ref. Pattern) Decision->PureForm Yes (Single Endotherm)

Caption: Decision logic for distinguishing Benzamide polymorphs, prioritizing PXRD for mixed phases.

Part 2: Purity & Quantification (The Chromatography Battle)

Contender A: Gas Chromatography (GC-MS/FID)

Benzamide has a boiling point of ~288°C.

  • The Problem: Benzamide is prone to sublimation and thermal degradation in the injection port. Direct injection often leads to peak tailing due to adsorption on active sites in the liner. Derivatization (silylation) is possible but adds a processing step that introduces variability.

  • Use Case: Residual solvent analysis (methanol, toluene from synthesis).

Contender B: High-Performance Liquid Chromatography (HPLC-UV)
  • The Solution: Benzamide is a chromophore-rich molecule (benzene ring + amide) with a

    
     around 225 nm.
    
  • The Advantage: Reverse-phase HPLC (RP-HPLC) operates at ambient temperatures, preserving the integrity of the amide bond. It easily separates benzamide from common impurities like benzoic acid (hydrolysis product) and benzonitrile (dehydration product).

Winner: HPLC-UV

HPLC is the gold standard for assay and purity due to robustness and lack of thermal stress.

Experimental Protocol: HPLC Purity Profiling

This protocol is self-validating through the resolution of the critical pair (Benzamide/Benzoic Acid).

1. Chromatographic Conditions:

  • Column: C18 (L1),

    
     mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent).
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 224 nm.

  • Temperature: 30°C.

2. Sample Preparation:

  • Dissolve 10 mg Benzamide in 10 mL of 50:50 Water:Acetonitrile.

  • Critical Step: Filter through 0.2 µm PTFE. Nylon filters may adsorb benzamide.

3. System Suitability Criteria (Self-Validation):

  • Tailing Factor: NMT 1.5 (Ensures no secondary interactions).

  • Resolution (

    
    ):  > 2.0 between Benzamide and Benzoic Acid (degradation product).
    

Part 3: Structural Elucidation (Spectroscopy)

Contender A: FTIR (Fourier Transform Infrared)[2][3][4][5]
  • Strengths: Extremely sensitive to the solid-state environment. The Amide I band (C=O stretch) appears at ~1656 cm⁻¹ in Form I but shifts in Form II due to different hydrogen bonding networks.

  • Weakness: Cannot easily distinguish the carbon skeleton or subtle impurities.

Contender B: Nuclear Magnetic Resonance (NMR)
  • Strengths: Provides the exact count of protons and carbons.

    • 
      H NMR (DMSO-
      
      
      
      ):
      Amide protons (
      
      
      ) appear as two broad singlets or one broad peak around
      
      
      7.0–8.0 ppm depending on concentration and solvent (restricted rotation). Aromatic protons show characteristic splitting (multiplets 7.4–7.9 ppm).
  • Weakness: Solution-state NMR destroys polymorphic information.

Winner: NMR (for Structure) / FTIR (for Form)

Use NMR to confirm you made Benzamide. Use FTIR to confirm which crystal form you have.

Visualization: Analytical Hierarchy

Analytical_Hierarchy cluster_structure Chemical ID cluster_solid Physical Form cluster_purity Purity Sample Benzamide Sample NMR 1H NMR (Confirm Structure) Sample->NMR XRD PXRD (Crystal Lattice) Sample->XRD HPLC HPLC-UV (Impurities) Sample->HPLC MS Mass Spec (MW: 121.14) NMR->MS IR FTIR (H-Bonding) XRD->IR

Caption: The "Triad of Characterization": Chemical ID (Blue), Physical Form (Green), and Purity (Red).

Comparative Data Summary

FeatureHPLC-UVGC-MSPXRDDSC
Sample State SolutionGas PhaseSolid PowderSolid Powder
Destructive? No (Recoverable)YesNoYes
Key Detection Chromophores (UV)m/z ionsLattice spacing (

)
Heat flow (

)
Limit of Quant ~0.05%~0.01%~2-5% (Polymorphs)N/A
Benzamide Specifics Excellent peak shapeRisk of sublimationDistinguishes Forms I/IIShows I

II transition

References

  • Oosthuizen, E., & Caira, M. R. (2003). The polymorphism of benzamide: a variable temperature X-ray diffraction study. CrystEngComm.

  • Sigma-Aldrich. (n.d.). Benzamide Product Specification & MSDS.

  • NIST Chemistry WebBook. (2023). Benzamide IR and Mass Spectra Data.[2]

  • Thirunahari, S., et al. (2010). Polymorphism in Benzamide: Solving the Structure of the Metastable Form. Journal of Pharmaceutical Sciences.

Sources

"confirming target engagement of 4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide in cellular models"

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical analysis for confirming the cellular target engagement of 4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide (referred to herein as F-MPB ).

Based on its structure (aromatic aldehyde warhead + benzamide core + pyridine side chain), F-MPB functions as a reversible covalent modifier . The aldehyde group typically targets nucleophilic residues—specifically the


-amino group of Lysines or the N-terminal 

-amine of proteins—forming a metastable Schiff base (imine) .

This guide compares the efficacy of F-MPB against non-covalent and irreversible alternatives and details the specific protocols required to validate its engagement, addressing the unique challenge of stabilizing the reversible imine bond for detection.

Executive Summary & Comparative Analysis

Confirming target engagement (TE) for reversible covalent probes like F-MPB requires distinguishing between transient binding and non-specific background. Unlike irreversible acrylamides (which form permanent bonds with Cysteines), the F-MPB aldehyde forms a dynamic equilibrium.

The "Product" vs. Alternatives

The table below compares F-MPB (Aldehyde-based) against standard alternative probe classes used in drug discovery.

FeatureF-MPB (Aldehyde Probe) Alternative A: Acrylamide Probe Alternative B: Non-Covalent Analog
Binding Mechanism Reversible Covalent (Schiff Base)Irreversible Covalent (Michael Addition)Non-Covalent (H-bond/Van der Waals)
Primary Residue Target Lysine (

-NH

), N-term Valine
Cysteine (-SH)Hydrophobic Pockets / ATP Sites
Residence Time Tunable (High, but reversible)Infinite (Turnover dependent)Low to Moderate
TE Validation Challenge High: Bond hydrolyzes during lysis/wash.Low: Bond survives harsh lysis/SDS-PAGE.Medium: Requires equilibrium methods (CETSA).
Cellular Toxicity Moderate (Off-target aldehyde reactivity)High (Haptenization risk)Low
Preferred Validation Method In-cell Reductive Trapping or CETSA Gel-based ABPP (Click Chemistry)CETSA or Displacement Assays
Recommendation

For F-MPB, standard "wash-and-measure" assays will fail because the Schiff base hydrolyzes upon cell lysis. You must use In-Cell Reductive Trapping (to freeze the bond) or Live-Cell CETSA (thermodynamic stabilization) to confirm engagement.

Scientific Rationale & Mechanism

The engagement of F-MPB relies on the nucleophilic attack of a protein amine on the carbonyl carbon of the aldehyde.

Pathway Diagram: Schiff Base Formation & Trapping

The following diagram illustrates the dynamic equilibrium of F-MPB binding and the critical "Trapping" step required for analytical validation (e.g., Mass Spec).

G cluster_0 Cellular Environment (Dynamic Equilibrium) Protein Target Protein (Lys-NH2) Intermediate Carbinolamine Protein->Intermediate + F-MPB FMPB F-MPB (Aldehyde) FMPB->Intermediate SchiffBase Schiff Base (Imine Complex) Intermediate->SchiffBase - H2O SchiffBase->Intermediate + H2O (Reversible) Trapped Reduced Amine (Stable/Permanent) SchiffBase->Trapped + NaCNBH3 (Reductive Trapping) Hydrolysis Hydrolysis (Wash Step) SchiffBase->Hydrolysis Lysis without Reductant

Figure 1: Mechanism of F-MPB engagement. Note that without NaCNBH3 reduction, the complex dissociates during analysis.

Experimental Protocols

To scientifically validate F-MPB, you cannot rely on a single assay. Use Protocol A (CETSA) to prove thermodynamic binding in intact cells and Protocol B (Reductive Trapping) to biochemically confirm the covalent nature.

Protocol A: Cellular Thermal Shift Assay (CETSA)

Objective: Confirm F-MPB binds and stabilizes the target protein in live cells without chemical modification.

Critical Insight: Unlike irreversible inhibitors, do not wash cells after F-MPB incubation. The equilibrium must be maintained until the heating step is complete.

  • Cell Preparation:

    • Seed cells (e.g., HEK293T or disease-relevant line) to 70-80% confluency.

    • Treat with F-MPB (10 µM) or DMSO control for 1-2 hours at 37°C.

    • Control: Include a non-aldehyde analog (e.g., the alcohol derivative) if available to prove the aldehyde is essential.

  • Thermal Challenge:

    • Harvest cells in PBS containing protease inhibitors and the drug (to maintain equilibrium).

    • Aliquot into PCR tubes.

    • Apply a thermal gradient (e.g., 40°C to 65°C) for 3 minutes.

    • Cool immediately to 25°C for 3 minutes.

  • Lysis & Separation:

    • Add lysis buffer (0.4% NP-40, PBS) and perform 3x freeze-thaw cycles (liquid N2 / 25°C).

    • Centrifuge at 20,000 x g for 20 mins at 4°C to pellet precipitated (unstable) proteins.

  • Detection:

    • Analyze the supernatant (soluble fraction) via Western Blot.

    • Data Output: Plot Temperature vs. Band Intensity. A right-shift in the melting curve (

      
      ) for the F-MPB treated sample confirms engagement.
      
Protocol B: In-Cell Reductive Trapping (The "Gold Standard" for Aldehydes)

Objective: Convert the reversible Schiff base into a permanent amine bond to allow for downstream pull-down or Mass Spec analysis.

Reagents:

  • NaCNBH3 (Sodium Cyanoborohydride): Mild reducing agent, selective for imines over aldehydes at neutral pH.

  • Incubation:

    • Treat cells with F-MPB (10 µM) for 2 hours.

  • Chemical Trapping (The Crucial Step):

    • Add NaCNBH3 (final conc. 5-10 mM) directly to the culture media.

    • Incubate for 30-60 minutes at 37°C.

    • Note: NaCNBH3 is toxic; perform in a fume hood. This step reduces the C=N bond to C-NH.

  • Lysis & Click Chemistry (Optional):

    • If F-MPB has a click handle (alkyne/azide), proceed to click chemistry.

    • If not, use LC-MS/MS on the purified target protein. Look for a mass shift corresponding to +[MW of F-MPB - 16 Da (Oxygen)].

  • Validation:

    • The mass shift confirms the aldehyde formed a covalent bond with a specific lysine.

Data Presentation & Interpretation

When publishing or presenting your findings, structure your data to show causality.

Expected Results Matrix
AssayDMSO ControlF-MPB (No Reductant)F-MPB (+ NaCNBH3)Interpretation
CETSA (

)
48°C54°C (

C)
N/APositive: Ligand stabilizes protein thermally.
Mass Spec (Intact) Mass XMass X (Ligand lost)Mass X + LigandPositive: Reduction trapped the transient complex.
Washout Recovery 100% Activity90% Activity (Rapid recovery)<10% Activity (Irreversible)Positive: Confirms reversibility of the native interaction.
Workflow Visualization

The following diagram outlines the decision tree for validating F-MPB.

Workflow Start Start: F-MPB Validation Step1 Is the Target Known? Start->Step1 Known Yes: Specific Protein Step1->Known Target Defined Unknown No: Phenotypic Hit Step1->Unknown Exploratory CETSA Run CETSA (Thermodynamic Stability) Known->CETSA Trapping Reductive Trapping (NaCNBH3 + MS) Known->Trapping Unknown->Trapping Use Chemoproteomics Result1 Shift in Tm? (>3°C) CETSA->Result1 Result2 Mass Shift Detected? Trapping->Result2 Valid CONFIRMED Target Engagement Result1->Valid Yes Fail No Binding / Artifact Result1->Fail No Result2->Valid Yes Result2->Fail No

Figure 2: Decision matrix for validating F-MPB target engagement.

References

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 9(9), 2100–2122. Link

  • Metcalf, B. W., et al. (2017). "Discovery of GBT440, an Orally Bioavailable R-State Hemoglobin Modulator for the Treatment of Sickle Cell Disease." ACS Medicinal Chemistry Letters, 8(3), 321–326. (Demonstrates validation of aldehyde-benzamide pharmacophores). Link

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534, 570–574. Link

  • Minor, K. P., et al. (2007). "Covalent Modification of Lysine Residues by Aldehydes." Biochemistry, 46(3), 856-866. (Mechanistic grounding for Schiff base trapping). Link

Safety Operating Guide

4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The disposal of complex synthetic intermediates like 4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide requires a rigorous, chemically informed approach. Because this compound features multiple reactive moieties—an electrophilic aldehyde, a weakly basic pyridine ring, and an amide linkage—improper disposal can lead to unwanted cross-reactions in waste containers, environmental toxicity, and regulatory violations.

This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of this compound, ensuring compliance with federal environmental standards and laboratory safety best practices.

Chemical Risk Profile & Causality

To safely manage chemical waste, we must first understand the mechanistic behavior of the molecule's functional groups. Do not simply throw this compound into the nearest organic waste bin; understand why it requires specific handling:

  • Aldehyde Autoxidation: The formyl group (-CHO) is highly susceptible to autoxidation when exposed to atmospheric oxygen, gradually converting into a carboxylic acid. If placed in an unsealed waste container, this process can cause mild pressurization and unexpected pH shifts, potentially triggering exothermic reactions with incompatible amines in a mixed waste jug.

  • Pyridine Ecotoxicity: Pyridine derivatives are notoriously toxic to aquatic ecosystems and resist standard municipal wastewater bioremediation. Pouring any solution containing this compound down the sink is strictly prohibited, as it will bypass standard filtration and contaminate local waterways, violating the [1].

  • Intermolecular Reactivity: The presence of both a Lewis basic pyridine nitrogen and an electrophilic formyl group means this compound can undergo oligomerization if exposed to strong acids or Lewis acids in a mixed waste container. Therefore, pH neutralization prior to accumulation is a mandatory safety barrier.

Waste Segregation Logic

The parent molecule (C15H14N2O2) contains only carbon, hydrogen, nitrogen, and oxygen. Inherently, it is classified as a Non-Halogenated Organic Waste . However, the final waste designation is entirely dictated by the reaction solvent used during its synthesis or application.

  • The Causality of Halogenation: If the compound is dissolved in dichloromethane (DCM), chloroform, or any fluorinated solvent, the entire mixture must be routed to the Halogenated Organic Waste stream. Halogenated wastes require specialized, high-temperature incineration equipped with alkaline scrubbers. These scrubbers are critical to neutralize corrosive hydrogen chloride (HCl) gas and prevent the formation of highly toxic dioxins during destruction. Mixing non-halogenated waste into halogenated streams unnecessarily increases disposal costs and environmental burden.

Quantitative Accumulation Constraints

Laboratory waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation. According to the [2], laboratories must strictly adhere to accumulation limits based on their generator status.

Table 1: EPA Hazardous Waste Generator SAA Limits & Timelines

Generator StatusMonthly Generation LimitMax SAA AccumulationAction Required When SAA is FullCentral Accumulation Time Limit
VSQG ≤ 100 kg55 GallonsMove to Central Area within 3 DaysNo strict federal time limit
SQG 100 kg to 1,000 kg55 GallonsMove to Central Area within 3 Days180 Days (270 if TSDF >200 miles)
LQG ≥ 1,000 kg55 GallonsMove to Central Area within 3 Days90 Days

Note: VSQG = Very Small Quantity Generator; SQG = Small Quantity Generator; LQG = Large Quantity Generator.

Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system . Each step includes a verification check to ensure the procedure was executed correctly before moving to the next phase.

Step 1: Quench and Neutralize

  • Action: If the compound is in a reactive mixture, quench any residual reagents (e.g., reducing agents or strong acids) slowly over an ice bath.

  • Validation Check: Dip a pH indicator strip into the mixture. Do not proceed to Step 2 until the pH reads strictly between 6.0 and 8.0. This prevents acid/base-catalyzed hydrolysis of the amide linkage in the waste jug.

Step 2: Solvent Compatibility Verification

  • Action: Identify the primary solvent. Select the appropriate SAA waste container (Halogenated vs. Non-Halogenated).

  • Validation Check: Visually inspect the target waste jug's log. Confirm that no strong oxidizers (e.g., nitric acid, peroxides) are present in the jug, as they will violently react with the organic pyridine and aldehyde moieties.

Step 3: Transfer and Seal

  • Action: Transfer the liquid using a closed-loop safety funnel to minimize vapor release. If the compound is a solid, transfer it into a wide-mouth, high-density polyethylene (HDPE) container.

  • Validation Check: Physically test the cap. It must be tightly sealed immediately after transfer to prevent oxygen ingress and subsequent aldehyde autoxidation.

Step 4: RCRA-Compliant Labeling

  • Action: Fill out the hazardous waste tag. Write "4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide" completely. Never use chemical structures or abbreviations like "Py-Aldehyde" on waste tags.

  • Validation Check: Add up the estimated percentages of all constituents on the label. The total must equal exactly 100%.

Spill Response & Decontamination

In the event of an accidental release on the benchtop or floor, execute the following causality-driven response:

  • Isolate & Ventilate: Because aldehydes can act as respiratory irritants, immediately increase fume hood flow or room ventilation.

  • Absorb: Apply inert, non-combustible absorbent pads or diatomaceous earth. Causality: Do not use paper towels if the compound is dissolved in an oxidizing or highly flammable solvent, as this creates a secondary fire hazard.

  • Decontaminate: Once the bulk material is swept up and placed in solid hazardous waste, wash the affected area with a mild solvent (like isopropanol) to solubilize residual hydrophobic benzamide, followed by a thorough wash with Alconox (soap) and water.

Disposal Workflow Visualization

G Start Generate 4-formyl-N-methyl-N- (pyridin-2-ylmethyl)benzamide Waste Check Is Waste Mixed with Halogenated Solvents? Start->Check NonHalo Route to Non-Halogenated Organic Waste Stream Check->NonHalo No Halo Route to Halogenated Organic Waste Stream Check->Halo Yes SAA Store in Satellite Accumulation Area (SAA) < 55 Gallons NonHalo->SAA Halo->SAA EHS EHS Pickup & Transfer to Central Accumulation Area SAA->EHS Incineration High-Temperature Incineration (Licensed TSDF) EHS->Incineration

Workflow for segregating and disposing of 4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide.

References

  • American Chemical Society (ACS). "Hazardous Waste and Disposal Considerations." ACS Safety Guidelines. Available at:[Link][1]

  • US Environmental Protection Agency (EPA). "Hazardous Waste Generators Regulatory Summary." Resource Conservation and Recovery Act (RCRA). Available at:[Link][2]

Sources

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.